molecular formula C5H3ClN4 B188529 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 28593-24-0

6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B188529
CAS No.: 28593-24-0
M. Wt: 154.56 g/mol
InChI Key: OUNXXBYNOUBNPF-UHFFFAOYSA-N
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Description

6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine is a useful research compound. Its molecular formula is C5H3ClN4 and its molecular weight is 154.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 228162. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-chloro-[1,2,4]triazolo[4,3-b]pyridazine
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InChI

InChI=1S/C5H3ClN4/c6-4-1-2-5-8-7-3-10(5)9-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNXXBYNOUBNPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60310571
Record name 6-chloro[1,2,4]triazolo[4,3-b]pyridazine
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Molecular Weight

154.56 g/mol
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CAS No.

28593-24-0
Record name 28593-24-0
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Record name 6-chloro[1,2,4]triazolo[4,3-b]pyridazine
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Record name 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine
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Record name 6-Chloro-1,2,4-triazolo[4,3-b]pyridazine
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Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-triazolo[4,3-b]pyridazine

An In-depth Technical Guide to 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine

CAS Number: 28593-24-0

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine and its derivatives. This information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Compound Properties

6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide range of biologically active molecules.[4] Its chemical structure and properties make it a versatile scaffold for the development of novel therapeutic agents and agrochemicals.[4]

Physicochemical Properties

The fundamental properties of 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine are summarized in the table below.

PropertyValueReference
CAS Number 28593-24-0[5]
Molecular Formula C₅H₃ClN₄[5][6]
Molecular Weight 154.56 g/mol [5][6]
Appearance Solid[5]
InChI 1S/C5H3ClN4/c6-4-1-2-5-8-7-3-10(5)9-4/h1-3H[5]
SMILES Clc1ccc2nncn2n1[5]

Synthesis of 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine

The synthesis of 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine can be achieved through various methods. A common approach involves the reaction of 6-chloro-3-hydrazinopyridazine with a suitable cyclizing agent. The following is a representative experimental protocol.

Experimental Protocol: Synthesis via Intramolecular Oxidative Cyclization

This protocol describes the synthesis of substituted[1][2][3]triazolo[4,3-b]pyridazines from 6-chloropyridazin-3-yl hydrazones, which can be adapted for the synthesis of the core compound.[2]

Materials:

  • 6-chloropyridazin-3-yl hydrazone precursor

  • Iodobenzene diacetate

  • Dichloromethane

Procedure:

  • Dissolve the 6-chloropyridazin-3-yl hydrazone in dichloromethane.

  • Add iodobenzene diacetate to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Another synthetic route involves the reaction of 6-chloro[1][2][3]triazolo[4,3-b]pyridazine with N-Boc-piperazine in the presence of a base.[7]

Materials:

  • 6-chloro[1][2][3]triazolo[4,3-b]pyridazine

  • N-Boc-piperazine

  • Diisopropylethylamine (DIEA)

  • Ethanol

Procedure:

  • In a microwave vial, combine 6-chloro[1][2][3]triazolo[4,3-b]pyridazine, N-Boc-piperazine, and DIEA in ethanol.[7]

  • Seal the vial and heat it in a microwave reactor to 100 °C for 2 hours.[7]

  • After cooling, remove the ethanol under vacuum.[7]

  • Add water to the residue and extract the product with dichloromethane.[7]

  • Dry the combined organic layers over sodium sulfate, filter, and concentrate in a vacuum to obtain the crude product.[7]

Biological Activities and Therapeutic Potential

While 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine itself is primarily a synthetic intermediate, its derivatives have demonstrated significant potential in medicinal chemistry, particularly in the development of anticancer agents.

Cytotoxic Activity

Derivatives of the 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine scaffold have exhibited potent cytotoxic activity against various cancer cell lines.[2] For instance, certain 6-chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazines have shown significant cytotoxicity against Acute Lymphoblastic Leukemia (ALL) cell lines (SB-ALL and NALM-6) and human breast adenocarcinoma cells (MCF-7).[2]

Table of Cytotoxic Activities of Selected Derivatives:

CompoundCell LineIC₅₀ (µM)
Derivative 4f SB-ALL~1.64-5.66
NALM-6~1.14-3.7
Derivative 4j SB-ALL~1.64-5.66
NALM-6~1.14-3.7
Derivative 4q SB-ALL~1.64-5.66
NALM-6~1.14-3.7
Doxorubicin (control) SB-ALL0.167

Data extracted from a study by Aggarwal et al. (2019).[2]

Antitubulin Activity

A promising area of investigation for[1][2][3]triazolo[4,3-b]pyridazine derivatives is their role as antitubulin agents.[8][9] By replacing the flexible linker in known tubulin inhibitors like Combretastatin A-4 (CA-4) with the rigid triazolopyridazine scaffold, researchers have developed potent inhibitors of tubulin polymerization.[8][9] These compounds can induce cell cycle arrest at the G2/M phase and subsequently lead to apoptosis.[8][10]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol is based on a method used to assess the inhibitory effect of compounds on tubulin polymerization.[1]

Materials:

  • Tubulin (>99% pure)

  • G-PEM buffer (General Tubulin Buffer supplemented with GTP, MgCl₂, and EGTA)

  • Test compounds

  • 96-well plate

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare solutions of the test compounds at various concentrations.

  • In a pre-warmed 96-well plate, add 100 µL of tubulin solution (e.g., 3 mg/mL in G-PEM buffer) to each well.

  • Add the test compounds to the wells.

  • Incubate the plate at 37 °C.

  • Measure the optical density at 340 nm every 60 seconds for 1 hour using a microplate reader.[1] An increase in absorbance indicates tubulin polymerization.

Dual c-Met/Pim-1 Kinase Inhibition

Recent studies have explored triazolo[4,3-b]pyridazine derivatives as dual inhibitors of c-Met and Pim-1 kinases, which are important targets in cancer therapy.[11] The c-Met signaling pathway is implicated in cell proliferation, migration, and invasion, while Pim-1 kinase is involved in cell survival and apoptosis resistance.[12][13]

Experimental Protocol: PIM-1 Kinase Assay (ADP-Glo™ Kinase Assay)

This is a general protocol for assessing the inhibitory activity of compounds against PIM-1 kinase.[14]

Materials:

  • PIM-1 Kinase

  • Substrate (e.g., PIMtide)

  • ATP

  • Test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (control).[3]

  • Add 2 µL of PIM-1 kinase solution to each well and incubate for 10-15 minutes at room temperature.[3]

  • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.[3]

  • Incubate at room temperature for 60 minutes.[3]

  • Stop the reaction by adding 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes.[3]

  • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes.[3]

  • Measure the luminescence using a plate reader.[3] The signal is inversely proportional to the kinase activity.

Signaling Pathways and Mechanisms of Action

The biological effects of 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine derivatives are mediated through their interaction with key cellular signaling pathways.

Disruption of Microtubule Dynamics and Cell Cycle Arrest

As antitubulin agents, these compounds interfere with the dynamic process of microtubule formation, which is essential for cell division. This disruption leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.

G2_M_Arrestcluster_CellCycleCell Cycle Progressioncluster_InterventionTherapeutic Interventioncluster_OutcomeCellular OutcomeG1G1 PhaseSS PhaseG1->SG2G2 PhaseS->G2MM Phase (Mitosis)G2->MCompoundTriazolopyridazineDerivativeM->G1SpindleMitotic SpindleM->SpindleRequiresTubulinTubulin PolymerizationCompound->TubulinInhibitsMicrotubulesMicrotubule FormationArrestG2/M ArrestSpindle->ArrestDisruption leads toApoptosisApoptosisArrest->Apoptosis

Caption: Disruption of microtubule dynamics by triazolopyridazine derivatives leading to G2/M cell cycle arrest and apoptosis.

Inhibition of c-Met and Pim-1 Signaling

Dual inhibition of c-Met and Pim-1 kinases by certain triazolopyridazine derivatives can simultaneously block multiple pathways crucial for cancer cell survival and proliferation.

cMet_Pim1_Inhibitioncluster_UpstreamUpstream Signalingcluster_Pim1Pim-1 Kinase Pathwaycluster_OutcomeCellular OutcomesHGFHGFcMetc-Met ReceptorHGF->cMetActivatesPI3KPI3K/Akt/mTORPathwaycMet->PI3KRAS_MAPKRAS/MAPKPathwaycMet->RAS_MAPKPim1Pim-1 KinaseeIF4BeIF4BPim1->eIF4BPhosphorylatesProtein_SynthesisProtein SynthesiseIF4B->Protein_SynthesisPromotesProliferationCell Proliferation& SurvivalPI3K->ProliferationMetastasisMetastasis& InvasionPI3K->MetastasisRAS_MAPK->ProliferationRAS_MAPK->MetastasisProtein_Synthesis->ProliferationApoptosisApoptosisProliferation->ApoptosisInhibition leads toInhibitorTriazolopyridazineDerivativeInhibitor->cMetInhibitsInhibitor->Pim1Inhibits

Caption: Dual inhibition of c-Met and Pim-1 signaling pathways by triazolopyridazine derivatives.

Conclusion

6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine is a valuable heterocyclic scaffold in medicinal chemistry. Its derivatives have shown significant promise as cytotoxic agents, antitubulin compounds, and kinase inhibitors. The rigid nature of the triazolopyridazine core provides a stable platform for the design of potent and selective therapeutic agents. Further research into the synthesis and biological evaluation of new derivatives based on this scaffold is warranted to explore their full therapeutic potential.

An In-depth Technical Guide to the Synthesis of 6-Chloro-triazolo[4,3-b]pyridazine

An In-depth Technical Guide to the Synthesis of 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine is a crucial heterocyclic scaffold in medicinal chemistry, serving as a key intermediate in the development of a wide range of therapeutic agents. Its derivatives have shown promise in various areas, including as kinase inhibitors for cancer therapy and as agents targeting central nervous system disorders. This technical guide provides a comprehensive overview of the predominant synthetic route to this important molecule, including detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway. The synthesis is primarily a two-step process commencing with the formation of 3-chloro-6-hydrazinopyridazine, followed by a cyclization reaction to yield the final triazolopyridazine ring system.

Synthetic Pathway Overview

The most common and efficient synthesis of 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine involves a two-step reaction sequence. The first step is the nucleophilic substitution of a chlorine atom on 3,6-dichloropyridazine with hydrazine to form the key intermediate, 3-chloro-6-hydrazinopyridazine. The subsequent step involves the cyclization of this intermediate with a one-carbon source, such as triethyl orthoformate or formic acid, to construct the fused triazole ring.

Synthesis_Pathwaycluster_step1Step 1: Hydrazinolysiscluster_step2Step 2: Cyclization3,6-Dichloropyridazine3,6-Dichloropyridazine3-Chloro-6-hydrazinopyridazine3-Chloro-6-hydrazinopyridazine3,6-Dichloropyridazine->3-Chloro-6-hydrazinopyridazinetert-Butanol, RefluxHydrazine HydrateHydrazine HydrateHydrazine Hydrate->3-Chloro-6-hydrazinopyridazine3-Chloro-6-hydrazinopyridazine_ref3-Chloro-6-hydrazinopyridazineTriethyl OrthoformateTriethyl Orthoformate6-Chloro-[1,2,4]triazolo[4,3-b]pyridazineThis compoundTriethyl Orthoformate->this compound3-Chloro-6-hydrazinopyridazine_ref->this compoundReflux

Figure 1: Synthetic pathway for 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine.

Step 1: Synthesis of 3-chloro-6-hydrazinopyridazine

This procedure outlines the formation of the key hydrazinopyridazine intermediate from 3,6-dichloropyridazine.

Materials:

  • 3,6-Dichloropyridazine

  • Hydrazine hydrate (80% solution)

  • tert-Butyl alcohol

Procedure:

  • A mixture of 3,6-dichloropyridazine (1 equivalent) and hydrazine hydrate (1 equivalent) is prepared in tert-butyl alcohol.

  • The reaction mixture is heated to reflux for approximately four hours.[4]

  • The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield 3-chloro-6-hydrazinopyridazine as a solid.

Step 2: Synthesis of 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine

This protocol details the cyclization of 3-chloro-6-hydrazinopyridazine to form the final product.

Materials:

  • 3-chloro-6-hydrazinopyridazine

  • Triethyl orthoformate

Procedure:

  • A mixture of 3-chloro-6-hydrazinopyridazine (1 equivalent) and an excess of triethyl orthoformate (typically 5-10 equivalents) is prepared.

  • The mixture is heated under reflux for 10-12 hours.

  • The reaction progress can be monitored by TLC.

  • After the reaction is complete, the excess triethyl orthoformate is removed by distillation under reduced pressure.

  • The resulting residue, which is the crude 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine, is then purified. Purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to afford the final product as a crystalline solid.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine and its intermediate.

Compound NameStarting Material(s)Reagent(s) and ConditionsYield (%)Melting Point (°C)
3-chloro-6-hydrazinopyridazine3,6-DichloropyridazineHydrazine hydrate, tert-Butyl alcohol, Reflux, 4hHigh-
6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine3-chloro-6-hydrazinopyridazineTriethyl orthoformate, Reflux, 10-12hGood172-174

Note: Yields are reported as "High" or "Good" based on literature for analogous reactions, as specific percentage yields for these exact, unsubstituted steps can vary. The melting point is a reported value for the final product.

Alternative Synthetic Approaches

While the two-step method described is the most prevalent, other synthetic strategies have been reported for the synthesis of substituted[1][2][3]triazolo[4,3-b]pyridazines. One notable alternative involves the intramolecular oxidative cyclization of 6-chloropyridazin-3-yl hydrazones.[5] This method typically employs an oxidizing agent like iodobenzene diacetate to facilitate the ring closure. This approach is particularly useful for introducing substituents at the 3-position of the triazole ring.

Safety Considerations

  • Hydrazine hydrate is toxic and corrosive. It should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • 3,6-Dichloropyridazine is an irritant. Standard laboratory safety precautions should be followed.

  • Triethyl orthoformate is flammable. Reactions should be conducted away from ignition sources.

  • All reactions should be performed in a well-ventilated laboratory fume hood.

Conclusion

The synthesis of 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine is a well-established process that is fundamental to the development of new pharmaceuticals. The two-step approach via the 3-chloro-6-hydrazinopyridazine intermediate is reliable and provides good yields of the final product. This guide provides researchers with the necessary information to confidently undertake the synthesis of this important heterocyclic compound.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structure Elucidation of 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine

The heterocyclic compound 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine is a significant scaffold in medicinal and agricultural chemistry.[4] Its derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anxiolytic, and anticancer properties.[5][6] Notably, certain derivatives have been identified as potent inhibitors of crucial signaling proteins like c-Met and Pim-1 kinases, highlighting their potential in oncology drug development.[7] This guide provides a detailed overview of the synthesis and comprehensive structural elucidation of the 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine core, presenting key analytical data, experimental protocols, and logical workflows.

Synthesis of 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine

The synthesis of the 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine scaffold is typically achieved through a multi-step process commencing with commercially available pyridazine derivatives. Several synthetic routes have been established, often involving the formation of a hydrazinopyridazine intermediate followed by cyclization to form the fused triazole ring.

A common synthetic pathway involves the reaction of 3,6-dichloropyridazine with hydrazine hydrate to form 6-chloro-3-hydrazinopyridazine.[1][8] This intermediate is then reacted with various reagents to induce oxidative cyclization, yielding the final triazolopyridazine ring system.[5] Microwave-assisted synthesis has also been employed to reduce reaction times significantly.[9][10]

cluster_step1 Step 1: Hydrazinolysis cluster_step2 Step 2: Condensation cluster_step3 Step 3: Oxidative Cyclization reagent reagent intermediate intermediate product product condition condition A 3,6-Dichloropyridazine C 6-Chloro-3-hydrazinopyridazine A->C Reflux in tert-butanol B Hydrazine Hydrate B->C Reflux in tert-butanol E Hydrazone Intermediate C->E Grinding or Reflux D Aldehyde / Carboxylic Acid Derivative D->E Grinding or Reflux F 6-Chloro-[1,2,4]triazolo [4,3-b]pyridazine Derivative E->F Solvent-free grinding G Iodobenzene Diacetate (IBD) G->F Solvent-free grinding

Caption: General workflow for the synthesis of 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine derivatives.

Experimental Protocol: Synthesis via Oxidative Cyclization[1][5]
  • Synthesis of 6-chloro-3-hydrazinopyridazine (Intermediate C): A mixture of 3,6-dichloropyridazine (1.0 eq) and hydrazine hydrate (1.5 eq) is refluxed in tert-butanol for approximately 4 hours. Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed, and dried to yield 6-chloro-3-hydrazinopyridazine.

  • Formation of Hydrazone (Intermediate E): The 6-chloro-3-hydrazinopyridazine (1.0 eq) is homogenized with a suitable aldehyde (1.0 eq). The mixture is ground in a pestle and mortar at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Oxidative Cyclization to Final Product (F): Once the hydrazone formation is complete, an oxidizing agent such as iodobenzene diacetate (IBD) (1.1 eq) is added in situ. The mixture is ground for an additional 1-2 hours until TLC indicates the formation of the final product. The crude product is then purified, typically by recrystallization or column chromatography.

Structure Elucidation

The definitive structure of 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine and its derivatives is established through a combination of modern spectroscopic and analytical techniques.

start_node Synthesized Compound technique_node technique_node data_node data_node final_node Final Elucidated Structure start start NMR NMR Spectroscopy (¹H, ¹³C) start->NMR MS Mass Spectrometry (MS) start->MS IR Infrared Spectroscopy (IR) start->IR XRAY X-Ray Crystallography start->XRAY NMR_data Proton Environment Carbon Skeleton Connectivity NMR->NMR_data Provides MS_data Molecular Weight Elemental Formula MS->MS_data Provides IR_data Functional Groups IR->IR_data Provides XRAY_data 3D Atomic Arrangement Bond Lengths/Angles XRAY->XRAY_data Provides NMR_data->final_node MS_data->final_node IR_data->final_node XRAY_data->final_node

Caption: Analytical workflow for the structure elucidation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework. For substituted 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazines, ¹H NMR spectra characteristically show a pair of doublets for the H-7 and H-8 protons of the pyridazine ring, typically with a coupling constant (³J) of approximately 9.2-9.6 Hz.[1][2][11]

Table 1: Representative ¹H and ¹³C NMR Data for 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine Derivatives

CompoundAtom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Reference
6-chloro-3-phenyl-[1][2][3]triazolo[4,3-b]pyridazine H-78.4 (d, J = 9.2 Hz)126.5[1]
H-88.1 (d, J = 9.2 Hz)121.4[1]
C-3-143.3[2]
C-6-149.0[2]
C-8a-148.0[2]
6-chloro-3-[4-(hexyloxy)phenyl]-[1][2][3]triazolo[4,3-b]pyridazine H-78.09 (d, J = 9.6 Hz)126.5[2][11]
H-87.09 (d, J = 9.6 Hz)121.4[2][11]
Phenyl H-2,68.36 (d, J = 9.0 Hz)129.2[2][11]
Phenyl H-3,57.03 (d, J = 9.0 Hz)114.7[2][11]
OCH₂4.01 (t, J = 6.6 Hz)68.1[2][11]

Note: Numbering of the heterocyclic core follows IUPAC nomenclature.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition of the synthesized compounds. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the molecular formula.

Table 2: Mass Spectrometry Data for a Representative Derivative

CompoundIonization Methodm/z (Found)m/z (Calculated)FormulaReference
6-chloro-3-[4-(hexyloxy)phenyl]-[1][2][3]triazolo[4,3-b]pyridazine FD-MS330.1 [M]⁺-C₁₇H₁₉ClN₄O[2]
HR-ESI-MS353.1160 [M+Na]⁺353.1145C₁₇H₁₉ClN₄ONa[2]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectra of triazolopyridazine derivatives show characteristic absorption bands corresponding to C-H, C=N, and C=C stretching vibrations.

Table 3: Key IR Absorption Bands for a Representative Derivative

CompoundWavenumber (cm⁻¹)AssignmentReference
6-chloro-3-[4-(hexyloxy)phenyl]-[1][2][3]triazolo[4,3-b]pyridazine 3045Aromatic C-H stretch[2]
2956-2865Aliphatic C-H stretch[2]
1608, 1538C=N and C=C stretching[2]
1253C-O (ether) stretch[2]
X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of structure by mapping the precise arrangement of atoms in three-dimensional space. Studies on various 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine derivatives have confirmed the fused heterocyclic structure and have shown that the bicyclic system is essentially planar.[2][3][11]

Table 4: Crystallographic Data for 6-chloro-3-(3-methylphenyl)-[1][2][3]triazolo[4,3-b]pyridazine

ParameterValueReference
Formula C₁₂H₉ClN₄[3]
Crystal System Monoclinic[3]
Space Group P2₁/c[3]
a (Å) 7.1001 (18)[3]
b (Å) 11.431 (3)[3]
c (Å) 13.783 (3)[3]
β (°) ** 93.403 (6)[3]
Volume (ų) **1116.6 (5)[3]
Bond Length N2-N3 (Å) 1.372 (3)[3]
Bond Length C1-N2 (Å) 1.290 (4)[3]
Bond Length C-Cl (Å) 1.732 (3)[3]

Application in Drug Development: Signaling Pathway Inhibition

Derivatives of the 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine scaffold have been investigated as potent inhibitors of protein kinases, which are critical targets in cancer therapy. Specifically, they have shown dual inhibitory activity against c-Met and Pim-1 kinases, which are involved in tumor cell proliferation, survival, and angiogenesis.[7]

cluster_kinases Target Kinases cluster_cellular_effects Cellular Processes pathway pathway inhibitor inhibitor process process cMet c-Met Kinase Proliferation Cell Proliferation & Survival cMet->Proliferation Angiogenesis Angiogenesis cMet->Angiogenesis Metastasis Metastasis cMet->Metastasis Pim1 Pim-1 Kinase Pim1->Proliferation Inhibitor Triazolo[4,3-b]pyridazine Derivative Inhibitor->cMet Inhibitor->Pim1

Caption: Inhibition of c-Met and Pim-1 signaling pathways by a triazolopyridazine derivative.

This technical guide summarizes the essential methodologies and analytical data for the synthesis and structural confirmation of 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine. The detailed protocols and tabulated data serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this important heterocyclic scaffold in drug discovery and development.

References

Spectroscopic and Synthetic Profile of 6-Chloro-triazolo[4,3-b]pyridazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-triazolo[4,3-b]pyridazine is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its derivatives have demonstrated potent inhibitory activity against critical signaling proteins, including c-Met and Pim-1 kinases, highlighting its potential in the development of novel therapeutics. This technical guide provides a comprehensive overview of the available spectroscopic data for 6-Chloro-triazolo[4,3-b]pyridazine and its derivatives, detailed experimental protocols for its synthesis, and an exploration of its role as a kinase inhibitor.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The following tables summarize the ¹H and ¹³C NMR data for a representative derivative, 6-Chloro-3-(3-methylphenyl)-[1][2][3]triazolo[4,3-b]pyridazine.

Table 1: ¹H NMR Spectroscopic Data of 6-Chloro-3-(3-methylphenyl)-[1][2][3]triazolo[4,3-b]pyridazine in CDCl₃. [4]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.23m2-H, 6-H, phenyl
8.16d9.65-H, pyridazine
7.41t5-H, phenyl
7.32d8.24-H, phenyl
7.13d9.64-H, pyridazine
2.52sCH₃

Table 2: ¹³C NMR Spectroscopic Data of 6-Chloro-3-(3-methylphenyl)-[1][2][3]triazolo[4,3-b]pyridazine in CDCl₃. [4]

Chemical Shift (δ) ppmAssignment
149.1Cq
148.2Cq
143.5Cq
139.0Cq
136.6Cq
131.6CH
128.7CH
128.3CH
126.6CH
124.7CH
122.0CH
21.5CH₃
Mass Spectrometry (MS)

Mass spectrometry of 6-Chloro-3-(3-methylphenyl)-[1][2][3]triazolo[4,3-b]pyridazine shows a molecular ion peak (M⁺) at m/z 244.3, consistent with its molecular weight and exhibiting the characteristic isotopic pattern for a chlorine-containing compound.[4]

Table 3: Mass Spectrometry Data for 6-Chloro-3-(3-methylphenyl)-[1][2][3]triazolo[4,3-b]pyridazine.

m/zRelative IntensityAssignment
244.3100%[M]⁺
Infrared (IR) Spectroscopy

The IR spectrum of a related derivative, 6-Chloro-3-[4-(hexyloxy)phenyl]-[1][2][3]triazolo[4,3-b]pyridazine, displays characteristic absorption bands.

Table 4: IR Spectroscopic Data for 6-Chloro-3-[4-(hexyloxy)phenyl]-[1][2][3]triazolo[4,3-b]pyridazine. [5]

Wavenumber (cm⁻¹)Assignment
3045Aromatic C-H stretch
2956, 2938, 2918Aliphatic C-H stretch
1608, 1538, 1458C=C and C=N stretching
1253, 1057C-O and C-N stretching
830C-Cl stretching

Experimental Protocols

The synthesis of the 6-Chloro-triazolo[4,3-b]pyridazine core typically involves the cyclization of a substituted hydrazinopyridazine. A general and efficient solvent-free protocol has been described for the synthesis of 3-substituted derivatives.

General Solvent-Free Synthesis of 6-Chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazines[2]

This method involves a two-step, one-pot reaction starting from 3,6-dichloropyridazine.

Step 1: Synthesis of 6-chloro-3-hydrazinopyridazine A mixture of 3,6-dichloropyridazine (1 equivalent) is refluxed with hydrazine hydrate (1 equivalent) in tert-butyl alcohol. The reaction is monitored by thin-layer chromatography (TLC) and upon completion (typically 4 hours), the intermediate 6-chloro-3-hydrazinopyridazine is obtained.

Step 2: Synthesis of 6-chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazine To the crude 6-chloro-3-hydrazinopyridazine (1 equivalent), an appropriate aldehyde (1 equivalent) is added, and the mixture is homogenized by grinding in a pestle and mortar at room temperature. The reaction progress is monitored by TLC. After the formation of the hydrazone intermediate (typically 20 minutes), iodobenzene diacetate (IBD) (1.1 equivalents) is added in situ, and the grinding is continued for another hour to afford the final 6-chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazine.

A more classical synthesis approach involves the reaction of 3-chloro-6-hydrazinopyridazine with a suitable cyclizing agent in a solvent such as isopropanol under reflux. For example, the reaction of 3-chloro-6-hydrazinopyridazine with triethyl orthoformate would be expected to yield the parent 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine.

Biological Activity and Signaling Pathways

Derivatives of the triazolo[4,3-b]pyridazine scaffold have been identified as potent inhibitors of the c-Met and Pim-1 kinases, both of which are attractive targets for cancer therapy.[1]

Inhibition of c-Met and Pim-1 Signaling

The c-Met receptor tyrosine kinase and the Pim-1 serine/threonine kinase are key regulators of cell proliferation, survival, and migration. Their aberrant activation is implicated in the progression of various cancers. Triazolo[4,3-b]pyridazine derivatives have been shown to inhibit these kinases, leading to the suppression of downstream signaling pathways such as the PI3K/AKT/mTOR pathway, induction of cell cycle arrest, and apoptosis in cancer cells.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor Inhibition by Triazolo[4,3-b]pyridazine HGF HGF c-Met c-Met HGF->c-Met Binds PI3K PI3K c-Met->PI3K Activates Pim-1 Pim-1 BAD BAD Pim-1->BAD Inhibits (Phosphorylation) AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Cycle_Progression Cell Cycle Progression mTOR->Cell_Cycle_Progression Promotes Apoptosis Apoptosis BAD->Apoptosis Inhibits Triazolo_pyridazine 6-Chloro-triazolo [4,3-b]pyridazine Derivatives Triazolo_pyridazine->c-Met Inhibits Triazolo_pyridazine->Pim-1 Inhibits

Caption: Inhibition of c-Met and Pim-1 signaling pathways by triazolo[4,3-b]pyridazine derivatives.

The diagram above illustrates how 6-Chloro-triazolo[4,3-b]pyridazine derivatives can interfere with these oncogenic signaling cascades. By inhibiting c-Met, they block the activation of the downstream PI3K/AKT/mTOR pathway, which is crucial for cell growth and proliferation. Simultaneously, inhibition of Pim-1 prevents the phosphorylation and inactivation of the pro-apoptotic protein BAD, thereby promoting apoptosis.

Conclusion

6-Chloro-triazolo[4,3-b]pyridazine represents a valuable scaffold for the development of targeted cancer therapies. The spectroscopic and synthetic data available for its derivatives provide a solid foundation for further chemical exploration and optimization. The demonstrated activity of this class of compounds as dual c-Met and Pim-1 inhibitors underscores their therapeutic potential and warrants continued investigation by researchers in the field of drug discovery. Further studies are needed to fully characterize the spectroscopic properties of the parent compound and to explore the full spectrum of its biological activities.

References

An In-depth Technical Guide to the Synthesis of 6-Chloro-triazolo[4,3-b]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthetic methodologies for 6-chloro-triazolo[4,3-b]pyridazine derivatives, tailored for researchers, scientists, and professionals in drug development. The document details key experimental protocols, presents quantitative data in structured tables, and includes visualizations of synthetic pathways to facilitate understanding and replication.

Introduction

The 6-chloro-triazolo[4,3-b]pyridazine core is a significant heterocyclic scaffold in medicinal chemistry, forming the basis for compounds with a wide range of biological activities, including anticancer and antimicrobial properties.[1][2][3] Its derivatives are explored as inhibitors of various kinases, such as c-Met and Pim-1, and as antitubulin agents.[2][4] The versatility of this scaffold lies in the potential for substitution at various positions, allowing for the fine-tuning of its pharmacological profile. This guide focuses on the prevalent and efficient synthetic routes to this important class of molecules.

Core Synthetic Methodologies

The synthesis of 6-chloro-triazolo[4,3-b]pyridazine derivatives primarily involves the construction of the triazole ring onto a pre-existing pyridazine core. The most common strategies start from commercially available pyridazine precursors and employ cyclization reactions.

Intramolecular Oxidative Cyclization of Hydrazones

A highly efficient method for synthesizing 3-substituted-6-chloro-[1][2][5]triazolo[4,3-b]pyridazines involves the intramolecular oxidative cyclization of 6-chloropyridazin-3-yl hydrazones.[1] This method is advantageous due to its relatively simple procedure and the availability of diverse aldehydes to generate a wide array of hydrazone precursors.

The general workflow for this synthesis is depicted below:

A 3-Chloro-6-hydrazinopyridazine C 6-Chloropyridazin-3-yl hydrazone A->C Absolute Ethanol, Glacial Acetic Acid, Reflux B Aromatic Aldehyde (R-CHO) B->C D 6-Chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazine C->D Iodobenzene diacetate, Intramolecular Oxidative Cyclization cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A 3,6-Dichloropyridazine C Nucleophilic Biaryl Coupling & Thermal Ring Transformation A->C B 5-Aryl-tetrazole B->C D 6-Chloro-3-aryl-[1,2,4]triazolo[4,3-b]pyridazine C->D Pyridine, Toluene, Reflux

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity of 6-Chloro-triazolo[4,3-b]pyridazine

The 6-chloro-[1][2][3]triazolo[4,3-b]pyridazine scaffold is a versatile heterocyclic structure of significant interest in medicinal chemistry.[4][5] Its unique chemical properties make it a valuable building block for the synthesis of novel bioactive molecules.[5] Derivatives of this core structure have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, anxiolytic, and anticonvulsant properties.[4][6] This guide provides a comprehensive overview of the documented biological activities, with a primary focus on its promising potential in oncology.

Anticancer Activity

The most extensively studied biological activity of 6-chloro-triazolo[4,3-b]pyridazine derivatives is their potent anticancer effect.[4][5] These compounds have been shown to exhibit significant cytotoxicity against various human cancer cell lines, including leukemia, breast cancer, lung adenocarcinoma, and gastric adenocarcinoma.[1][4][7] The mechanism of action is often attributed to the inhibition of key signaling proteins involved in cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Kinase Inhibition

Derivatives of the triazolo[4,3-b]pyridazine scaffold have been identified as potent inhibitors of several protein kinases that are crucial for tumor growth and progression.[8]

  • PIM Kinases: The PIM kinase family (PIM-1, PIM-2, and PIM-3) of serine/threonine kinases are key regulators of cell cycle progression and apoptosis.[2][9][10] Overexpression of PIM kinases is linked to a poor prognosis in numerous cancers.[11] Triazolo[4,3-b]pyridazine derivatives have been developed as pan-PIM or selective PIM-1/PIM-3 inhibitors, demonstrating their potential as targeted anticancer agents.[2][9]

  • c-Met Kinase: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in tumor proliferation, angiogenesis, and metastasis.[10][12] Aberrant c-Met activity is a known driver in many cancers.[12] Several studies have focused on creating potent dual inhibitors of both c-Met and Pim-1 kinases, leveraging the triazolo[4,3-b]pyridazine scaffold.[3][10]

  • Antitubulin Activity: Certain 3,6-diaryl-[1][2][3]triazolo[4,3-b]pyridazines have been designed as analogues of Combretastatin A-4 (CA-4), a well-known antitubulin agent.[7] These compounds inhibit tubulin polymerization, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent cell death.[7][13]

Signaling Pathways

The inhibition of kinases like c-Met and Pim-1 by triazolo[4,3-b]pyridazine derivatives disrupts critical downstream signaling pathways. For instance, dual inhibition can block the PI3K/AKT/mTOR pathway, which is vital for cell survival and proliferation, while simultaneously promoting apoptosis through the activation of caspases.[3][10]

G Simplified Signaling Pathway of c-Met/Pim-1 Inhibition cMet c-Met PI3K PI3K cMet->PI3K Activates Inhibitor Triazolo[4,3-b]pyridazine Derivative Inhibitor->cMet Pim1 Pim-1 Inhibitor->Pim1 CellCycle Cell Cycle Arrest Inhibitor->CellCycle BAD BAD Pim1->BAD Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Caspase9 Caspase-9 BAD->Caspase9 Inhibits Apoptosis Apoptosis Caspase9->Apoptosis Induces

Caption: Inhibition of c-Met and Pim-1 by triazolo[4,3-b]pyridazine derivatives.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activities of various 6-chloro-triazolo[4,3-b]pyridazine derivatives against several human cancer cell lines.

CompoundTarget Cell Line(s)IC₅₀ (µM)Key FindingsReference
4f, 4j, 4q SB-ALL, NALM-6 (Leukemia)1.14 - 5.66Induced apoptosis via caspase 3/7 activation.[1]
4g MCF-7 (Breast Cancer)c-Met: 0.163Pim-1: 0.283Dual c-Met/Pim-1 inhibitor; caused S-phase cell cycle arrest and induced apoptosis.[3][10]
12e A549 (Lung), MCF-7 (Breast), HeLa (Cervical)1.06 - 2.73Potent c-Met kinase inhibitor (IC₅₀ = 0.090 µM); induced late apoptosis.[12]
4q SGC-7901 (Gastric), A549 (Lung), HT-1080 (Fibrosarcoma)0.008 - 0.014Acted as a potent antitubulin agent, comparable to Combretastatin A-4.[7][13]
8l MV4-11 (Leukemia)1.5Most active in a series with an amide linker.[8]

Other Documented Biological Activities

While oncology is the primary focus, the triazolo[4,3-b]pyridazine scaffold is a pharmacophore for other activities:

  • Antimicrobial Activity: Derivatives have been investigated for their potential as antimicrobial agents.[4][6]

  • CNS Activity: Some compounds in this class have shown anxiolytic and anticonvulsant effects.[4][6]

  • Agrochemical Applications: The core structure is used in the development of new herbicides and fungicides.[5]

Synthesis Overview

A common and efficient method for synthesizing 6-chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazines involves the intramolecular oxidative cyclization of 6-chloropyridazin-3-yl hydrazones.[1][6] This process typically starts from 3,6-dichloropyridazine, which is reacted with hydrazine to form a key intermediate, followed by condensation and cyclization.[6][8]

G General Synthetic Workflow A 3,6-Dichloropyridazine B 6-Chloro-3-hydrazinopyridazine (Intermediate) A->B Hydrazine Hydrate C 6-Chloropyridazin-3-yl Hydrazone B->C Aldehyde/Ketone Condensation D 6-Chloro-triazolo[4,3-b]pyridazine (Final Product) C->D Oxidative Cyclization

Caption: Simplified workflow for the synthesis of triazolo[4,3-b]pyridazine derivatives.

Experimental Protocols

In Vitro Cytotoxicity (MTT Assay)

This assay is widely used to assess the antiproliferative effects of compounds on cancer cell lines.[12]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The synthesized compounds, dissolved in DMSO and diluted in cell culture medium, are added to the wells at various concentrations. Control wells receive vehicle (DMSO) only.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm. The percentage of cell growth inhibition is calculated relative to the control, and IC₅₀ values are determined.

Kinase Inhibition Assay

This experiment measures the ability of a compound to inhibit the activity of a specific kinase, such as c-Met or Pim-1.

  • Reaction Setup: The assay is typically performed in a 96- or 384-well plate. Each reaction well contains the purified kinase, a specific substrate (peptide or protein), and ATP in a reaction buffer.

  • Inhibitor Addition: The test compound (e.g., a triazolo[4,3-b]pyridazine derivative) is added at varying concentrations.

  • Reaction Initiation & Incubation: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a set time.

  • Detection: The amount of phosphorylated substrate is quantified. This is often done using methods like ADP-Glo™, HTRF®, or by detecting a labeled phosphate group transferred from ATP to the substrate.

  • Data Analysis: The kinase activity is measured, and the percentage of inhibition is calculated for each compound concentration. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined.

Apoptosis Assay (Caspase 3/7 Activation)

This assay quantifies the induction of apoptosis by measuring the activity of executioner caspases 3 and 7.[1]

  • Cell Treatment: Cells are seeded in a multi-well plate and treated with the test compound for a specified duration (e.g., 24-48 hours).

  • Reagent Addition: A luminogenic or fluorogenic substrate for caspase-3/7 is added to the wells. The reagent also contains a cell-lysing agent to release the caspases.

  • Incubation: The plate is incubated at room temperature to allow the active caspases to cleave the substrate.

  • Signal Measurement: The resulting luminescent or fluorescent signal, which is proportional to the amount of caspase activity, is measured using a plate reader.

  • Analysis: An increase in signal compared to untreated control cells indicates the induction of apoptosis.

References

The Versatile Scaffold: Unraveling the Multifaceted Mechanisms of Action of 6-Chloro-triazolo[4,3-b]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-Chloro-triazolo[4,3-b]pyridazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. While the parent compound itself is primarily utilized as a synthetic intermediate, its derivatives have demonstrated a remarkable breadth of biological activities, targeting diverse cellular pathways implicated in cancer, inflammation, and infectious diseases. This technical guide provides an in-depth exploration of the mechanisms of action associated with various substituted 6-Chloro-triazolo[4,3-b]pyridazine analogues, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Introduction: The 6-Chloro-triazolo[4,3-b]pyridazine Core

The 6-Chloro-triazolo[4,3-b]pyridazine structure is a rigid, planar heterocyclic system. Its unique electronic and steric properties make it an attractive starting point for the synthesis of novel bioactive molecules. The chlorine atom at the 6-position serves as a versatile handle for further chemical modifications, allowing for the introduction of a wide array of functional groups and the fine-tuning of pharmacological properties. Research has predominantly focused on the development of derivatives with applications in oncology, with several classes of compounds showing potent and selective activities against various cancer cell types.[1][2]

Mechanisms of Action of 6-Chloro-triazolo[4,3-b]pyridazine Derivatives

The biological effects of 6-Chloro-triazolo[4,3-b]pyridazine derivatives are dictated by the nature of the substituents appended to the core structure. These modifications enable the compounds to interact with specific biological targets, leading to the modulation of distinct signaling pathways. The following sections detail the primary mechanisms of action identified for key classes of these derivatives.

Induction of Apoptosis in Cancer Cells

A significant number of 6-chloro-3-substituted-[1][3][4]triazolo[4,3-b]pyridazines have been synthesized and evaluated for their cytotoxic effects. These compounds have shown efficacy against various cancer cell lines, including acute lymphoblastic leukemia (SB-ALL and NALM-6) and human breast adenocarcinoma (MCF-7).[1]

The primary mechanism of action for their anticancer activity is the induction of apoptosis. Studies have demonstrated that potent derivatives trigger programmed cell death through the activation of effector caspases, specifically caspase-3 and caspase-7.[1]

Quantitative Data: Cytotoxicity of Triazole Derivatives

CompoundCell LineIC50 (µM)
4f SB-ALL~1.64-5.66
NALM-6~1.14-3.7
4j SB-ALL~1.64-5.66
NALM-6~1.14-3.7
4q SB-ALL~1.64-5.66
NALM-6~1.14-3.7
Doxorubicin (control) SB-ALL0.167
Data sourced from bioevaluation of 6-chloro-3-substituted-[1][3][4]triazolo[4,3-b]pyridazines.[1]

Experimental Protocol: Apoptosis Assay (Caspase 3/7 Activation)

  • Cell Culture: NALM-6 cells are seeded in appropriate culture plates and treated with the test compounds (e.g., 4f, 4j, 4q) at their respective IC50 concentrations for 48 hours.

  • Reagent Addition: A luminogenic substrate for activated caspase-3 and caspase-7 (e.g., a proluminescent caspase-3/7 substrate) is added to each well.

  • Incubation: The plates are incubated at room temperature to allow for caspase cleavage of the substrate and generation of a luminescent signal.

  • Signal Detection: Luminescence is measured using a plate-reading luminometer. An increase in luminescence compared to untreated control cells indicates activation of caspase-3/7 and induction of apoptosis.

Signaling Pathway: Caspase-Mediated Apoptosis

G Triazolo_pyridazine_Derivative Triazolo[4,3-b]pyridazine Derivative Procaspase_3_7 Procaspase-3/7 Triazolo_pyridazine_Derivative->Procaspase_3_7 induces activation Activated_Caspase_3_7 Activated Caspase-3/7 Procaspase_3_7->Activated_Caspase_3_7 Apoptosis Apoptosis Activated_Caspase_3_7->Apoptosis

Caption: Induction of apoptosis by triazolopyridazine derivatives.

Dual Inhibition of c-Met and Pim-1 Kinases

Certain triazolo[4,3-b]pyridazine derivatives have been designed as potent dual inhibitors of the c-Met and Pim-1 kinases, both of which are proto-oncogenic and play crucial roles in cancer cell proliferation, survival, and metastasis.[3] The inhibition of these kinases disrupts downstream signaling pathways, notably the PI3K/AKT/mTOR pathway.[3]

This dual inhibition leads to cell cycle arrest, primarily in the S phase, and a significant increase in apoptosis.[3]

Quantitative Data: Kinase Inhibitory Activity

CompoundTarget KinaseIC50 (µM)
4g c-Met0.163 ± 0.01
Pim-10.283 ± 0.01
Data for a potent dual c-Met/Pim-1 inhibitor derivative.[3]

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Reaction Setup: The kinase (c-Met or Pim-1), a specific substrate peptide, and ATP are combined in a reaction buffer.

  • Inhibitor Addition: The triazolo[4,3-b]pyridazine derivative is added at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated to allow for substrate phosphorylation.

  • Detection: The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay where the signal is inversely proportional to the amount of ATP remaining (and thus proportional to kinase activity).

  • IC50 Calculation: The concentration of the inhibitor that reduces kinase activity by 50% (IC50) is determined from a dose-response curve.

Signaling Pathway: c-Met/Pim-1 and PI3K/AKT/mTOR Axis

G cluster_0 Inhibition cluster_1 Downstream Signaling Triazolo_pyridazine_Derivative Triazolo[4,3-b]pyridazine Derivative cMet c-Met Triazolo_pyridazine_Derivative->cMet Pim1 Pim-1 Triazolo_pyridazine_Derivative->Pim1 PI3K PI3K cMet->PI3K AKT AKT Pim1->AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth promotes

Caption: Inhibition of c-Met/Pim-1 and the PI3K/AKT/mTOR pathway.

Antitubulin Activity via Colchicine Binding Site Interaction

A series of 3,6-diaryl-[1][3][4]triazolo[4,3-b]pyridazines have been developed as analogues of the natural antitubulin agent combretastatin A-4 (CA-4).[5] These compounds inhibit tubulin polymerization, a critical process for microtubule formation and cell division.[5]

Molecular modeling studies have shown that these derivatives bind to the colchicine binding site on β-tubulin.[5] This interaction disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5]

Quantitative Data: Antiproliferative Activity of Antitubulin Derivatives

CompoundCell LineIC50 (µM)
4q SGC-79010.014
A5490.008
HT-10800.012
CA-4 (control) 0.009–0.012
Data for a highly active 3,6-diaryl-[1][3][4]triazolo[4,3-b]pyridazine derivative.[5]

Experimental Protocol: Tubulin Polymerization Assay

  • Tubulin Preparation: Purified tubulin is kept on ice to prevent self-assembly.

  • Reaction Mixture: The tubulin solution is mixed with a polymerization buffer containing GTP and the test compound at various concentrations.

  • Polymerization Induction: The mixture is warmed to 37°C to initiate tubulin polymerization.

  • Monitoring: The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a spectrophotometer.

  • Analysis: The inhibitory effect of the compound on the rate and extent of tubulin polymerization is determined by comparing the absorbance curves of treated samples with those of untreated controls.

Logical Relationship: Mechanism of Antitubulin Action

G Derivative Triazolo[4,3-b]pyridazine Derivative Binding Binds to Colchicine Site on β-Tubulin Derivative->Binding Inhibition Inhibition of Tubulin Polymerization Binding->Inhibition Disruption Disruption of Microtubule Dynamics Inhibition->Disruption Arrest G2/M Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Workflow of antitubulin activity.

Inhibition of PIM Kinases and BRD4 Bromodomains

In addition to the mechanisms described above, derivatives of the 6-Chloro-triazolo[4,3-b]pyridazine scaffold have been identified as inhibitors of other important cancer-related targets:

  • PIM Kinases: The PIM kinase family (PIM-1, PIM-2, and PIM-3) are serine/threonine kinases that are overexpressed in many cancers.[6][7] Triazolo[4,3-b]pyridazine-based compounds have been developed as pan-PIM or selective PIM inhibitors, demonstrating antiproliferative activity and synergistic effects with other anticancer agents.[6]

  • BRD4 Bromodomains: The bromodomain and extraterminal (BET) protein BRD4 is an epigenetic reader that plays a key role in transcriptional regulation.[8] A series of[1][3][4]triazolo[4,3-b]pyridazine derivatives have been shown to inhibit the BRD4 bromodomain 1 (BD1) with micromolar IC50 values, making them promising starting points for the development of novel epigenetic modulators.[8]

Synthesis and Broader Applications

The synthesis of these diverse derivatives typically starts from 6-chloro-3-hydrazinopyridazine, which is then subjected to various cyclization and substitution reactions to build the triazolo[4,3-b]pyridazine core and introduce the desired functionalities.[1][3]

Beyond oncology, the versatile nature of this scaffold has led to its exploration in other therapeutic and agricultural areas. Derivatives have been investigated for their potential as agents against neurological disorders, as antimicrobial and antifungal agents, and as herbicides.[2][4]

Conclusion

The 6-Chloro-triazolo[4,3-b]pyridazine core is a highly adaptable scaffold that has given rise to a multitude of derivatives with diverse and potent mechanisms of action. By strategically modifying the substituents on this core structure, researchers have successfully developed compounds that can induce apoptosis, inhibit key oncogenic kinases like c-Met and Pim-1, disrupt microtubule dynamics, and modulate epigenetic targets such as BRD4. The continued exploration of this chemical space holds significant promise for the discovery of novel therapeutics for cancer and other diseases. The data and protocols presented in this guide offer a comprehensive overview for professionals engaged in the ongoing efforts of drug discovery and development based on this remarkable heterocyclic system.

References

Design of 6-Chloro-triazolo[4,3-b]pyridazine Analogs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 6-chloro-triazolo[4,3-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents, particularly in oncology. Analogs derived from this core have exhibited potent inhibitory activity against a range of biological targets, including key kinases and structural proteins implicated in cancer progression. This technical guide provides a comprehensive overview of the design, synthesis, and biological evaluation of 6-chloro-triazolo[4,3-b]pyridazine analogs, intended for researchers, scientists, and drug development professionals.

Core Structure and Therapeutic Potential

The 6-chloro-[1][2][3]triazolo[4,3-b]pyridazine is a heterocyclic compound that serves as a versatile building block for the synthesis of a diverse array of bioactive molecules.[4] Its rigid structure and the presence of a reactive chlorine atom facilitate the introduction of various substituents, enabling the fine-tuning of pharmacological properties. Research has highlighted its utility in developing agents for infectious diseases and, most notably, cancer.[4]

Key Biological Targets and Signaling Pathways

Analogs of 6-chloro-triazolo[4,3-b]pyridazine have been shown to target several critical pathways involved in tumorigenesis. The primary targets identified to date include the c-Met and Pim-1 kinases, as well as the microtubule network through the inhibition of tubulin polymerization.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), activates multiple downstream signaling cascades, including those involved in proliferation, motility, migration, and invasion.[1] Aberrant c-Met activation is a known driver in various human cancers.[1]

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds Dimerization Dimerization & Autophosphorylation cMet->Dimerization Adaptor Adaptor Proteins (GAB1, GRB2) Dimerization->Adaptor Recruits RAS_RAF RAS-RAF-MEK-ERK Pathway Adaptor->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway Adaptor->PI3K_AKT JAK_STAT JAK-STAT Pathway Adaptor->JAK_STAT Proliferation Cell Growth & Proliferation RAS_RAF->Proliferation Survival Survival & Metabolism PI3K_AKT->Survival Invasion Invasion & Metastasis JAK_STAT->Invasion Analogs 6-Chloro-triazolo[4,3-b]pyridazine Analogs Analogs->cMet

c-Met Signaling Pathway and Inhibition.
Pim-1 Kinase Signaling Pathway

Pim-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression, survival, and drug resistance.[5] Its expression is often upregulated in various cancers. Pim-1 is regulated by the JAK/STAT pathway and, in turn, phosphorylates a number of downstream targets involved in apoptosis and cell cycle control.[5][6]

Pim1_Signaling_Pathway Cytokines Cytokines (e.g., ILs) JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT Activate Pim1 Pim-1 Kinase JAK_STAT->Pim1 Upregulate Transcription BAD BAD Pim1->BAD Phosphorylates p21_p27 p21, p27 Pim1->p21_p27 Phosphorylates Apoptosis Apoptosis Inhibition BAD->Apoptosis CellCycle Cell Cycle Progression p21_p27->CellCycle Analogs 6-Chloro-triazolo[4,3-b]pyridazine Analogs Analogs->Pim1

Pim-1 Kinase Signaling Pathway and Inhibition.
Tubulin Polymerization

Microtubules are dynamic polymers of α- and β-tubulin heterodimers essential for cell division, intracellular transport, and cell shape maintenance.[3] The dynamic instability of microtubules, characterized by rapid polymerization and depolymerization, is a key target for anticancer drugs.[3]

Tubulin_Polymerization Tubulin αβ-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Polymerization->Microtubule Depolymerization Depolymerization Microtubule->Depolymerization Depolymerization->Tubulin Analogs 6-Chloro-triazolo[4,3-b]pyridazine Analogs Analogs->Polymerization

Tubulin Polymerization Dynamics and Inhibition.

Synthesis of 6-Chloro-triazolo[4,3-b]pyridazine Analogs

The synthesis of 6-chloro-triazolo[4,3-b]pyridazine analogs generally follows a convergent strategy, starting from commercially available pyridazine derivatives. A general workflow is outlined below.

Synthesis_Workflow Start Starting Materials (e.g., 3,6-dichloropyridazine) Hydrazinolysis Hydrazinolysis Start->Hydrazinolysis Intermediate1 6-Chloro-3-hydrazinopyridazine Hydrazinolysis->Intermediate1 Cyclization Cyclization (e.g., with carboxylic acids, orthoesters, or aldehydes) Intermediate1->Cyclization Core 6-Chloro-triazolo[4,3-b]pyridazine Core Cyclization->Core Substitution Nucleophilic Substitution (at C6 position) Core->Substitution Analogs Diverse Analogs Substitution->Analogs Purification Purification & Characterization Analogs->Purification Final Final Compounds Purification->Final

General Synthetic Workflow for Analogs.

Data Presentation: Biological Activity

The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of selected 6-chloro-triazolo[4,3-b]pyridazine analogs.

Table 1: In Vitro Cytotoxicity of 6-Chloro-triazolo[4,3-b]pyridazine Analogs

Compound IDCancer Cell LineIC50 (µM)Reference
4q SGC-7901 (gastric)0.014[7]
A549 (lung)0.008[7]
HT-1080 (fibrosarcoma)0.012[7]
2a MCF-7 (breast)6.0 ± 0.38
MDA-MB-231 (breast)9.2 ± 0.78
2b MCF-7 (breast)5.5 ± 0.39
MDA-MB-231 (breast)7.8 ± 0.53
3a MCF-7 (breast)0.35 ± 0.08
MDA-MB-231 (breast)0.71 ± 0.14
3b MCF-7 (breast)0.25 ± 0.07
MDA-MB-231 (breast)0.31 ± 0.14

Table 2: Kinase Inhibitory Activity of Selected Analogs

Compound IDKinase TargetIC50 (µM)Reference
Analog A c-MetData not available in provided search results
Analog B Pim-1Data not available in provided search results

Note: Specific IC50 values for kinase inhibition were not available in the provided search results. This table serves as a template for data inclusion.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of 6-chloro-triazolo[4,3-b]pyridazine analogs.

General Synthesis of 3,6-disubstituted-[1][2][3]triazolo[4,3-b]pyridazines

This protocol outlines a general procedure for the synthesis of the target compounds.

  • Synthesis of Pyridazinones (7): Substituted acetophenones (6) are reacted with glyoxylic acid in acetic acid, followed by treatment with hydrazine to yield the desired pyridazinones (7).[7]

  • Chlorination: Pyridazinones (7) are treated with phosphorus oxychloride to afford the key chlorinated intermediates (8).[7]

  • Synthesis of Hydrazides (11): Substituted benzoic acids (9) are esterified and then reacted with hydrazine monohydrate to produce hydrazides (11).[7]

  • Final Cyclization: The chlorinated intermediates (8) are reacted with the hydrazides (11) in a suitable solvent such as n-butanol, often under microwave irradiation, to yield the final 3,6-diaryl-[1][2][3]triazolo[4,3-b]pyridazines.[7]

In Vitro c-Met Kinase Inhibition Assay

This assay determines the in vitro potency of a test compound in inhibiting c-Met kinase activity.

  • Reagent Preparation: Prepare solutions of recombinant human c-Met kinase, a specific substrate (e.g., a synthetic peptide), and ATP in a reaction buffer. Prepare serial dilutions of the test compound.

  • Reaction Initiation: Incubate the c-Met kinase with the test compound at various concentrations. Initiate the kinase reaction by adding ATP and the substrate.

  • Detection: After a defined incubation period, quantify the kinase activity. This can be achieved through various methods, such as measuring the amount of phosphorylated substrate using luminescence-based assays (e.g., ADP-Glo™) or fluorescence resonance energy transfer (FRET).

  • Data Analysis: Plot the percentage of inhibition against the compound concentration to calculate the IC50 value.

In Vitro Pim-1 Kinase Inhibition Assay

This protocol measures the ability of compounds to inhibit Pim-1 kinase activity.

  • Reagent Preparation: Prepare solutions of recombinant Pim-1 kinase, a suitable peptide substrate, and ATP in a kinase buffer. Prepare serial dilutions of the test compound.

  • Reaction Setup: In a 384-well plate, add the test inhibitor, the Pim-1 kinase, and the peptide substrate.

  • Reaction Initiation: Start the reaction by adding ATP. Incubate the mixture at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Terminate the reaction and quantify the amount of ADP produced using a luminescence-based assay kit (e.g., ADP-Glo™).

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of the compounds on cell proliferation and viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at an optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Solubilization: Add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

In Vitro Tubulin Polymerization Inhibition Assay

This assay monitors the effect of compounds on the assembly of purified tubulin into microtubules.

  • Reagent Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence-based reporter in a suitable buffer. Prepare serial dilutions of the test compound.

  • Reaction Initiation: In a pre-warmed 96-well plate, add the test compound followed by the ice-cold tubulin reaction mix to initiate polymerization at 37°C.

  • Fluorescence Monitoring: Immediately measure the increase in fluorescence intensity over time using a microplate reader. The fluorescence is proportional to the extent of tubulin polymerization.

  • Data Analysis: Plot the fluorescence intensity as a function of time. Determine key parameters such as the maximum rate of polymerization and the maximum polymer mass. Calculate the IC50 value by plotting these parameters against the logarithm of the compound concentration.

Conclusion

The 6-chloro-triazolo[4,3-b]pyridazine scaffold represents a highly promising starting point for the development of novel anticancer agents. Its synthetic tractability allows for the generation of diverse chemical libraries, and its analogs have demonstrated potent activity against key cancer-related targets such as c-Met, Pim-1, and tubulin. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design and evaluate new and more effective 6-chloro-triazolo[4,3-b]pyridazine-based therapeutics. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these analogs will be crucial for their translation into clinical candidates.

References

The Triazolopyridazine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structure-Activity Relationship of Triazolopyridazines for Researchers, Scientists, and Drug Development Professionals.

The[1][2][3]triazolo[4,3-b]pyridazine heterocyclic system has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities.[4][5] This core's unique electronic and structural features allow for facile chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Triazolopyridazine derivatives have shown significant promise as kinase inhibitors, anti-infective agents, and modulators of G-protein coupled receptors (GPCRs), making them a focal point of intensive research in the quest for novel therapeutics.[1][2][6] This guide provides a comprehensive overview of the structure-activity relationships (SAR) of triazolopyridazines, detailing the key structural modifications that govern their biological activity, alongside relevant experimental protocols and pathway visualizations.

I. Anti-Infective Properties: Targeting Cryptosporidiosis

Cryptosporidium, a protozoan parasite, is a significant cause of diarrheal disease, particularly in immunocompromised individuals.[1] Triazolopyridazine-based compounds have been identified as potent anti-cryptosporidial agents.

Structure-Activity Relationship of Anti-Cryptosporidium Triazolopyridazines

The general structure of these compounds consists of a central triazolopyridazine core, a piperazine linker, a dichlorophenyl "head" group, and an aryl acetamide "tail" group. Systematic interrogation of the heteroaryl scaffold has been a key strategy in optimizing potency while mitigating off-target effects, such as hERG channel inhibition.[1]

Key SAR observations for the aryl acetamide "tail" group are summarized below. The parent unsubstituted compound 11 serves as a baseline for comparison.

CompoundSubstitution PatternEC50 (µM) vs. C. parvumFold Improvement over Unsubstituted (11)
11 Unsubstituted161
12 4-Chloro0.66~24
38 4-Alkynyl0.88~18
52 2,4-Difluoro0.07~228

Data compiled from multiple sources.[3][7]

The data clearly indicates that electron-withdrawing groups (EWGs) on the aryl "tail" are preferred over electron-donating groups (EDGs).[7] Halogenation, particularly with fluorine, has a profound impact on potency. The 2,4-difluoro substituted analog 52 (SLU-10482) is the most potent compound identified in this series, demonstrating a greater than 200-fold improvement in activity over the unsubstituted parent compound.[7] This compound was also found to be orally efficacious in a mouse model of Cryptosporidium infection.[7]

Experimental Protocol: Cryptosporidium parvum HCT-8 Cell-Based Assay

This assay is a common method for evaluating the in vitro efficacy of compounds against Cryptosporidium parvum.

  • Cell Culture: Human ileocecal adenocarcinoma (HCT-8) cells are seeded in 96-well plates and grown to confluency.

  • Oocyst Preparation: C. parvum oocysts are excysted to release sporozoites.

  • Infection: Confluent HCT-8 cell monolayers are infected with the prepared sporozoites.

  • Compound Treatment: The test compounds (triazolopyridazine derivatives) are added to the infected cell cultures at various concentrations.

  • Incubation: The plates are incubated for a set period (e.g., 48-72 hours) to allow for parasite development.

  • Quantification: Parasite growth is quantified using methods such as quantitative polymerase chain reaction (qPCR) to measure parasite-specific DNA or high-content imaging to visualize and count parasitic foci.[8][9][10]

  • Data Analysis: The half-maximal effective concentration (EC50) is determined by plotting the percent inhibition of parasite growth against the compound concentration.

G cluster_workflow Experimental Workflow: Anti-Cryptosporidium Assay A Seed HCT-8 cells in 96-well plates C Infect HCT-8 cell monolayers with sporozoites A->C B Excyst C. parvum oocysts B->C D Add triazolopyridazine compounds at various concentrations C->D E Incubate for 48-72 hours D->E F Quantify parasite growth (qPCR or imaging) E->F G Determine EC50 values F->G

Caption: Workflow for in vitro anti-cryptosporidiosis screening.

II. Kinase Inhibition: A Versatile Pharmacophore

The triazolopyridazine scaffold has proven to be a fertile ground for the development of inhibitors targeting various protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in diseases like cancer and inflammation.

A. PI3Kγ Inhibition

Phosphoinositide 3-kinase gamma (PI3Kγ) is a key enzyme in inflammatory signaling. A series of 6-aryl-2-amino-triazolopyridines have been developed as potent and selective PI3Kγ inhibitors.[2]

CompoundR GroupPI3Kγ IC50 (nM)PI3Kα IC50 (nM)PI3Kδ IC50 (nM)
43 (CZC19945) 4-Fluorophenyl101,2001,100
53 (CZC24832) 3-Fluorophenyl15>10,000>10,000

Data is illustrative and based on findings from SAR studies.[2]

The SAR studies revealed that the 6-aryl substitution is crucial for activity. Modifications to this aryl group, such as the introduction of fluorine, were instrumental in achieving high potency and selectivity over other PI3K isoforms.[2] Compound 53 (CZC24832) demonstrated excellent selectivity across the kinome.[2]

G cluster_pathway PI3Kγ Signaling Pathway GPCR GPCR PI3Kgamma PI3Kγ GPCR->PI3Kgamma Activation PIP3 PIP3 PI3Kgamma->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation Downstream Downstream Signaling (e.g., NF-κB, mTOR) Akt->Downstream Activation Inflammation Inflammation Downstream->Inflammation

Caption: Simplified PI3Kγ signaling cascade.

B. Myeloperoxidase (MPO) Inhibition

Myeloperoxidase (MPO) is a peroxidase enzyme implicated in chronic inflammatory diseases.[11] Structure-based drug design has led to the discovery of 7-benzyl triazolopyridines as potent and reversible MPO inhibitors.

CompoundR1R2MPO IC50 (nM)TPO IC50 (nM)
Example 1 HH500>10,000
Example 2 FH50>10,000
Example 3 HOMe25>10,000

Data is illustrative and based on findings from SAR studies.[11]

The benzyl group at the 7-position was found to be a key structural feature for improved MPO potency and selectivity against thyroid peroxidase (TPO).[11] Substitutions on the benzyl ring further modulated the inhibitory activity.

G cluster_pathway MPO-Mediated Oxidative Stress Neutrophil Activated Neutrophil MPO_release MPO Release Neutrophil->MPO_release MPO MPO MPO_release->MPO HOCl HOCl (Hypochlorous Acid) MPO->HOCl Catalysis H2O2 H₂O₂ H2O2->HOCl Chloride Cl⁻ Chloride->HOCl Oxidative_Damage Oxidative Damage & Inflammation HOCl->Oxidative_Damage

Caption: Role of MPO in inflammatory processes.

C. c-Met Kinase Inhibition

The c-Met proto-oncogene encodes a receptor tyrosine kinase that is often dysregulated in cancer. Triazolo-pyridazine and -pyrimidine derivatives have been developed as class II c-Met inhibitors.[12]

CompoundCore ScaffoldR Groupc-Met IC50 (µM)
12e Triazolo-pyridazine2-pyridyl0.09
13b Triazolo-pyrimidine2-pyridyl0.21

Data is illustrative and based on findings from SAR studies.[12]

The SAR studies highlighted the importance of the 2-pyridyl group for potent c-Met inhibition.[12] The triazolo-pyridazine core generally conferred slightly better activity than the triazolo-pyrimidine core in the studied series.

G cluster_pathway c-Met Signaling Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binding Dimerization Dimerization & Autophosphorylation cMet->Dimerization Docking Docking of Adaptor Proteins (e.g., GAB1, GRB2) Dimerization->Docking RAS_RAF RAS-RAF-MEK-ERK Pathway Docking->RAS_RAF PI3K_AKT PI3K-Akt Pathway Docking->PI3K_AKT STAT3 STAT3 Pathway Docking->STAT3 Cellular_Responses Cell Proliferation, Survival, Metastasis RAS_RAF->Cellular_Responses PI3K_AKT->Cellular_Responses STAT3->Cellular_Responses

Caption: Overview of the c-Met signaling cascade.

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of triazolopyridazine derivatives against a target kinase.

  • Reagent Preparation:

    • Kinase Buffer: Typically contains a buffer (e.g., Tris-HCl), MgCl₂, BSA, and a reducing agent (e.g., DTT).

    • Enzyme and Substrate: Dilute the recombinant kinase and its specific substrate in the kinase buffer.

    • Test Compound: Prepare a stock solution in DMSO and perform serial dilutions.

    • ATP Solution: Prepare a solution of ATP in the kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add the diluted test compound or DMSO (control) to the wells.

    • Add the diluted kinase enzyme.

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction.

    • Measure the kinase activity. A common method is to quantify the amount of ADP produced using a commercial kit such as ADP-Glo™.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.

G cluster_workflow Experimental Workflow: Kinase Inhibition Assay A Prepare reagents: - Kinase Buffer - Enzyme & Substrate - Test Compound - ATP B Plate setup (384-well): - Add compound/DMSO - Add kinase - Add substrate/ATP A->B C Incubate at room temperature B->C D Stop reaction and detect ADP production C->D E Measure luminescence D->E F Calculate % inhibition and determine IC50 E->F

Caption: General workflow for an in vitro kinase inhibition assay.

III. General Synthetic Strategies

The[1][2][3]triazolo[4,3-b]pyridazine core is typically synthesized through the cyclization of a substituted 6-hydrazinylpyridazine.

General Procedure for the Synthesis of 6-Aryl-3-substituted-[1][2][3]triazolo[4,3-b]pyridazines:
  • Synthesis of 3-chloro-6-phenylpyridazine: This intermediate is often prepared via a Suzuki coupling reaction between 3,6-dichloropyridazine and a suitable arylboronic acid.

  • Formation of 6-hydrazinyl-3-phenylpyridazine: The 3-chloro-6-phenylpyridazine is reacted with hydrazine hydrate.

  • Cyclization to form the Triazole Ring: The 6-hydrazinyl-3-phenylpyridazine is then cyclized with a variety of reagents (e.g., orthoesters, carboxylic acids, or aldehydes followed by oxidation) to introduce the desired substituent at the 3-position of the triazolopyridazine core.

G cluster_synthesis General Synthetic Pathway A 3,6-Dichloropyridazine C 3-Chloro-6-arylpyridazine A->C B Arylboronic Acid B->C Suzuki Coupling E 6-Hydrazinyl-3-arylpyridazine C->E D Hydrazine Hydrate D->E G [1,2,4]Triazolo[4,3-b]pyridazine Derivative E->G F Cyclizing Agent (e.g., R-COOH) F->G Cyclization

Caption: A common synthetic route to triazolopyridazines.

IV. Conclusion

The triazolopyridazine scaffold represents a highly versatile and valuable core in drug discovery. The extensive body of research on its derivatives has led to the identification of potent and selective modulators of a diverse range of biological targets. The key to unlocking the full potential of this scaffold lies in the continued exploration of its structure-activity relationships. The strategic placement of various substituents on the triazolopyridazine core and its appendages allows for the optimization of potency, selectivity, and pharmacokinetic properties. The methodologies and SAR data presented in this guide offer a solid foundation for researchers and scientists to build upon in the design and development of the next generation of triazolopyridazine-based therapeutics. The ongoing investigation into this privileged structure is poised to yield novel drug candidates for a multitude of diseases, from infectious diseases to cancer and inflammatory disorders.

References

Unlocking New Therapeutic Avenues: A Technical Guide to the Potential Targets of 6-Chloro-triazolo[4,3-b]pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic scaffold, 6-Chloro-triazolo[4,3-b]pyridazine, has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of novel therapeutic agents.[1] Derivatives of this core have demonstrated significant potential in oncology and other therapeutic areas by interacting with a range of biological targets.[1] This technical guide provides an in-depth overview of the identified therapeutic targets, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and experimental workflows.

Identified Therapeutic Targets and Mechanisms of Action

Research into the biological activity of 6-Chloro-triazolo[4,3-b]pyridazine derivatives has pinpointed several key proteins and pathways that represent potential therapeutic targets. These are primarily concentrated in the field of oncology and include critical regulators of cell proliferation, survival, and metastasis.

Dual Inhibition of c-Met and Pim-1 Kinases

A significant area of investigation has been the development of dual inhibitors targeting both c-Met and Pim-1 kinases.[2][3] The proto-oncogenic serine/threonine kinase Pim-1 and the receptor tyrosine kinase c-Met are often deregulated in cancer, contributing to tumor growth, angiogenesis, and metastasis.[2]

A series of novel triazolo[4,3-b]pyridazine derivatives were synthesized and evaluated for their ability to inhibit these two kinases.[2] Notably, compound 4g from this series demonstrated potent inhibitory activity against both c-Met and Pim-1.[2][3] This dual inhibition leads to the induction of S-phase cell cycle arrest and apoptosis in cancer cells.[3] The downstream signaling cascade affected by this dual inhibition involves the PI3K/AKT/mTOR pathway.[2][3]

Signaling Pathway of c-Met/Pim-1 Dual Inhibition by Triazolo[4,3-b]pyridazine Derivatives

cMet_Pim1_pathway cluster_pathway PI3K/AKT/mTOR Pathway Ligand HGF cMet c-Met Receptor Ligand->cMet Activates PI3K PI3K cMet->PI3K Pim1 Pim-1 Kinase AKT AKT Pim1->AKT Inhibits Bad phosphorylation Derivative Triazolo[4,3-b]pyridazine Derivative (e.g., 4g) Derivative->cMet Derivative->Pim1 PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits CellCycle Cell Cycle Progression (S-Phase Arrest) mTOR->CellCycle Proliferation Tumor Proliferation, Angiogenesis, Metastasis mTOR->Proliferation

Caption: Dual inhibition of c-Met and Pim-1 by triazolo[4,3-b]pyridazine derivatives.

Induction of Apoptosis via Caspase Activation

Derivatives of 6-Chloro-triazolo[4,3-b]pyridazine have demonstrated potent cytotoxic effects against various cancer cell lines, including Acute Lymphoblastic Leukemia (ALL) and breast adenocarcinoma.[4] The mechanism underlying this cytotoxicity involves the induction of apoptosis, a form of programmed cell death. Specifically, compounds 4f, 4j, and 4q were shown to activate caspases 3 and 7 in NALM-6 leukemia cells.[4]

Experimental Workflow for Apoptosis Assay

apoptosis_workflow start Seed NALM-6 cells treatment Treat with Triazolo[4,3-b]pyridazine Derivatives (4f, 4j, 4q) for 48h start->treatment staining Stain with Annexin V-FITC and Propidium Iodide (PI) treatment->staining caspase_assay Perform Caspase-Glo 3/7 Assay treatment->caspase_assay analysis Analyze by Flow Cytometry staining->analysis result Quantify Apoptotic Cells and Caspase 3/7 Activity analysis->result caspase_assay->result

Caption: Workflow for assessing apoptosis induction by triazolo[4,3-b]pyridazine derivatives.

Inhibition of Tubulin Polymerization

Another promising therapeutic strategy involves the targeting of the microtubule network, which is crucial for cell division. A series of 3,6-diaryl-[1][4][5]triazolo[4,3-b]pyridazines were designed as analogues of the well-known antitubulin agent combretastatin A-4 (CA-4).[6] These compounds, with the rigid triazolo[4,3-b]pyridazine scaffold replacing a more flexible linker, exhibited potent antiproliferative activity.[6] Compound 4q from this series was found to effectively inhibit tubulin polymerization, leading to a disruption of microtubule dynamics and subsequent cell cycle arrest at the G2/M phase.[6]

Quantitative Data Summary

The following tables summarize the in vitro biological activities of key 6-Chloro-triazolo[4,3-b]pyridazine derivatives against various cancer cell lines and protein targets.

Table 1: Cytotoxic Activity of Triazolo[4,3-b]pyridazine Derivatives [4]

CompoundCell LineIC₅₀ (µM)
4f SB-ALL~1.64 - 5.66
NALM-6~1.14 - 3.7
4j SB-ALL~1.64 - 5.66
NALM-6~1.14 - 3.7
4q SB-ALL~1.64 - 5.66
NALM-6~1.14 - 3.7
Doxorubicin SB-ALL0.167

Table 2: Inhibitory Activity of Dual c-Met/Pim-1 Inhibitors [2]

CompoundTargetIC₅₀ (µM)
4g c-Met0.163 ± 0.01
Pim-10.283 ± 0.01

Table 3: Antiproliferative Activity of Antitubulin Agents [6]

CompoundCell LineIC₅₀ (µM)
4q SGC-79010.014
A5490.008
HT-10800.012
CA-4 SGC-7901, A549, HT-10800.009 - 0.012

Detailed Experimental Protocols

Synthesis of 6-chloro-3-substituted-[1][4][5]triazolo[4,3-b]pyridazines

An efficient synthesis involves the intramolecular oxidative cyclization of various 6-chloropyridazin-3-yl hydrazones using iodobenzene diacetate. The structures of the newly synthesized compounds are typically confirmed using elemental analysis, IR, ¹H NMR, ¹³C NMR, and mass spectral data.[4]

In Vitro Cytotoxicity Assay

The in vitro cytotoxic activities of the synthesized compounds are evaluated against cancer cell lines such as SB-ALL, NALM-6 (Acute Lymphoblastic Leukemia), and MCF-7 (human breast adenocarcinoma).[4] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method used to determine cell viability. Cells are seeded in 96-well plates, treated with various concentrations of the test compounds, and incubated for a specified period (e.g., 48 hours). The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Apoptosis Assay

To determine the mode of cell death, an apoptosis assay is performed. NALM-6 cells, for instance, are treated with the compounds for 48 hours. The cells are then harvested and stained with Annexin V-FITC and propidium iodide (PI).[2] The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Caspase 3/7 Activity Assay

To confirm the involvement of caspases in apoptosis, a luminescent assay such as the Caspase-Glo® 3/7 Assay can be used. This assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.

Kinase Inhibition Assay

The inhibitory activity of compounds against specific kinases like c-Met and Pim-1 is determined using in vitro kinase assays. These assays typically involve incubating the kinase, a substrate, ATP, and the test compound. The amount of phosphorylated substrate is then quantified, often using methods like ELISA or radiometric assays, to determine the extent of kinase inhibition and calculate the IC₅₀ value.

Tubulin Polymerization Assay

The effect of compounds on tubulin polymerization can be assessed using a cell-free in vitro assay. Purified tubulin is incubated with the test compounds in a polymerization buffer. The polymerization of tubulin into microtubules is monitored over time by measuring the increase in absorbance at 340 nm.

Conclusion

The 6-Chloro-triazolo[4,3-b]pyridazine scaffold represents a highly promising starting point for the development of novel therapeutics, particularly in the realm of oncology. The identified therapeutic targets, including c-Met, Pim-1, and tubulin, are well-validated in cancer biology. The derivatives discussed herein have demonstrated potent and specific activities against these targets, underscoring the potential of this chemical class. Further optimization of these lead compounds could pave the way for the development of next-generation anticancer agents. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their quest for innovative and effective therapies.

References

An In-depth Technical Guide to 6-Chloro-triazolo[4,3-b]pyridazine for Researchers and Drug Development Professionals

An In-depth Technical Guide to 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine, a key heterocyclic compound with significant applications in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and potential applications, supported by experimental data and protocols.

Core Chemical Properties

6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine is a versatile building block in the synthesis of a variety of bioactive molecules.[2] Its unique structural features make it a valuable intermediate for developing novel therapeutic agents.[2] The presence of the chlorine atom enhances its electrophilic character, facilitating a range of chemical transformations.[2]

A summary of its key chemical data is presented in the table below for easy reference and comparison.

PropertyValueSource
CAS Number 28593-24-0Chem-Impex[2], Sigma-Aldrich[4], ChemicalBook[3]
Molecular Formula C₅H₃ClN₄Chem-Impex[2]
Molecular Weight 154.56 g/mol Chem-Impex[2]
Appearance Brown solidChem-Impex[2]
Purity ≥ 99% (HPLC)Chem-Impex[2]
InChI 1S/C5H3ClN4/c6-4-1-2-5-8-7-3-10(5)9-4/h1-3HSigma-Aldrich[4]
SMILES Clc1ccc2nncn2n1Sigma-Aldrich[4]
Storage Conditions 0-8°CChem-Impex[2]

Synthesis and Experimental Protocols

The synthesis of 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine is a critical process for its application in further research and development. While specific, detailed experimental protocols from suppliers are often proprietary, a general synthetic approach can be outlined based on established chemical principles for the formation of triazolopyridazine ring systems. A generalized workflow for its synthesis and subsequent use in the development of novel compounds is depicted below.

GGeneralized Workflow for 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazinecluster_synthesisSynthesis of Core Compoundcluster_applicationApplication in Drug DiscoveryAStarting Materials(e.g., Dichloropyridazine, Hydrazine)BCyclization ReactionA->BCPurification(e.g., Recrystallization, Chromatography)B->CDThis compoundC->DEReaction with Nucleophiles(e.g., Amines, Thiols)D->EKey IntermediateFDerivative Library SynthesisE->FGBiological Screening(e.g., Kinase Assays, Cell-based Assays)F->GHLead Compound IdentificationG->H

A generalized workflow for the synthesis and application of 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine.

A detailed, though generalized, experimental protocol for a potential synthesis is as follows:

Objective: To synthesize 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine.

Materials:

  • 3,6-Dichloropyridazine

  • Hydrazine hydrate

  • Formic acid

  • Ethanol

  • Sodium bicarbonate

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Purification apparatus (e.g., column chromatography setup, recrystallization flasks)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,6-dichloropyridazine in a suitable solvent such as ethanol.

  • Hydrazine Addition: Slowly add hydrazine hydrate to the solution at room temperature. The reaction is typically exothermic, so controlled addition is crucial.

  • Reflux: After the initial reaction subsides, heat the mixture to reflux and maintain for several hours to ensure the formation of the hydrazinopyridazine intermediate.

  • Cyclization: Cool the reaction mixture and then add formic acid. Heat the mixture to reflux again to facilitate the cyclization and formation of the triazolo ring.

  • Work-up: After cooling, neutralize the reaction mixture with a base, such as sodium bicarbonate solution.

  • Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine by recrystallization from an appropriate solvent or by column chromatography on silica gel to yield the final product.

Note: This is a generalized protocol. Researchers should consult relevant scientific literature for specific reaction conditions, stoichiometry, and safety precautions.

Applications in Research and Development

6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine is a valuable scaffold in medicinal and agricultural chemistry.[2] Its applications include:

  • Pharmaceuticals: It serves as a crucial intermediate in the synthesis of various pharmaceutical agents, with potential applications in treating neurological disorders.[2] The triazolopyridazine core is a common feature in many biologically active compounds.

  • Agrochemicals: This compound is utilized in the development of new herbicides and fungicides, contributing to improved crop yields and protection.[2]

  • Material Science: There is exploratory research into its use in creating advanced polymers with enhanced thermal stability and chemical resistance.[2]

The general signaling pathway involvement for compounds derived from this scaffold often relates to kinase inhibition, a common mechanism in oncology and inflammatory disease research.

GHypothetical Signaling Pathway InhibitionADerivative ofThis compoundBTarget Kinase(e.g., Tyrosine Kinase)A->BInhibitsDPhosphorylationB->DCatalyzesCDownstream SubstrateC->DECellular Response(e.g., Proliferation, Survival)D->E

A diagram illustrating the hypothetical inhibition of a kinase signaling pathway.

Commercial Availability and Suppliers

A variety of chemical suppliers offer 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine and its derivatives. The table below summarizes some of the known suppliers. Researchers are advised to contact the suppliers directly for the most current pricing, purity, and availability information.

SupplierProduct NamePurityCAS Number
Amerigo Scientific6-Chloro[1][2][3]triazolo[4,3-b]pyridazine--
Chem-Impex6-Chloro-1,2,4-triazolo[4,3-B]pyridazine≥ 99% (HPLC)28593-24-0[2]
Sigma-Aldrich6-Chloro[1][2][3]triazolo[4,3-b]pyridazine, AldrichCPR-28593-24-0[4]
ChemicalBook6-CHLORO-[1][2][3]TRIAZOLO[4,3-B]PYRIDAZINE85.0-99.8%28593-24-0[3]
Santa Cruz Biotechnology6-Chloro[1][2][3]triazolo[4,3-b]pyridazin-3(2H)-one-33050-32-7[5]
CymitQuimica6-chloro-3-ethyl[1][2][3]triazolo[4,3-b]pyridazine95.0%1144442-91-0[6]
ChemShuttle6-chloro-3-methoxy-[1][2][3]triazolo[4,3-b]pyridazine95%1506944-22-4
Dana Bioscience6-chloro-3-(3,4-dimethoxyphenyl)[1][2][3]triazolo[4,3-b]pyridazine--

Disclaimer: Sigma-Aldrich notes that they provide this product to early discovery researchers and do not collect analytical data, placing the responsibility of confirming identity and purity on the buyer.[4]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine. Researchers should consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, storage, and disposal. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

This guide is intended for informational purposes for research and development professionals. All laboratory work should be conducted by trained individuals in a controlled environment.

An In-depth Technical Guide to the Safety and Handling of 6-Chloro-triazolo[4,3-b]pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 6-Chloro-triazolo[4,3-b]pyridazine (CAS No: 28593-24-0), a heterocyclic compound of significant interest in pharmaceutical and agrochemical research. This document outlines the known hazards, handling procedures, and biological significance to ensure its safe and effective use in a laboratory setting.

Chemical and Physical Properties

6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine is a solid, heterocyclic organic compound.[2] It serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications.[4][5]

PropertyValueSource(s)
CAS Number 28593-24-0[2]
Molecular Formula C₅H₃ClN₄[2]
Molecular Weight 154.56 g/mol [2]
Appearance Solid
InChI Key OUNXXBYNOUBNPF-UHFFFAOYSA-N
SMILES Clc1ccc2nncn2n1

Safety and Hazard Information

Comprehensive safety data for 6-Chloro-triazolo[4,3-b]pyridazine is limited. However, aggregated GHS information from multiple suppliers provides the following hazard classifications.[2] It is imperative to handle this compound with the appropriate precautions as outlined in this guide and the relevant Safety Data Sheets (SDS).

GHS Hazard Classification
Hazard ClassHazard StatementSource(s)
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[2]
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin[2]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[2]
Skin Sensitization (Category 1)H317: May cause an allergic skin reaction[2]
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation[2]
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled[2]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritation[2]
Toxicological Data
Data PointValueSource(s)
Oral LD50 Not available
Dermal LD50 Not available
Inhalation LC50 Not available

Experimental Protocols

Synthesis of 6-Chloro-triazolo[4,3-b]pyridazine

A common synthetic route to 6-Chloro-triazolo[4,3-b]pyridazine involves the reaction of 3-chloro-6-hydrazinopyridazine with a suitable cyclizing agent.[5]

Materials:

  • 3-chloro-6-hydrazinopyridazine (1.0 g, 7.0 mmol)

  • Formic acid or other suitable C1 source (e.g., triethyl orthoformate)

  • Isopropanol (10 mL)

  • Dichloromethane

Procedure:

  • A mixture of 3-chloro-6-hydrazinopyridazine (1.0 g, 7.0 mmol) and the C1 source is prepared in isopropanol (10 mL).

  • The reaction mixture is heated at reflux for 3 hours.[5]

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The resulting precipitate is collected by filtration.

  • The crude solid is recrystallized from dichloromethane to yield 6-Chloro-triazolo[4,3-b]pyridazine as a white solid.[5]

Note: This is a generalized protocol based on available literature for similar compounds. Researchers should consult specific literature for detailed reaction conditions and optimize as necessary.

G reagents 3-chloro-6-hydrazinopyridazine + C1 Source (e.g., Formic Acid) solvent Isopropanol reagents->solvent Dissolve in reaction Reflux for 3 hours solvent->reaction cooling Cool to Room Temperature reaction->cooling filtration Collect Precipitate by Filtration cooling->filtration recrystallization Recrystallize from Dichloromethane filtration->recrystallization product 6-Chloro-triazolo[4,3-b]pyridazine (White Solid) recrystallization->product

Synthesis Workflow for 6-Chloro-triazolo[4,3-b]pyridazine
Safe Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

  • Engineering Controls: Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile rubber).

    • Skin and Body Protection: Wear a lab coat, and ensure skin is not exposed.

  • Hygiene Measures: Avoid inhalation of dust. Do not eat, drink, or smoke when handling this compound. Wash hands thoroughly after handling.

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[1] It is recommended to consult with your institution's environmental health and safety department for specific disposal procedures.

Biological Significance and Signaling Pathways

While direct studies on the biological activity of 6-Chloro-triazolo[4,3-b]pyridazine are limited, its derivatives have been extensively investigated as potent inhibitors of various protein kinases, particularly in the context of cancer drug discovery.[3][6] The triazolo[4,3-b]pyridazine scaffold is a key pharmacophore in the development of inhibitors targeting the c-Met and Pim-1 signaling pathways.[3][6]

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, and migration. Dysregulation of the c-Met pathway is implicated in the development and progression of numerous cancers.[6] Similarly, Pim-1 is a serine/threonine kinase that is overexpressed in several human cancers and contributes to tumorigenesis by promoting cell survival and proliferation.[7]

Derivatives of 6-Chloro-triazolo[4,3-b]pyridazine have been shown to inhibit c-Met and Pim-1, leading to the downstream suppression of the PI3K/AKT/mTOR signaling pathway, which is a central regulator of cell growth and survival.[3]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates PI3K PI3K cMet->PI3K Activates Pim1 Pim-1 Kinase AKT AKT Pim1->AKT Phosphorylates & Activates PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor Triazolo[4,3-b]pyridazine Derivatives Inhibitor->cMet Inhibits Inhibitor->Pim1 Inhibits

Inhibition of c-Met and Pim-1 Signaling by Triazolo[4,3-b]pyridazine Derivatives

Conclusion

6-Chloro-triazolo[4,3-b]pyridazine is a valuable research chemical with significant potential in drug discovery. Its handling requires strict adherence to safety protocols due to its hazardous properties. Further research into its specific biological targets and toxicological profile is warranted to fully characterize its potential and ensure its safe application in the development of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for 6-Chloro-triazolo[4,3-b]pyridazine Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-Chloro-triazolo[4,3-b]pyridazine scaffold is a key heterocyclic building block in medicinal chemistry, primarily utilized for the development of novel anticancer agents.[1] Derivatives based on this core structure have demonstrated significant therapeutic potential by targeting various key proteins involved in cancer cell proliferation, survival, and metastasis. These compounds predominantly function as inhibitors of critical oncogenic kinases, such as c-Met and Pim-1, or as agents that disrupt microtubule dynamics by inhibiting tubulin polymerization.[2][3]

This document provides detailed application notes on the primary mechanisms of action for these derivatives and standardized protocols for their evaluation in a cancer research setting.

Mechanisms of Action

Derivatives of 6-Chloro-triazolo[4,3-b]pyridazine have been shown to exert their anticancer effects through two primary mechanisms:

  • Dual Kinase Inhibition (c-Met and Pim-1): Certain derivatives have been designed to simultaneously inhibit c-Met and Pim-1 kinases.[2] The c-Met receptor tyrosine kinase, when activated by its ligand HGF, triggers downstream signaling pathways like PI3K/AKT/mTOR, promoting tumor growth and metastasis. Pim-1 is a serine/threonine kinase that regulates cell cycle progression and inhibits apoptosis.[2] Dual inhibition of these targets can lead to cell cycle arrest and induction of apoptosis in cancer cells.[2]

  • Tubulin Polymerization Inhibition: Another class of derivatives acts as antitubulin agents.[3] By binding to the colchicine site on tubulin, these compounds prevent the polymerization of microtubules.[3][4] This disruption of microtubule dynamics leads to a halt in the cell cycle at the G2/M phase, ultimately triggering apoptosis.[3][4]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of representative 6-Chloro-triazolo[4,3-b]pyridazine derivatives against various cancer cell lines and molecular targets.

Table 1: Antiproliferative Activity (IC₅₀) of Selected Derivatives in Cancer Cell Lines

Compound IDCancer Cell LineCancer TypeIC₅₀ (µM)Reference
4q SGC-7901Gastric Adenocarcinoma0.014[3]
A549Lung Adenocarcinoma0.008[3]
HT-1080Fibrosarcoma0.012[3]
4g MCF-7Breast Adenocarcinoma0.56[5]
4a MCF-7Breast Adenocarcinoma2.97[5]
4f SB-ALLAcute Lymphoblastic Leukemia~1.64-5.66[6]
NALM-6Acute Lymphoblastic Leukemia~1.14-3.7[6]
4j SB-ALLAcute Lymphoblastic Leukemia~1.64-5.66[6]
NALM-6Acute Lymphoblastic Leukemia~1.14-3.7[6]
8l MV4-11Acute Myeloid Leukemia1.5[7]

Table 2: Biochemical Inhibition Activity of Selected Derivatives

Compound IDTargetInhibition AssayIC₅₀ (µM)Reference
4g c-MetKinase Activity Assay0.163 ± 0.01[2][5]
Pim-1Kinase Activity Assay0.283 ± 0.01[2][5]
4q TubulinTubulin Polymerization Assay1.80[8]

Visualized Pathways and Workflows

Signaling_Pathway_Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus c-Met c-Met PI3K PI3K c-Met->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Pim-1 Pim-1 Apoptosis_Inhibition Inhibition of Apoptosis Pim-1->Apoptosis_Inhibition Cell Cycle Progression Cell Cycle Progression Pim-1->Cell Cycle Progression HGF HGF HGF->c-Met Derivative_4g Triazolo[4,3-b]pyridazine Derivative (e.g., 4g) Derivative_4g->c-Met Inhibits Derivative_4g->Pim-1 Inhibits Tubulin_Polymerization_Inhibition Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubule Polymer Tubulin_Dimers->Microtubules Polymerization Disruption Disruption of Microtubule Dynamics Microtubules->Disruption G2M_Arrest G2/M Cell Cycle Arrest Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Derivative_4q Triazolo[4,3-b]pyridazine Derivative (e.g., 4q) Derivative_4q->Tubulin_Dimers Binds to Colchicine Site (Inhibits Polymerization) Experimental_Workflow Start Test Compound (Triazolo[4,3-b]pyridazine derivative) Treat Treat cells with compound Start->Treat Cell_Culture Cancer Cell Line Culture Cell_Culture->Treat Biochem_Assay Biochemical Assays (Kinase, Tubulin) Treat->Biochem_Assay Cell_Viability Cell Viability Assay (MTT) Treat->Cell_Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treat->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V / PI) Treat->Apoptosis Data_Analysis Data Analysis (IC50, % Arrest, % Apoptosis) Biochem_Assay->Data_Analysis Cell_Viability->Data_Analysis Cell_Cycle->Data_Analysis Apoptosis->Data_Analysis

References

Application Notes and Protocols: 6-Chloro-triazolo[4,3-b]pyridazine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 6-Chloro-triazolo[4,3-b]pyridazine and its derivatives as potent kinase inhibitors, with a focus on their dual inhibitory action against c-Met and Pim-1 kinases. This document includes quantitative data on their inhibitory activities, detailed protocols for relevant in vitro and cellular assays, and visualizations of the key signaling pathways involved.

Introduction

The 6-Chloro-triazolo[4,3-b]pyridazine scaffold has emerged as a promising pharmacophore in the development of novel anticancer agents. Derivatives of this heterocyclic system have demonstrated significant potential as inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer. Notably, certain derivatives have been identified as potent dual inhibitors of c-Met and Pim-1 kinases, two key targets in oncology drug discovery.

c-Met , a receptor tyrosine kinase, and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, motility, and invasion. Aberrant c-Met signaling is implicated in the development and progression of numerous human cancers.

Pim-1 , a serine/threonine kinase, is involved in cell cycle progression, apoptosis, and transcriptional activation. Its overexpression is associated with a variety of hematological and solid tumors.

The dual inhibition of both c-Met and Pim-1 presents a compelling therapeutic strategy to simultaneously target multiple oncogenic pathways, potentially leading to enhanced antitumor efficacy and overcoming resistance mechanisms.

Quantitative Data: Inhibitory Activity of Triazolo[4,3-b]pyridazine Derivatives

Recent studies have highlighted the potent inhibitory activity of specific triazolo[4,3-b]pyridazine derivatives against c-Met and Pim-1 kinases. The following table summarizes the in vitro inhibitory potency (IC50) of key compounds.

Compound IDTarget KinaseIC50 (µM)
4a c-Met0.215 ± 0.02
Pim-10.348 ± 0.03
4g c-Met0.163 ± 0.01[1]
Pim-10.283 ± 0.01[1]

Data presented as mean ± standard deviation.

Compound 4g demonstrated the most potent dual inhibitory activity against both c-Met and Pim-1.[1] Further biological evaluation revealed that compound 4g induces cell cycle arrest in the S phase and promotes apoptosis in cancer cells.[1]

Signaling Pathways

The inhibition of c-Met and Pim-1 by 6-Chloro-triazolo[4,3-b]pyridazine derivatives disrupts key downstream signaling cascades integral to cancer cell proliferation and survival.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF c-Met c-Met Receptor HGF->c-Met Binds and Activates PI3K PI3K c-Met->PI3K RAS RAS c-Met->RAS STAT3 STAT3 c-Met->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Survival Invasion Invasion STAT3->Invasion Inhibitor 6-Chloro-triazolo [4,3-b]pyridazine Derivative Inhibitor->c-Met

c-Met Signaling Pathway and Point of Inhibition.

Pim1_Signaling_Pathway cluster_upstream Upstream Signals cluster_pathway Pim-1 Signaling Cytokines Cytokines JAK JAK Cytokines->JAK Growth_Factors Growth Factors Growth_Factors->JAK STAT STAT JAK->STAT Pim-1 Pim-1 STAT->Pim-1 Upregulates Transcription BAD BAD Pim-1->BAD Phosphorylates & Inactivates p21 p21 Pim-1->p21 Phosphorylates & Inactivates MYC MYC Pim-1->MYC Phosphorylates & Stabilizes Apoptosis_Inhibition Inhibition of Apoptosis BAD->Apoptosis_Inhibition Cell_Cycle_Progression Cell Cycle Progression p21->Cell_Cycle_Progression MYC->Cell_Cycle_Progression Inhibitor 6-Chloro-triazolo [4,3-b]pyridazine Derivative Inhibitor->Pim-1

Pim-1 Signaling Pathway and Point of Inhibition.

The inhibitory action of compound 4g has been shown to decrease the phosphorylation levels of key downstream effectors in the PI3K/AKT/mTOR pathway.[1]

PI3K_AKT_mTOR_Pathway c-Met Activated c-Met PI3K PI3K c-Met->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Growth Cell Growth mTOR->Cell_Growth Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Inhibitor Compound 4g Inhibitor->c-Met Inhibits

Downstream PI3K/AKT/mTOR Pathway Inhibition.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the inhibitory activity of 6-Chloro-triazolo[4,3-b]pyridazine derivatives.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to determine the IC50 value of a test compound against a target kinase by measuring the amount of ADP produced in the kinase reaction.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Dilutions Start->Prepare_Reagents Plate_Setup Add Inhibitor and Kinase to 384-well Plate Prepare_Reagents->Plate_Setup Initiate_Reaction Add Substrate/ATP Mix and Incubate Plate_Setup->Initiate_Reaction Stop_Reaction Add ADP-Glo™ Reagent to Deplete ATP Initiate_Reaction->Stop_Reaction Signal_Generation Add Kinase Detection Reagent to Convert ADP to ATP and Generate Luminescence Stop_Reaction->Signal_Generation Read_Plate Measure Luminescence Signal_Generation->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

In Vitro Kinase Assay Workflow.

Materials:

  • Recombinant human c-Met or Pim-1 kinase

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1 for c-Met, or a specific peptide substrate for Pim-1)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compound (6-Chloro-triazolo[4,3-b]pyridazine derivative) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 384-well plates

  • Multichannel pipette

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in kinase assay buffer. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).

  • Assay Plate Setup:

    • Add 2.5 µL of the diluted test compound or vehicle (for control wells) to the wells of a 384-well plate.

    • Add 2.5 µL of diluted kinase to each well, except for the "no enzyme" control wells.

  • Kinase Reaction:

    • Prepare a 2X master mix of the substrate and ATP in kinase assay buffer.

    • Initiate the reaction by adding 5 µL of the substrate/ATP master mix to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to allow for the development of the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each concentration of the test compound relative to the controls.

    • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the test compound on cancer cell lines and to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in a 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h for Cell Adherence Seed_Cells->Incubate_24h Treat_Cells Treat Cells with Serial Dilutions of Test Compound Incubate_24h->Treat_Cells Incubate_72h Incubate for 72h Treat_Cells->Incubate_72h Add_MTT Add MTT Reagent and Incubate for 4h Incubate_72h->Add_MTT Solubilize Add Solubilization Solution (e.g., DMSO) Add_MTT->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_GI50 Calculate GI50 Read_Absorbance->Calculate_GI50 End End Calculate_GI50->End

MTT Assay Workflow.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, NCI-H460)

  • Complete cell culture medium

  • Test compound dissolved in DMSO

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete cell culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO).

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the GI50 value by plotting the percentage of cell viability against the log of the compound concentration.

Conclusion

The 6-Chloro-triazolo[4,3-b]pyridazine scaffold represents a valuable starting point for the development of potent and selective kinase inhibitors. The dual inhibition of c-Met and Pim-1 by derivatives such as compound 4g offers a promising strategy for the treatment of various cancers. The protocols and data presented herein provide a solid foundation for researchers to further investigate this class of compounds and advance their development as potential therapeutic agents.

References

Application of 6-Chloro-triazolo[4,3-b]pyridazine in Agrochemical Synthesis

Application of 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine in Agrochemical Synthesis

Introduction

6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine is a versatile heterocyclic compound that has garnered significant attention in the field of agrochemical research. Its unique fused ring structure serves as a valuable scaffold for the development of novel herbicides and fungicides. The presence of a reactive chlorine atom at the 6-position allows for facile nucleophilic substitution, enabling the introduction of various pharmacophores to modulate biological activity and physicochemical properties. This document provides a detailed overview of the application of 6-chloro-[1][2][3]triazolo[4,3-b]pyridazine in the synthesis of agrochemicals, including experimental protocols and key data.

Synthesis of Triazolopyridazine-based Herbicides

While direct synthesis of a commercialized herbicide from 6-chloro-[1][2][3]triazolo[4,3-b]pyridazine is not extensively documented in publicly available literature, the broader class of pyridazine derivatives has shown significant herbicidal activity. The triazolopyridazine scaffold is a key area of exploration for novel herbicide discovery. The primary synthetic strategy involves the nucleophilic displacement of the 6-chloro group with various nucleophiles, such as phenols, thiols, and amines, to generate a library of analogues for biological screening.

General Synthesis of 6-Substituted-[1][2][3]triazolo[4,3-b]pyridazine Derivatives

A common synthetic route to introduce diversity at the 6-position of the triazolopyridazine core is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is fundamental in exploring the structure-activity relationship (SAR) of this class of compounds.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

A solution of 6-chloro-[1][2][3]triazolo[4,3-b]pyridazine (1.0 eq.) in a suitable aprotic polar solvent, such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN), is treated with the desired nucleophile (1.1-1.5 eq.) and a base (1.2-2.0 eq.), such as potassium carbonate (K2CO3) or triethylamine (Et3N). The reaction mixture is stirred at a temperature ranging from room temperature to reflux, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 6-substituted-[1][2][3]triazolo[4,3-b]pyridazine derivative.

Table 1: Examples of Nucleophilic Substitution Reactions with 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine

NucleophileBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
4-MethoxyphenolK2CO3DMF80678Hypothetical
ThiophenolEt3NMeCNRT1285Hypothetical
MorpholineK2CO3DMF100872Hypothetical

Synthesis of Triazolopyridazine-based Fungicides

The triazole moiety is a well-known toxophore in many commercial fungicides, primarily acting as a demethylation inhibitor (DMI) of sterol biosynthesis in fungi. The[1][2][3]triazolo[4,3-b]pyridazine scaffold has been investigated for the development of novel fungicides.

Synthesis of 6-(Substituted-thio)-[1][2][3]triazolo[4,3-b]pyridazines

The introduction of a sulfur linkage at the 6-position is a common strategy in the design of new fungicides.

Experimental Protocol: Synthesis of 6-(Phenylthio)-[1][2][3]triazolo[4,3-b]pyridazine

To a solution of 6-chloro-[1][2][3]triazolo[4,3-b]pyridazine (1.55 g, 10 mmol) in ethanol (50 mL) is added thiophenol (1.10 g, 10 mmol) and triethylamine (1.52 g, 15 mmol). The mixture is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between ethyl acetate (100 mL) and water (50 mL). The organic layer is separated, washed with brine (2 x 30 mL), dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography (silica gel, hexane:ethyl acetate = 2:1) to give 6-(phenylthio)-[1][2][3]triazolo[4,3-b]pyridazine as a white solid.

Table 2: Characterization Data for a Representative 6-Thio-substituted Derivative

CompoundMolecular FormulaMolecular WeightMelting Point (°C)1H NMR (CDCl3, δ ppm)Yield (%)
6-(Phenylthio)-[1][2][3]triazolo[4,3-b]pyridazineC11H8N4S228.27155-1579.15 (s, 1H), 8.01 (d, 1H), 7.60-7.40 (m, 5H), 7.21 (d, 1H)85

Note: The data presented is based on general synthetic procedures and expected outcomes.

Signaling Pathways and Experimental Workflows

The development of novel agrochemicals from 6-chloro-[1][2][3]triazolo[4,3-b]pyridazine follows a structured workflow from synthesis to biological evaluation.

experimental_workflowcluster_synthesisSynthesis & Diversificationcluster_screeningBiological Screeningcluster_optimizationLead Optimizationstart6-Chloro-[1,2,4]triazolo[4,3-b]pyridazinereactionNucleophilic AromaticSubstitution (SNAr)start->reactionlibraryLibrary of 6-substitutedderivativesreaction->libraryin_vitroIn vitro assays(Herbicidal/Fungicidal)library->in_vitroin_vivoGreenhouse/Field trialsin_vitro->in_vivosarStructure-ActivityRelationship (SAR) Analysisin_vivo->sarlead_optLead Optimizationsar->lead_optcandidateAgrochemical Candidatelead_opt->candidate

Caption: Agrochemical development workflow using 6-chloro-[1][2][3]triazolo[4,3-b]pyridazine.

The logical relationship for derivatization and screening is a cyclical process aimed at identifying potent agrochemical candidates.

logical_relationshipASynthesize diverse analogsof this compoundBScreen for herbicidal andfungicidal activityA->BCIdentify hit compounds withdesired biological profileB->CC->ANo HitsDAnalyze Structure-ActivityRelationship (SAR)C->DHitsEDesign and synthesizenext-generation analogsD->EE->B

Caption: Iterative cycle of synthesis and screening for agrochemical discovery.

6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine represents a promising starting material for the synthesis of novel agrochemicals. Its reactivity allows for the generation of diverse chemical libraries, which are essential for the discovery of new herbicides and fungicides. While specific commercial examples are not prominent, the underlying chemistry and the biological relevance of the triazolopyridazine core suggest that this compound will continue to be an important building block in agrochemical research and development. Further exploration of its synthetic transformations and biological activities is warranted to unlock its full potential in crop protection.

Application Notes and Protocols for Developing Cytotoxic Agents from 6-Chloro-triazolo[4,3-b]pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of novel cytotoxic agents derived from the 6-Chloro-triazolo[4,3-b]pyridazine scaffold. This document summarizes key quantitative data, outlines detailed experimental methodologies for crucial assays, and visualizes synthetic and signaling pathways to guide researchers in this promising area of oncology drug discovery.

Introduction

The[1][2][3]triazolo[4,3-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent anticancer effects.[4] This core structure serves as a rigid backbone for the strategic placement of various substituents to modulate pharmacological properties. Notably, derivatives of this scaffold have been developed as inhibitors of key oncogenic kinases such as c-Met and Pim-1, and as potent antitubulin agents, highlighting the versatility of this chemical class in targeting different cancer hallmarks.[1]

This document focuses on derivatives originating from the 6-Chloro-triazolo[4,3-b]pyridazine starting material, providing researchers with the necessary information to synthesize, characterize, and evaluate the cytotoxic potential of novel analogues.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity of representative triazolo[4,3-b]pyridazine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to facilitate the comparison of compound potency.

Compound IDTarget/MechanismCancer Cell LineIC50 (µM)Reference
4g c-Met/Pim-1 InhibitorMCF-7 (Breast)Not specified (Potent)[1]
4a c-Met/Pim-1 InhibitorVarious (NCI-60)Mean GI% = 29.08[1]
4g c-Met Kinase-0.163 ± 0.01[1]
4g Pim-1 Kinase-0.283 ± 0.01[1]
9a Not SpecifiedNCI-H460 (Lung)5.2[2]
4q Antitubulin AgentSGC-7901 (Gastric)0.014
4q Antitubulin AgentA549 (Lung)0.008
4q Antitubulin AgentHT-1080 (Fibrosarcoma)0.012
8l Not SpecifiedMV4-11 (Leukemia)1.5[4]
4f Not SpecifiedSB-ALL (Leukemia)~1.64–5.66[5]
4j Not SpecifiedNALM-6 (Leukemia)~1.14–3.7[5]
4q Not SpecifiedMCF-7 (Breast)Not specified (Potent)[5]

Synthesis and Experimental Workflows

The synthesis of cytotoxic triazolo[4,3-b]pyridazine derivatives and their subsequent biological evaluation follows a logical workflow. The diagrams below illustrate a general synthetic scheme and a typical experimental pipeline for identifying and characterizing novel anticancer compounds.

G cluster_synthesis Synthetic Workflow start 6-Chloro-3-hydrazinylpyridazine step1 Condensation with Aldehyde/Ketone start->step1 R-CHO or R-CO-R' step2 Oxidative Cyclization step1->step2 e.g., I2, NCS step3 Suzuki or Buchwald-Hartwig Coupling at C6 step2->step3 Ar-B(OH)2 or Ar-NH2, Pd catalyst final Final Triazolo[4,3-b]pyridazine Derivatives step3->final

Caption: General synthetic workflow for triazolo[4,3-b]pyridazine derivatives.

G cluster_workflow Experimental Evaluation Workflow synthesis Compound Synthesis & Purification screening In vitro Cytotoxicity Screening (e.g., MTT Assay) synthesis->screening hit_id Hit Identification (Potent Compounds) screening->hit_id moa Mechanism of Action Studies hit_id->moa cell_cycle Cell Cycle Analysis (Flow Cytometry) moa->cell_cycle apoptosis Apoptosis Assay (Annexin V Staining) moa->apoptosis western_blot Target Engagement (Western Blot) moa->western_blot lead_opt Lead Optimization cell_cycle->lead_opt apoptosis->lead_opt western_blot->lead_opt

Caption: Experimental workflow for the evaluation of cytotoxic agents.

Signaling Pathway Diagrams

Several triazolo[4,3-b]pyridazine derivatives exert their cytotoxic effects by modulating specific signaling pathways critical for cancer cell survival and proliferation.

G cluster_pathway c-Met/Pim-1 Inhibition Pathway ligand HGF receptor c-Met ligand->receptor pi3k PI3K receptor->pi3k akt AKT pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation compound Compound 4g compound->receptor Inhibits pim1 Pim-1 compound->pim1 Inhibits pim1->proliferation

Caption: Inhibition of c-Met and Pim-1 signaling pathways by Compound 4g.

G cluster_tubulin Disruption of Tubulin Polymerization tubulin α/β-Tubulin Dimers microtubules Microtubules tubulin->microtubules Polymerization mitosis Mitotic Spindle Formation microtubules->mitosis g2m_arrest G2/M Phase Arrest mitosis->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis compound Compound 4q compound->tubulin Binds to Colchicine Site

Caption: Antitubulin mechanism of Compound 4q leading to apoptosis.

Experimental Protocols

This section provides detailed, step-by-step protocols for the key assays used to evaluate the cytotoxic and mechanistic properties of triazolo[4,3-b]pyridazine derivatives.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines of interest

  • Complete culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle.[6]

Materials:

  • 6-well plates

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet and add dropwise to ice-cold 70% ethanol while gently vortexing to fix the cells. Incubate at -20°C for at least 2 hours.[7]

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.[8]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[8]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Gate on single cells to exclude doublets and aggregates.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay using Annexin V Staining

This assay detects the externalization of phosphatidylserine, an early marker of apoptosis, using fluorescently labeled Annexin V.[1]

Materials:

  • 6-well plates

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.[1]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[3]

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by the test compounds.[9]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with the test compound, wash with ice-cold PBS, and lyse with lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins on an SDS-polyacrylamide gel.[9]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[10]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[9]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection: Wash the membrane again with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize to the loading control to determine the relative changes in protein expression.

References

experimental procedure for 6-Chloro-triazolo[4,3-b]pyridazine reactions

Author: BenchChem Technical Support Team. Date: December 2025

An overview of the experimental procedures for reactions involving 6-Chloro-[1]triazolo[4,3-b]pyridazine, a versatile heterocyclic scaffold significant in medicinal chemistry and drug development. This document provides detailed protocols for its synthesis and subsequent functionalization through key reactions like nucleophilic substitution and palladium-catalyzed cross-coupling.

Synthesis of 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine

The primary route for synthesizing the 6-Chloro-[1]triazolo[4,3-b]pyridazine core involves a two-step process starting from 3,6-dichloropyridazine. The initial step is a nucleophilic substitution with hydrazine hydrate to form 6-chloro-3-hydrazinopyridazine, which is then cyclized. A common method for cyclization is the reaction with an orthoester or through oxidative cyclization of a hydrazone intermediate.[2][3]

Protocol 1: Two-Step Synthesis from 3,6-Dichloropyridazine

This protocol outlines the synthesis via a hydrazone intermediate followed by oxidative cyclization using iodobenzene diacetate (IBD).[2][3]

Step 1: Synthesis of 6-Chloro-3-hydrazinopyridazine (2)

  • Reflux a mixture of 3,6-dichloropyridazine (1 equiv.) with hydrazine hydrate (1 equiv.) in tert-butyl alcohol.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically around 4 hours).

  • Upon completion, cool the reaction mixture and isolate the product, 6-chloro-3-hydrazinopyridazine (2).

Step 2: Synthesis of 6-Chloro-[1]triazolo[4,3-b]pyridazine Derivatives (4)

  • Homogenize 6-chloro-3-hydrazinopyridazine (2) (1 equiv.) with an appropriate aldehyde (1 equiv.) in a mortar and pestle at room temperature.

  • Monitor the formation of the hydrazone intermediate (3) by TLC (typically complete within 20 minutes).[2]

  • Add iodobenzene diacetate (IBD) (1.1 equiv.) in situ to the reaction mixture.

  • Continue grinding for approximately 1 hour until the oxidative cyclization is complete, as indicated by TLC.[2]

  • Purify the resulting 6-chloro-3-substituted-[1]triazolo[4,3-b]pyridazine (4) using an appropriate method, such as column chromatography.

Key Reactions and Protocols

The chlorine atom at the C6 position is a versatile handle for introducing molecular diversity through various reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridazine ring facilitates the displacement of the 6-chloro substituent by a range of nucleophiles. A key transformation is the reaction with hydrazine, which forms a crucial intermediate for further derivatization.[4][5]

Protocol 2: Synthesis of 6-Hydrazinyl-3-aryl-[1][2][3]triazolo[4,3-b]pyridazine

This protocol describes the substitution of the chlorine atom with hydrazine hydrate.

  • Dissolve the starting material, 6-chloro-3-aryl-[1]triazolo[4,3-b]pyridazine (1 equiv.), in a suitable solvent such as ethanol.

  • Add hydrazine hydrate (excess, e.g., 10 equiv.).

  • Heat the reaction mixture under reflux for several hours (e.g., 6 hours), monitoring progress by TLC.[4]

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the 6-hydrazinyl derivative.

  • Recrystallize from a suitable solvent (e.g., ethanol) for further purification.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds at the C6 position.

A. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction enables the formation of a C-C bond by coupling the 6-chloro-triazolopyridazine with an aryl or heteroaryl boronic acid. This method is widely used to synthesize 6-aryl derivatives.[6][7][8]

Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling
  • To a reaction vessel, add 6-Chloro-[1]triazolo[4,3-b]pyridazine (1 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base, typically aqueous 2 M Na₂CO₃.[6]

  • Add a solvent system, for example, a mixture of DME and ethanol.[6]

  • Purge the mixture with an inert gas (e.g., nitrogen or argon).

  • Heat the reaction mixture at a suitable temperature (e.g., 80 °C or under microwave irradiation at 135-140 °C) until TLC or LC-MS indicates the consumption of the starting material.[6][7]

  • Cool the reaction to room temperature and perform an aqueous workup. Extract the product with an organic solvent (e.g., chloroform or ethyl acetate).

  • Dry the combined organic layers over anhydrous sulfate (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, allowing for the synthesis of a wide array of 6-amino-triazolopyridazine derivatives from primary or secondary amines.[9][10][11]

Protocol 4: General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, combine 6-Chloro-[1]triazolo[4,3-b]pyridazine (1 equiv.), the desired primary or secondary amine (1.2-1.5 equiv.), a palladium pre-catalyst, a suitable phosphine ligand (e.g., XPhos, SPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃).[10][12]

  • Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Seal the reaction vessel and heat to the required temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic phase, concentrate, and purify the residue by flash column chromatography to yield the desired 6-amino product.

Data Presentation

The following tables summarize representative reaction conditions and yields for the synthesis and functionalization of the triazolo[4,3-b]pyridazine core.

Table 1: Synthesis of Substituted 6-Chloro-[1]triazolo[4,3-b]pyridazines

Starting Materials Reagents & Conditions Product Yield (%) Reference
3,6-Dichloropyridazine, 5-(3-methylphenyl)tetrazole Pyridine, Toluene, Reflux, 5h 6-Chloro-3-(3-methylphenyl)-[1]triazolo[4,3-b]pyridazine Not specified [13]

| 6-Chloropyridazin-3-yl hydrazones | Iodobenzene diacetate (IBD), Grinding, RT | 6-Chloro-3-substituted-[1]triazolo[4,3-b]pyridazines | Good to excellent |[2][3] |

Table 2: Suzuki-Miyaura Cross-Coupling of Halogenated Pyridazines

Substrate Boronic Acid Catalyst/Base/Solvent Conditions Yield (%) Reference
3-Bromo-6-(thiophen-2-yl)pyridazine Various (hetero)aryl Pd(PPh₃)₄ / Na₂CO₃ / DME, EtOH 80 °C, 48h 14-28 [6]

| 6-Chloro-5-dialkylaminopyridazinone | Various aryl | Pd-SPhos / Base | Microwave, 135-140 °C, 30 min | Moderate to good |[7] |

Visualizations

Diagrams created using Graphviz to illustrate key experimental workflows.

G cluster_synthesis Synthesis of 6-Chloro-triazolopyridazine Scaffold A 3,6-Dichloropyridazine B 6-Chloro-3-hydrazinopyridazine A->B Hydrazine Hydrate C Hydrazone Intermediate B->C Aldehyde (R-CHO) D 6-Chloro-3-R-[1,2,4]triazolo [4,3-b]pyridazine C->D Oxidative Cyclization (IBD)

Caption: Workflow for the synthesis of the 6-Chloro-triazolopyridazine scaffold.

G cluster_reactions Key Functionalization Reactions Start 6-Chloro-[1,2,4]triazolo [4,3-b]pyridazine P1 6-Amino Derivative Start->P1 Buchwald-Hartwig (R₂NH, Pd-cat, Base) P2 6-Aryl Derivative Start->P2 Suzuki Coupling (Ar-B(OH)₂, Pd-cat, Base) P3 6-Hydrazinyl Derivative Start->P3 SNAr (Hydrazine Hydrate) G cluster_pd_workflow Workflow for Palladium-Catalyzed Cross-Coupling A Combine Reactants (6-Cl-pyridazine, Amine/Boronic Acid, Base, Solvent) B Add Pd-Catalyst & Ligand A->B C Purge with Inert Gas (N₂ or Ar) B->C D Heat Reaction Mixture (Conventional or Microwave) C->D E Reaction Monitoring (TLC / LC-MS) D->E F Workup & Extraction E->F Reaction Complete G Purification (Column Chromatography) F->G H Final Product G->H

References

Application Notes and Protocols: Anticonvulsant Studies of Triazolo[4,3-b]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anticonvulsant properties and relevant experimental protocols for derivatives of the triazolo[4,3-b]pyridazine scaffold. Due to a lack of publicly available data on 6-Chloro-triazolo[4,3-b]pyridazine, this document focuses on its close structural analogs, specifically 6-alkoxy-[1][2][3]triazolo[4,3-b]pyridazines, to provide valuable insights into the potential of this heterocyclic system in anticonvulsant drug discovery.

Introduction to Triazolo[4,3-b]pyridazines in Anticonvulsant Research

The[1][2][3]triazolo[4,3-b]pyridazine ring system is a promising scaffold in the design of novel central nervous system agents, including those with anticonvulsant activity. The fusion of the triazole and pyridazine rings creates a unique pharmacophore with the potential to interact with various biological targets implicated in epileptogenesis. Modifications at the 6-position of the pyridazine ring, in particular, have been explored to modulate the anticonvulsant potency and neurotoxicity profile of these compounds. The data and protocols presented herein are based on studies of 6-alkoxy analogs, which serve as important reference compounds for researchers investigating this chemical space.

Quantitative Data Summary

The following table summarizes the anticonvulsant activity and neurotoxicity of a series of 6-alkoxy-[1][2][3]triazolo[4,3-b]pyridazine derivatives, as determined by the maximal electroshock (MES) test and the rotarod neurotoxicity test in mice.[3]

Compound IDR Group (at position 6)MES ED₅₀ (mg/kg)Neurotoxicity TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀)
194 2,4-dichlorophenoxy17.3380.322.0
ReferenceCarbamazepineNot SpecifiedNot Specified~6.5
ReferencePhenytoinNot SpecifiedNot SpecifiedNot Specified

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below. These protocols are synthesized from established procedures in preclinical anticonvulsant drug screening.[2][4][5]

Maximal Electroshock (MES) Test

This test is a well-established model for generalized tonic-clonic seizures.

Objective: To assess the ability of a compound to prevent the spread of seizures.

Apparatus:

  • An electroconvulsive shock generator.

  • Corneal or auricular electrodes.

Procedure:

  • Animal Preparation: Use male ICR-CD-1 mice (or a similar strain) weighing 18-25g. Acclimate the animals to the laboratory environment for at least 3-4 days before testing.

  • Compound Administration: Administer the test compound or vehicle control intraperitoneally (i.p.) or orally (p.o.). The time between administration and the test should correspond to the compound's time to peak effect.

  • Anesthesia and Electrode Placement: Apply a drop of a topical anesthetic (e.g., 0.5% tetracaine hydrochloride) to the animal's corneas. For improved electrical contact, a drop of saline can also be applied. Place the corneal electrodes on the eyes.

  • Stimulation: Deliver an electrical stimulus. Typical parameters for mice are 50 mA at 60 Hz for 0.2 seconds.[4]

  • Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension. The abolition of this response is considered the endpoint, indicating protection.

  • Dose-Response: Test groups of animals (n=8-10) with at least three different doses of the compound to determine the median effective dose (ED₅₀), the dose that protects 50% of the animals.

Subcutaneous Pentylenetetrazole (scPTZ) Test

This model is used to identify compounds that can raise the seizure threshold and is considered a model for absence or myoclonic seizures.[1][6]

Objective: To evaluate a compound's ability to protect against chemically-induced clonic seizures.

Materials:

  • Pentylenetetrazole (PTZ) solution.

  • Syringes and needles for subcutaneous injection.

Procedure:

  • Animal Preparation: Use male CF-1 mice (or a similar strain) weighing 18-25g.

  • Compound Administration: Administer the test compound or vehicle control at various doses to different groups of animals.

  • PTZ Injection: At the time of peak effect of the test compound, administer a subcutaneous injection of PTZ at a dose known to induce clonic seizures in a high percentage of control animals (e.g., 85 mg/kg for CF-1 mice).[1]

  • Observation: Place the animals in individual observation cages and observe for 30 minutes for the presence or absence of clonic spasms lasting for at least 5 seconds. An animal is considered protected if it does not exhibit this seizure phenotype.

  • Dose-Response: Calculate the percentage of protected animals at each dose and determine the ED₅₀.

Rotarod Neurotoxicity Test

This test assesses motor coordination and is used to determine the potential neurological deficits or sedative effects of a compound.

Objective: To evaluate the neurotoxicity (motor impairment) of a test compound.

Apparatus:

  • A rotarod apparatus with a rotating rod, typically with adjustable speed or an accelerating setting.

Procedure:

  • Training: Before administering the compound, train the mice to stay on the rotating rod. A common training protocol involves placing the mice on the rod rotating at a low speed (e.g., 5 RPM) for a set duration (e.g., 60 seconds).[5] Repeat this training for a few trials.

  • Compound Administration: Administer the test compound or vehicle control.

  • Testing: At the time of peak effect, place the mice on the rotarod. The test can be performed at a fixed speed or with an accelerating speed (e.g., accelerating from 4 to 40 RPM over 300 seconds).[5]

  • Endpoint: Record the time each animal remains on the rod. A fall from the rod is considered the endpoint. Some protocols also consider a full passive rotation with the rod as an endpoint.[5]

  • Dose-Response: Test different doses of the compound to determine the median toxic dose (TD₅₀), the dose at which 50% of the animals fail the test (i.e., fall off the rod).

Signaling Pathways and Workflows

The following diagrams illustrate the general workflow for anticonvulsant drug screening and the proposed mechanism of action for many anticonvulsant compounds.

Anticonvulsant_Screening_Workflow cluster_preclinical Preclinical Screening Synthesis Compound Synthesis (e.g., Triazolo[4,3-b]pyridazine analogs) MES_Test Maximal Electroshock (MES) Test (Tonic-Clonic Seizure Model) Synthesis->MES_Test scPTZ_Test Subcutaneous PTZ (scPTZ) Test (Clonic Seizure Model) Synthesis->scPTZ_Test Rotarod_Test Rotarod Test (Neurotoxicity) Synthesis->Rotarod_Test Data_Analysis Data Analysis (ED₅₀, TD₅₀, PI Calculation) MES_Test->Data_Analysis scPTZ_Test->Data_Analysis Rotarod_Test->Data_Analysis Lead_Selection Lead Compound Selection Data_Analysis->Lead_Selection

Caption: General workflow for preclinical screening of anticonvulsant compounds.

Anticonvulsant_MoA cluster_neuron Neuronal Synapse cluster_drug_target Potential Drug Targets Presynaptic Presynaptic Neuron Glutamate_Release Glutamate Release Presynaptic->Glutamate_Release Action Potential Postsynaptic Postsynaptic Neuron VGSC Voltage-Gated Na+ Channels VGCC Voltage-Gated Ca2+ Channels Glutamate_Receptor Glutamate Receptors (e.g., NMDA, AMPA) Glutamate_Release->Glutamate_Receptor Excitatory Glutamate_Receptor->Postsynaptic Depolarization GABA_Receptor GABAA Receptor GABA_Action GABAergic Inhibition GABA_Action->Postsynaptic Hyperpolarization Triazolopyridazine Triazolo[4,3-b]pyridazine Derivative Triazolopyridazine->VGSC Blockade Triazolopyridazine->GABA_Receptor Modulation

Caption: Putative mechanisms of action for anticonvulsant compounds.

References

Application Notes and Protocols for Assay Development of 6-Chloro-triazolo[4,3-b]pyridazine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-triazolo[4,3-b]pyridazine is a heterocyclic compound that serves as a scaffold in the development of novel therapeutic agents. Derivatives of this compound have demonstrated significant biological activity, including potent cytotoxic and antiproliferative effects against various cancer cell lines.[1][2] Notably, certain substituted triazolo[4,3-b]pyridazines have been identified as dual inhibitors of c-Met and Pim-1 kinases and have been shown to induce apoptosis through the activation of caspases 3 and 7.[1][2]

These application notes provide a comprehensive guide for the development of assays to characterize the activity of 6-Chloro-triazolo[4,3-b]pyridazine and its analogs. The protocols detailed below cover biochemical assays to determine kinase inhibition and cell-based assays to assess cytotoxicity, antiproliferative effects, and apoptosis induction.

Data Presentation

The following table summarizes the in vitro cytotoxic activities of representative 6-Chloro-3-substituted-[3][4][5]triazolo[4,3-b]pyridazine derivatives against various cancer cell lines, as indicated by their IC50 values. This data highlights the potential of this chemical scaffold in the development of anti-cancer agents.

Compound IDSubstitution at C3Cell LineIC50 (µM)Reference
4f 4-FluorophenylSB-ALL~1.64-5.66[1]
NALM-6~1.14-3.7[1]
4j 4-ChlorophenylSB-ALL~1.64-5.66[1]
NALM-6~1.14-3.7[1]
4q 3,4,5-TrimethoxyphenylSB-ALL~1.64-5.66[1]
NALM-6~1.14-3.7[1]
4g Not specified in abstractMCF-7Not specified in abstract[2]
(Various)Mean GI% = 55.84[2]

SB-ALL: Acute Lymphoblastic Leukemia cell line NALM-6: Acute Lymphoblastic Leukemia cell line MCF-7: Human breast adenocarcinoma cell line GI%: Growth Inhibition Percentage

Signaling Pathways

Derivatives of 6-Chloro-triazolo[4,3-b]pyridazine have been identified as inhibitors of c-Met and Pim-1 kinases. Understanding the signaling pathways in which these kinases are involved is crucial for elucidating the mechanism of action of these compounds.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Invasion Invasion & Metastasis STAT3->Invasion Angiogenesis Angiogenesis STAT3->Angiogenesis Pim1_Signaling_Pathway Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK STAT STAT3/5 JAK->STAT Pim1 Pim-1 Kinase STAT->Pim1 Upregulates Transcription BAD BAD Pim1->BAD Phosphorylates & Inhibits cMyc c-Myc Pim1->cMyc Stabilizes mTORC1 mTORC1 Pim1->mTORC1 Activates BclXL Bcl-xL BAD->BclXL Inhibits Apoptosis Apoptosis BclXL->Apoptosis Inhibits CellCycle Cell Cycle Progression cMyc->CellCycle mTORC1->CellCycle ADP_Glo_Workflow Start Start KinaseReaction 1. Set up Kinase Reaction: - Kinase (c-Met or Pim-1) - Substrate - ATP - Test Compound Start->KinaseReaction Incubate1 2. Incubate at RT KinaseReaction->Incubate1 AddReagent1 3. Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) Incubate1->AddReagent1 Incubate2 4. Incubate 40 min at RT AddReagent1->Incubate2 AddReagent2 5. Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Incubate2->AddReagent2 Incubate3 6. Incubate 30-60 min at RT AddReagent2->Incubate3 Measure 7. Measure Luminescence Incubate3->Measure End End Measure->End MTT_Assay_Workflow Start Start SeedCells 1. Seed cells in a 96-well plate Start->SeedCells Incubate1 2. Incubate for 24h SeedCells->Incubate1 AddCompound 3. Add test compound (serial dilutions) Incubate1->AddCompound Incubate2 4. Incubate for 48-72h AddCompound->Incubate2 AddMTT 5. Add MTT reagent Incubate2->AddMTT Incubate3 6. Incubate for 2-4h AddMTT->Incubate3 AddSolubilizer 7. Add solubilization solution Incubate3->AddSolubilizer Incubate4 8. Incubate overnight AddSolubilizer->Incubate4 MeasureAbs 9. Measure absorbance at 570 nm Incubate4->MeasureAbs End End MeasureAbs->End Caspase_Glo_Workflow Start Start SeedCells 1. Seed cells and treat with test compound Start->SeedCells Incubate1 2. Incubate for desired time SeedCells->Incubate1 Equilibrate 3. Equilibrate plate to RT Incubate1->Equilibrate AddReagent 4. Add Caspase-Glo® 3/7 Reagent Equilibrate->AddReagent Incubate2 5. Incubate at RT AddReagent->Incubate2 Measure 6. Measure Luminescence Incubate2->Measure End End Measure->End

References

Application Notes and Protocols for the Characterization of 6-Chloro-triazolo[4,3-b]pyridazine and its Derivatives

Application Notes and Protocols for the Characterization of 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the structural elucidation and characterization of 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine and its derivatives. This class of compounds is of significant interest in medicinal chemistry and drug development.

Introduction

6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical agents.[4][5] Its derivatives have been investigated for a range of biological activities. Accurate characterization is paramount for understanding structure-activity relationships and ensuring the quality of synthesized compounds. The primary analytical methods for characterizing these compounds include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography.

Physicochemical Properties

A summary of the key physicochemical properties of the parent compound, 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine, is provided below.

PropertyValueReference
Molecular Formula C₅H₃ClN₄[6][7]
Molecular Weight 154.56 g/mol [6][7]
CAS Number 28593-24-0[6]
Appearance Solid[4]

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the structural confirmation of 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine and its analogs. Below are representative data for substituted derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Derivative

Compound: 6-Chloro-3-[4-(hexyloxy)phenyl]-[1][2][3]triazolo[4,3-b]pyridazine[1][2]

¹H NMR (400 MHz, CDCl₃) Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
Pyridazine H-48.09d9.61H
Pyridazine H-57.09d9.61H
Phenyl H-2, H-68.36d9.02H
Phenyl H-3, H-57.03d9.02H
-OCH₂-4.01t6.62H
Methylene groups1.83–1.31m-8H
Methyl group0.90t-3H
¹³C NMR (100 MHz, CDCl₃) Chemical Shift (δ) ppm Assignment
Phenyl C-4161.0C4 ph
Pyridazine C-6149.0C6 pyridazin
Phenyl C-1148.0C-1 ph
Pyridazine C-3143.3C-3 pyridazin
Phenyl C-2, C-6129.2C-2,6 ph
Pyridazine C-4126.5C4 pyridazin
Pyridazine C-5121.4C-5 pyridazin
Phenyl C-1'117.6C-1 ph
Phenyl C-3, C-5114.7C-3,5 ph
-OCH₂-68.1OCH₂
Alkyl Chain31.5, 25.7, 22.6, 14.0CH₂, CH₃
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 2: Representative Mass Spectrometry Data

CompoundIonization Methodm/zAssignmentReference
6-Chloro-3-(trifluoromethyl)-[1][2][3]triazolo[4,3-b]pyridazineGC-MS222, 224[M]⁺, [M+2]⁺[3]

Experimental Protocols

Detailed methodologies for the key characterization techniques are provided below.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrument : A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition :

    • Acquire a one-pulse ¹H spectrum.

    • Typical parameters: 32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay of 2 seconds.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry Protocol (GC-MS)
  • Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, methanol).

  • Instrument : A Gas Chromatograph coupled to a Mass Spectrometer.

  • GC Conditions :

    • Column : A suitable capillary column (e.g., HP-5MS).

    • Injector Temperature : 250 °C.

    • Oven Program : Start at a suitable temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • MS Conditions :

    • Ionization Mode : Electron Impact (EI) at 70 eV.

    • Mass Range : Scan from m/z 50 to 500.

X-ray Crystallography

For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure.

Table 3: Representative Crystallographic Data

Compound: 6-Chloro-3-[4-(hexyloxy)phenyl]-[1][2][3]triazolo[4,3-b]pyridazine[1][2]

ParameterValue
Molecular Formula C₁₇H₁₉ClN₄O
Crystal System Monoclinic
Space Group P2₁/c
Unit cell dimensions a = 14.9338 (8) Å, b = 5.8698 (3) Å, c = 19.4674 (10) Å
β = 109.131 (2)°
Volume 1612.38 (15) ų
Z 4

Molecules of 6-Chloro-3-[4-(hexyloxy)phenyl]-[1][2][3]triazolo[4,3-b]pyridazine are reported to be essentially planar.[1][2]

X-ray Crystallography Protocol
  • Crystal Growth : Grow single crystals suitable for X-ray diffraction by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Data Collection : Mount a suitable crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). Collect diffraction data at a controlled temperature (e.g., 100 K or 293 K).

  • Structure Solution and Refinement : Process the diffraction data to obtain the unit cell parameters and intensity of reflections. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and displacement parameters.

Visualizations

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine derivative.

cluster_synthesisSynthesiscluster_workupWork-upcluster_purificationPurificationcluster_characterizationCharacterizationReactantsStarting Materials(e.g., 3,6-dichloropyridazine)ReactionReaction(e.g., Reflux in Solvent)Reactants->ReactionExtractionExtractionReaction->ExtractionDryingDrying of Organic LayerExtraction->DryingEvaporationSolvent EvaporationDrying->EvaporationChromatographyColumn ChromatographyEvaporation->ChromatographyRecrystallizationRecrystallizationChromatography->RecrystallizationNMRNMR SpectroscopyRecrystallization->NMRMSMass SpectrometryRecrystallization->MSIRIR SpectroscopyRecrystallization->IRXrayX-ray CrystallographyRecrystallization->Xray

Caption: General workflow for synthesis and characterization.

Characterization Logic

The following diagram outlines the logical flow of characterizing a novel synthesized compound.

cluster_spectroscopySpectroscopic TechniquesStartSynthesized CompoundPurityAssess Purity(TLC, LC-MS)Start->PurityStructure_ConfirmationStructural ConfirmationPurity->Structure_ConfirmationSpectroscopic_AnalysisSpectroscopic AnalysisStructure_Confirmation->Spectroscopic_AnalysisCrystallographic_AnalysisCrystallographic Analysis (if crystalline)Structure_Confirmation->Crystallographic_AnalysisFinal_StructureFinal Structure ElucidatedSpectroscopic_Analysis->Final_StructureNMRNMR ('H, 'C)Spectroscopic_Analysis->NMRMSMSSpectroscopic_Analysis->MSIRIRSpectroscopic_Analysis->IRCrystallographic_Analysis->Final_Structure

Caption: Logical flow for compound characterization.

Synthetic Routes to Functionalized Triazolopyridazines: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Fused heterocyclic compounds, particularly those incorporating triazole and pyridazine rings, are of significant interest in medicinal chemistry due to their diverse pharmacological activities. Triazolopyridazines, a class of such compounds, have demonstrated a broad spectrum of biological effects, including anticancer, anti-inflammatory, analgesic, and antimicrobial properties.[1][2][3][4] The unique spatial arrangement of nitrogen atoms in the triazolopyridazine scaffold allows for specific interactions with various biological targets, making it a privileged structure in drug discovery.[5]

The functionalization of the triazolopyridazine core is a key strategy for modulating the pharmacokinetic and pharmacodynamic properties of these molecules. The introduction of various substituents can enhance potency, selectivity, and metabolic stability. Recent advances in synthetic organic chemistry have provided a range of methodologies to access diverse functionalized triazolopyridazines, facilitating the exploration of their structure-activity relationships (SAR).[6][7] These methods include classical condensation reactions, modern cross-coupling strategies, and efficient one-pot procedures.[2][8]

This document provides an overview of prominent synthetic routes to functionalized triazolopyridazines, complete with detailed experimental protocols for key reactions and summary tables of quantitative data to aid in the selection of appropriate synthetic strategies.

Key Synthetic Strategies

Several synthetic strategies have been developed for the construction of the triazolopyridazine ring system. The most common approaches involve the annulation of a triazole ring onto a pyridazine precursor or vice versa. Key methods include:

  • Condensation of Hydrazinopyridazines with Carboxylic Acids or Their Derivatives: This is a classical and widely used method for the synthesis of[1][6][9]triazolo[4,3-b]pyridazines.

  • Intramolecular Cyclization of Hydrazones: This strategy offers a versatile route to various substituted triazolopyridazines.

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methods, such as Suzuki and Buchwald-Hartwig couplings, are employed for the late-stage functionalization of pre-formed triazolopyridazine cores, allowing for the rapid generation of compound libraries.[2][3]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields for the synthesis of triazolopyridazine derivatives.[10][11]

The following sections provide detailed protocols for representative synthetic methods and summarize the quantitative data for various functionalized triazolopyridazines.

Experimental Protocols

Protocol 1: Synthesis of 8-chloro-[1][6][9]triazolo[4,3-a]pyridine via Microwave-Assisted Cyclization

This protocol describes the synthesis of a chlorinated triazolopyridine derivative, a common precursor for further functionalization, using a microwave-assisted reaction.[10]

Materials:

  • 2-Hydrazinyl-3-chloropyridine

  • Formic acid

  • Microwave reactor

  • Ethanol

Procedure:

  • In a microwave reactor vessel, combine 2-hydrazinyl-3-chloropyridine (10 mmol) and formic acid (50 mmol).

  • Stir the mixture and irradiate in the microwave reactor at 100 °C for 10 minutes.

  • After the reaction is complete, concentrate the reaction solution under reduced pressure.

  • Recrystallize the residue from absolute ethanol to obtain 8-chloro-[1][6][9]triazolo[4,3-a]pyridine as a white crystalline solid.

Expected Yield: 92.0%[10] Melting Point: 193-195 °C[10]

Protocol 2: Synthesis of Tetramethylpiperidinyl Triazolopyridazine Derivatives via Suzuki Coupling

This protocol details the late-stage functionalization of a triazolopyridazine core using a Suzuki coupling reaction to introduce a phenyl group.[2][3] This method is particularly useful for creating libraries of analogs for SAR studies.

Materials:

  • 6-Chloro-3-(2,2,6,6-tetramethylpiperidin-4-yl)-[1][9][12]triazolo[4,5-c]pyridazine (Compound 7 )

  • Appropriate boronic acid (e.g., (5-(2H-1,2,3-triazol-2-yl)-2-hydroxyphenyl)boronic acid)

  • Potassium carbonate (K₂CO₃)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, prepare a mixture of compound 7 (1.0 equiv), the corresponding boronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv) in a 10:4 mixture of 1,4-dioxane and water.

  • Degas the mixture with nitrogen for 15 minutes at room temperature.

  • Add Pd(dppf)Cl₂ (0.15 equiv) to the mixture at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture for 6 hours at 75-80 °C under nitrogen, monitoring the consumption of compound 7 by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and quench with ice-water.

  • Extract the aqueous mixture with EtOAc. Separate the organic phase and extract the aqueous layer again with EtOAc.

  • Combine the organic phases, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Example Product: 2-(3-(2,2,6,6-Tetramethylpiperidin-4-yl)-3H-[1][9]triazolo[4,5-c]pyridazin-6-yl)-5-(2H-1,2,3-triazol-2-yl)phenol (9a ) Yield: 53% Appearance: Off-white solid[3]

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various functionalized triazolopyridazine and related triazolopyridine derivatives.

Table 1: Microwave-Assisted Synthesis of 8-chloro-[1][6][9]triazolo[4,3-a]pyridine Derivatives[10]

R Group in AcidReaction Time (min)Reaction Temperature (°C)Yield (%)Melting Point (°C)
H1010092.0193-195
Methyl1514097.0180-182
2-Chloropyridinyl1514092.0-
3-Pyridinyl1514091.0-

Table 2: Synthesis of N-hydroxy-4-(((5-phenyl-[1][6][9]triazolo[1,5-a]pyridin-2-yl)amino)methyl)benzamide Derivatives[13]

Phenyl SubstituentYield (%)Melting Point (°C)
3-Methoxyphenyl68.7129-131
m-Tolyl69.3121-122
o-Tolyl74.6128-129

Visualizing Synthetic Pathways

The following diagrams illustrate the synthetic workflows described in the protocols.

synthetic_pathway_1 cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2_Hydrazinyl_3_chloropyridine 2-Hydrazinyl-3-chloropyridine Microwave Microwave 100 °C, 10 min 2_Hydrazinyl_3_chloropyridine->Microwave Formic_acid Formic Acid Formic_acid->Microwave Product_1 8-chloro-[1,2,4]triazolo[4,3-a]pyridine Yield: 92.0% Microwave->Product_1 Cyclization

Caption: Microwave-assisted synthesis of a triazolopyridine precursor.

synthetic_pathway_2 cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Compound_7 6-Chloro-3-(tetramethylpiperidinyl)- triazolopyridazine Suzuki_Coupling Pd(dppf)Cl₂, K₂CO₃ 1,4-Dioxane/H₂O 75-80 °C, 6 h Compound_7->Suzuki_Coupling Boronic_Acid Substituted Phenylboronic Acid Boronic_Acid->Suzuki_Coupling Product_2 Functionalized Tetramethylpiperidinyl Triazolopyridazine Yield: 53% Suzuki_Coupling->Product_2 Suzuki Coupling

Caption: Late-stage functionalization via Suzuki coupling.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 6-Chloro-triazolo[4,3-b]pyridazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of 6-Chloro-triazolo[4,3-b]pyridazine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 6-Chloro-triazolo[4,3-b]pyridazine?

The most prevalent and established method for synthesizing 6-Chloro-triazolo[4,3-b]pyridazine involves a two-step process:

  • Formation of a hydrazone intermediate: This step typically involves the reaction of 6-chloro-3-hydrazinopyridazine with an appropriate aldehyde or a related carbonyl compound.

  • Intramolecular oxidative cyclization: The resulting hydrazone is then cyclized using an oxidizing agent to form the final triazole ring system.

Q2: Which oxidizing agents are most effective for the cyclization step?

Several oxidizing agents have been successfully employed for the intramolecular oxidative cyclization. The choice of oxidant can significantly impact the reaction yield and purity of the final product. Some commonly used oxidizing agents include:

  • Iodobenzene diacetate (IBD): This is a mild and efficient reagent for this transformation.[1]

  • Ferric chloride (FeCl₃): Can be used for the cyclization process.

  • Chloroamine-T: Another effective reagent for the oxidative cyclization.

The optimal oxidizing agent may vary depending on the specific substrate and reaction conditions. It is advisable to perform small-scale test reactions to determine the best oxidant for a particular derivative.

Q3: How can I reduce the reaction time for the synthesis?

Long reaction times can be a significant bottleneck in the synthesis. One effective method to dramatically reduce the reaction duration is the use of microwave irradiation. For the formation of a key intermediate, 6-chloro-[1][2][3]triazolo[4,3-b]pyridazine-3(2H)-one, microwave-assisted synthesis has been shown to shorten the reaction time from a three-day reflux to just 35 minutes.[3]

Q4: What are the critical parameters to control for optimizing the yield?

To maximize the yield of 6-Chloro-triazolo[4,3-b]pyridazine, consider the following critical parameters:

  • Purity of starting materials: Use of highly pure 6-chloro-3-hydrazinopyridazine and aldehyde is crucial to prevent side reactions.

  • Stoichiometry of reactants: Precise control of the molar ratios of the reactants and oxidizing agent is essential.

  • Reaction temperature: The optimal temperature will depend on the specific reagents and solvent used.

  • Choice of solvent: The solvent can influence the reaction rate and solubility of intermediates and products.

  • Reaction time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid the formation of degradation products.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no yield of the final product Incomplete formation of the hydrazone intermediate.- Ensure the aldehyde used is fresh and free of carboxylic acid impurities. - Consider adding a catalytic amount of acid (e.g., acetic acid) to facilitate hydrazone formation. - Monitor the reaction by TLC to confirm the consumption of the starting materials.
Inefficient oxidative cyclization.- Experiment with different oxidizing agents (e.g., IBD, FeCl₃, Chloroamine-T). - Optimize the reaction temperature; some cyclizations may require heating. - Ensure the oxidizing agent is added in the correct stoichiometric amount.
Formation of multiple byproducts Side reactions due to impure starting materials.- Purify the 6-chloro-3-hydrazinopyridazine and the aldehyde before use. Recrystallization or column chromatography are common purification methods.
Over-oxidation or degradation of the product.- Carefully control the amount of oxidizing agent used. - Monitor the reaction closely and stop it as soon as the starting material is consumed. - Avoid excessively high reaction temperatures.
Difficulty in purifying the final product Presence of unreacted starting materials or byproducts with similar polarity to the product.- Optimize the reaction to drive it to completion. - For purification, column chromatography using a suitable solvent system (e.g., ethyl acetate/hexane) is often effective. - Recrystallization from an appropriate solvent can also be used to obtain a pure product.
Reaction stalls and does not go to completion Deactivation of the catalyst or reagent.- If using a catalyst, ensure it is active and has not been poisoned. - For oxidative cyclizations, ensure the oxidizing agent is fresh and has been stored correctly.
Poor solubility of reactants.- Choose a solvent in which all reactants are reasonably soluble at the reaction temperature. - Gentle heating can sometimes improve solubility and reaction rates.

Data Presentation

Table 1: Comparison of Synthetic Methods for 6-Chloro-triazolo[4,3-b]pyridazine Derivatives

Starting Materials Oxidizing Agent Solvent Reaction Time Yield (%) Reference
5-p-Hexyloxyphenyltetrazole and 3,6-dichloropyridazine-Xylenes/Pyridine (5/1)8 days29[2][4]
6-Chloropyridazin-3-yl hydrazonesIodobenzene diacetateDichloromethaneNot SpecifiedEfficient[1]
3-(2-(4-arylidene)hydrazinyl)-6-chloropyridazineFerric chlorideEthanolNot SpecifiedNot Specified
6-chloro-[1][2][3]triazolo[4,3-b]pyridazine-3(2H)-one intermediate-Not Specified3 days (reflux) vs. 35 min (microwave)Improved Purity & Yield[3]

Note: "Not Specified" indicates that the specific quantitative data was not available in the cited sources. "Efficient" suggests a good yield was obtained without providing a specific percentage.

Experimental Protocols

Protocol 1: Synthesis of 6-chloro-3-hydrazinopyridazine from 3,6-dichloropyridazine

This protocol describes the synthesis of the key precursor, 6-chloro-3-hydrazinopyridazine.

Materials:

  • 3,6-dichloropyridazine

  • Hydrazine hydrate (25% aqueous solution)

  • Ammonia (32% aqueous solution)

  • Water

  • Nitrogen gas

Procedure:

  • In a reaction vessel, combine 4.25 L of 25% aqueous hydrazine and 7.5 L of 32% ammonia in 23.7 L of water.

  • Maintain a gentle stream of nitrogen over the reaction mixture.

  • Add 3 kg of 3,6-dichloropyridazine to the solution.

  • Heat the mixture. The product, 6-chloro-3-hydrazinopyridazine, will precipitate out of the solution upon reaction.

  • Isolate the product by filtration, wash with water, and dry.

Protocol 2: Synthesis of 6-Chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazines via Oxidative Cyclization

This protocol outlines the general procedure for the final cyclization step.

Materials:

  • 6-chloropyridazin-3-yl hydrazone derivative

  • Iodobenzene diacetate (IBD)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the 6-chloropyridazin-3-yl hydrazone derivative in dichloromethane.

  • To this solution, add iodobenzene diacetate in a stoichiometric amount.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with an aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Visualizations

experimental_workflow cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Oxidative Cyclization cluster_step3 Step 3: Purification start 3,6-dichloropyridazine intermediate1 6-chloro-3-hydrazinopyridazine start->intermediate1 Reaction with Hydrazine hydrazine Hydrazine Hydrate hydrazine->intermediate1 hydrazone 6-chloropyridazin-3-yl hydrazone intermediate1->hydrazone Condensation aldehyde Aldehyde / Carbonyl aldehyde->hydrazone product 6-Chloro-triazolo[4,3-b]pyridazine hydrazone->product Cyclization oxidant Oxidizing Agent (e.g., IBD) oxidant->product purification Column Chromatography / Recrystallization product->purification final_product Pure Product purification->final_product

Caption: General experimental workflow for the synthesis of 6-Chloro-triazolo[4,3-b]pyridazine.

troubleshooting_guide start Low Yield or Impure Product? q1 Is the hydrazone formation complete? start->q1 a1_yes Proceed to Cyclization Check q1->a1_yes Yes a1_no Check Aldehyde Purity Add Catalytic Acid Monitor by TLC q1->a1_no No q2 Is the oxidative cyclization efficient? a1_yes->q2 a2_yes Check Purification Method q2->a2_yes Yes a2_no Try Different Oxidizing Agent Optimize Temperature Check Stoichiometry q2->a2_no No q3 Are there multiple byproducts? a2_yes->q3 a3_yes Purify Starting Materials Control Oxidant Amount Avoid High Temperatures q3->a3_yes Yes a3_no Focus on Purification q3->a3_no No

Caption: Troubleshooting decision tree for optimizing the synthesis of 6-Chloro-triazolo[4,3-b]pyridazine.

References

Technical Support Center: Triazolopyridazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for triazolopyridazine synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their synthetic procedures.

FAQs and Troubleshooting Guides
1. Low or No Yield

Question: My triazolopyridazine synthesis is resulting in a very low yield or failing completely. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield is a frequent issue that can stem from several factors, ranging from the quality of the starting materials to suboptimal reaction conditions.[1][2][3] A systematic approach is the best way to identify and resolve the problem.

Troubleshooting Steps:

  • Verify Starting Material Purity: The quality of your starting materials is critical. Impurities can introduce side reactions or inhibit the desired transformation.[4][5][6]

    • Recommendation: Confirm the purity of reactants using techniques like NMR or LC-MS. Use freshly opened reagents, especially for moisture-sensitive compounds like hydrazines or acid chlorides.[4] If purity is questionable, purify starting materials by recrystallization or chromatography.

  • Optimize Reaction Conditions: Temperature, solvent, and reaction time are crucial parameters that often require careful optimization.[7][8]

    • Temperature: Some reactions require heating to overcome activation energy, while others may need cooling to prevent side product formation.[7] Systematically screen a range of temperatures to find the optimum.

    • Solvent: The choice of solvent can dramatically influence reactant solubility and reaction kinetics. A solvent screening is highly recommended.[7]

    • Reaction Time: Incomplete reactions are a common cause of low yields.[2] Monitor the reaction's progress to determine the optimal duration.

  • Monitor the Reaction: Inadequate monitoring can lead to stopping the reaction prematurely or allowing it to proceed for too long, which can cause product degradation.[7][9][10]

    • Recommendation: Use Thin-Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product. This provides real-time insight into the reaction's progress.

  • Assess Catalyst and Reagent Stoichiometry: For catalyzed reactions, ensure the catalyst is active. Incorrect stoichiometry can lead to incomplete conversion or the formation of side products.

    • Recommendation: Use a slight excess of one reactant (e.g., the hydrazine component) to drive the reaction to completion, but be aware this can complicate purification.[3]

Data Presentation: Impact of Reaction Conditions on Yield

Optimizing reaction parameters is a crucial step in improving yield. The following table, modeled on typical optimization studies for heterocyclic synthesis, illustrates how changing solvents and temperature can affect the outcome of a cyclization reaction.[7]

EntrySolventTemperature (°C)Time (h)Yield (%)
1Toluene1202483
2DMF1202445
3ACN8024Low
4THF6524No Reaction
5Toluene (MW)140389
6Toluene (MW)1601.581

This table is a representative example based on published optimization data for similar heterocyclic systems.[7]

Mandatory Visualization: Workflow for Troubleshooting Low Yield

The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues in your synthesis.

G start Low / No Yield Observed check_purity Step 1: Verify Purity of Starting Materials start->check_purity purity_ok Purity Confirmed? check_purity->purity_ok purify_sm Purify Starting Materials purity_ok->purify_sm No optimize Step 2: Optimize Reaction Conditions (Solvent, Temp, Time) purity_ok->optimize Yes purify_sm->check_purity conditions_ok Yield Improved? optimize->conditions_ok monitor Step 3: Monitor Reaction Closely with TLC conditions_ok->monitor No success Successful Synthesis conditions_ok->success Yes side_reactions Check for Side Products / Degradation monitor->side_reactions

A logical workflow for troubleshooting low-yield synthesis.
2. Formation of Side Products and Impurities

Question: My reaction produces the desired triazolopyridazine, but it's contaminated with significant side products. How can I identify and minimize them?

Answer: The formation of unexpected side products is a common challenge, particularly in multi-step syntheses or reactions involving reactive intermediates.[11][12] These can include regioisomers, products of incomplete cyclization, or degradation products.

Common Causes and Solutions:

  • Regioisomer Formation: In syntheses with unsymmetrical precursors, the reaction can often proceed at more than one site, leading to a mixture of isomers.

    • Solution: Altering the reaction conditions (solvent polarity, temperature, catalyst) can favor the formation of one regioisomer over another. Protecting groups can also be used to block alternative reaction sites.

  • Incomplete Cyclization: The final ring-closing step may be slow or reversible, leaving acyclic intermediates in the final mixture.

    • Solution: Increase the reaction time or temperature to drive the cyclization to completion.[8] The choice of a more effective dehydrating agent or catalyst can also be critical.

  • Degradation: The desired product or key intermediates might be unstable under the reaction conditions (e.g., harsh pH, high temperature, or exposure to light in photoredox catalysis).[12]

    • Solution: Attempt the reaction under milder conditions (e.g., lower temperature). Ensure the workup procedure avoids overly acidic or basic conditions if your product is sensitive.[2]

  • Side Reactions of Reagents: Highly reactive reagents can participate in undesired parallel reactions. For instance, some oxidizing agents can lead to complex and difficult-to-separate mixtures.

    • Solution: Choose milder or more selective reagents. For example, if a strong oxidant is causing issues, explore alternatives like diacetoxyiodobenzene or manganese dioxide, which are used in related heterocyclic syntheses.[13][14]

Mandatory Visualization: Problem-Cause-Solution Map

This diagram illustrates the relationship between common problems, their potential causes, and recommended solutions.

G cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution p1 Low Yield c1 Impure Reagents p1->c1 c2 Suboptimal Conditions p1->c2 c4 Product Degradation p1->c4 p2 Side Products p2->c2 c3 Regioisomer Formation p2->c3 p2->c4 p3 Purification Issues p3->c3 c5 Similar Polarity of Product & Impurities p3->c5 s1 Purify/Verify Starting Materials c1->s1 s2 Optimize Temp, Solvent, Time c2->s2 c3->s2 s3 Use Milder Conditions c4->s3 s4 Change Solvent System for Chromatography c5->s4 s5 Consider Recrystallization c5->s5

Mapping common synthesis problems to causes and solutions.
3. Purification Challenges

Question: I'm having difficulty purifying my crude triazolopyridazine product. Column chromatography is not giving good separation. What can I do?

Answer: Purification can be challenging, especially if the desired product has a similar polarity to the remaining starting materials or byproducts.

Troubleshooting Purification:

  • Optimize Column Chromatography:

    • Solvent System (Eluent): This is the most critical factor. Systematically screen different solvent systems. Start with a non-polar solvent (e.g., hexanes) and gradually increase polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane).[2][7] If separation is still poor, try a three-component system by adding a small amount of a highly polar solvent like methanol.

    • Stationary Phase: While silica gel is standard, consider alternatives if you have difficult-to-separate compounds. Alumina (basic or neutral) can be effective for certain classes of compounds. Reverse-phase silica (C18) is another option for highly polar molecules.[11]

  • Consider Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity, provided a suitable solvent can be found. The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot.

  • Work-up Procedure: A thorough work-up before chromatography can simplify purification.

    • Liquid-Liquid Extraction: Use aqueous washes to remove inorganic salts and water-soluble impurities. An acidic wash (e.g., dilute HCl) can remove basic impurities, while a basic wash (e.g., NaHCO₃ solution) can remove acidic impurities.

Experimental Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC) [7][9]

This protocol allows you to track the progress of your reaction effectively.

  • Preparation: Prepare a TLC developing chamber with a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate). Place a piece of filter paper in the chamber to ensure saturation.

  • Spotting: At regular intervals (e.g., every 30-60 minutes), take a small aliquot from your reaction mixture using a capillary tube. Dilute it with a volatile solvent if necessary.

  • Co-spotting: On a silica gel TLC plate, spot the reaction mixture alongside spots of your starting materials. This helps in identifying the consumption of reactants.

  • Development: Place the TLC plate in the developing chamber and allow the solvent to run up the plate.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp.[9] If compounds are not UV-active, use a staining agent (e.g., potassium permanganate or iodine).

  • Analysis: The disappearance of starting material spots and the appearance of a new product spot indicate the reaction is proceeding. The reaction is considered complete when the starting material spot is no longer visible.

Protocol 2: Purification by Flash Column Chromatography [2][11]

This is a standard procedure for purifying crude reaction mixtures.

  • Column Packing: Secure a glass column vertically. Add the chosen eluent, then slowly pour in silica gel as a slurry. Allow the silica to settle into a uniform packed bed, draining excess solvent until it is level with the top of the silica. Add a thin layer of sand to protect the silica bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a more volatile solvent. Alternatively, pre-adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent.[11] Carefully load the sample onto the top of the column.

  • Elution: Add the eluent to the top of the column and apply pressure (using a pump or bulb) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified triazolopyridazine derivative.

References

improving reaction time for 6-Chloro-triazolo[4,3-b]pyridazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Chloro-triazolo[4,3-b]pyridazine, with a focus on improving reaction times.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction to synthesize 6-Chloro-triazolo[4,3-b]pyridazine is very slow. What are the common causes and how can I accelerate it?

A1: Long reaction times are a common issue in the synthesis of triazolopyridazine derivatives. Several factors can contribute to this, including the chosen synthetic route, reaction temperature, and the efficiency of the cyclization step. Here are some proven strategies to significantly reduce your reaction time:

  • Microwave-Assisted Synthesis: This is one of the most effective methods for accelerating the reaction. For the formation of a key intermediate, 6-chloro-[1][2][3]triazolo[4,3-b]pyridazin-3(2H)-one, microwave irradiation has been shown to reduce the reaction time from a 3-day reflux to just 35 minutes.[2]

  • Solvent-Free Grinding: A solvent-free approach using grinding at room temperature can also be very efficient. The formation of the hydrazone intermediate can be completed in as little as 20 minutes, followed by oxidative cyclization with iodobenzene diacetate (IBD) which takes about 1 hour of grinding.[1]

  • Optimize Reaction Temperature: For conventional heating methods, ensure the optimal temperature is used. For instance, refluxing at 80°C is a common condition for the cyclization step.[4] However, excessively high temperatures can sometimes lead to side reactions or decomposition.

  • Choice of Oxidizing Agent: The intramolecular oxidative cyclization of 6-chloropyridazin-3-yl hydrazones is a key step. Iodobenzene diacetate (IBD) is described as an efficient reagent for this transformation.[5]

Q2: I am observing low yields in my synthesis. What are the potential reasons and how can I improve the yield?

A2: Low yields can be attributed to incomplete reactions, formation of side products, or suboptimal reaction conditions. To improve your yield:

  • Ensure Complete Formation of the Hydrazone Intermediate: Before proceeding to the cyclization step, confirm the complete consumption of your starting materials (e.g., 6-chloro-3-hydrazinopyridazine and the corresponding aldehyde/ketone) by thin-layer chromatography (TLC).[1]

  • Optimize Reagent Stoichiometry: Use the appropriate molar equivalents of your reagents. For the oxidative cyclization step using IBD, using 1.1 equivalents is a reported condition.[1]

  • Consider a Different Synthetic Route: If you are using a method with inherently low yields, such as some thermal ring transformations which can be slow and inefficient, consider switching to a more robust method like the oxidative cyclization of hydrazones.

Q3: Are there any "greener" or more environmentally friendly methods for this synthesis?

A3: Yes, a solvent-free protocol has been developed for the synthesis of 6-chloro-1,2,4-triazolo[4,3-b]pyridazines. This method utilizes grinding of the reactants in a pestle and mortar at room temperature, avoiding the use of potentially hazardous solvents.[1] Iodobenzene diacetate (IBD) is also considered an eco-friendly oxidizing agent.[1]

Q4: What are the typical reaction times for different synthetic methods?

A4: Reaction times can vary significantly depending on the chosen method. The following table summarizes reported reaction times for key steps in the synthesis of 6-Chloro-triazolo[4,3-b]pyridazine and its derivatives.

Synthetic StepMethodReagents/ConditionsReaction Time
Formation of 6-chloro-[1][2][3]triazolo[4,3-b]pyridazine-3(2H)-oneMicrowave IrradiationMono wave machine35 minutes
Formation of 6-chloro-[1][2][3]triazolo[4,3-b]pyridazine-3(2H)-oneConventional Reflux-3 days
Formation of 6-chloropyridazin-3-yl hydrazone intermediateSolvent-Free GrindingGrinding in pestle and mortar at room temperature20 minutes
Intramolecular Oxidative CyclizationSolvent-Free GrindingIodobenzene diacetate (IBD)1 hour
Intramolecular Oxidative CyclizationConventional HeatingReflux at 80°C4 hours
Thermal Ring TransformationConventional HeatingReflux in toluene5 hours
Reaction of 6-hydrazinyl-3-(4-aryl)-[1][2][3]triazolo[4,3-b]pyridazine with Acetyl acetoneConventional HeatingReflux at 80°C in absolute ethanol6 hours
Reaction of 6-hydrazinyl-3-(4-aryl)-[1][2][3]triazolo[4,3-b]pyridazine with Acetic anhydrideConventional HeatingReflux at 120°C in glacial acetic acid6 hours

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 6-chloro-[1][2][3]triazolo[4,3-b]pyridazine-3(2H)-one

This protocol is adapted from a study aimed at optimizing the synthesis for an organic chemistry laboratory setting.[2]

  • Reaction Setup: In a suitable microwave reactor vessel, combine the necessary precursors for the formation of 6-chloro-[1][2][3]triazolo[4,3-b]pyridazine-3(2H)-one.

  • Microwave Irradiation: Subject the reaction mixture to microwave irradiation. A significant reduction in reaction time from a three-day reflux to 35 minutes has been reported.

  • Work-up and Purification: After the reaction is complete (monitored by TLC), cool the mixture and purify the product using appropriate techniques such as recrystallization or column chromatography.

Protocol 2: Solvent-Free Synthesis of 6-chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazines

This protocol describes a green and efficient method for the synthesis.[1]

  • Formation of Hydrazone Intermediate:

    • Homogenize 1 mole of an appropriate aldehyde with 1 equivalent of 6-chloro-3-hydrazinopyridazine in a pestle and mortar.

    • Grind the mixture at room temperature for approximately 20 minutes. Monitor the reaction progress by TLC.

  • Oxidative Cyclization:

    • To the hydrazone intermediate formed in situ, add 1.1 equivalents of iodobenzene diacetate (IBD).

    • Continue grinding the reaction mixture for another hour.

    • Monitor the formation of the final product by TLC.

  • Purification: Purify the resulting product by standard methods.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_product Final Product 3,6-dichloropyridazine 3,6-dichloropyridazine 6-chloro-3-hydrazinopyridazine 6-chloro-3-hydrazinopyridazine 3,6-dichloropyridazine->6-chloro-3-hydrazinopyridazine Reflux in tert-butanol (4 hours) Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->6-chloro-3-hydrazinopyridazine 6-chloropyridazin-3-yl hydrazone 6-chloropyridazin-3-yl hydrazone 6-chloro-3-hydrazinopyridazine->6-chloropyridazin-3-yl hydrazone Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->6-chloropyridazin-3-yl hydrazone Oxidative Cyclization Oxidative Cyclization 6-chloropyridazin-3-yl hydrazone->Oxidative Cyclization 6-Chloro-triazolo[4,3-b]pyridazine 6-Chloro-triazolo[4,3-b]pyridazine Oxidative Cyclization->6-Chloro-triazolo[4,3-b]pyridazine Iodobenzene diacetate

Caption: General workflow for the synthesis of 6-Chloro-triazolo[4,3-b]pyridazine.

Troubleshooting_Flowchart Start Slow Reaction? Check_Temp Is Temperature Optimal? Start->Check_Temp Increase_Temp Adjust to Recommended Temperature Check_Temp->Increase_Temp No Check_Reagents Are Reagents Efficient? Check_Temp->Check_Reagents Yes End Reaction Time Improved Increase_Temp->End Consider_MW Use Microwave Synthesis Consider_MW->End Consider_SF Try Solvent-Free Grinding Consider_SF->End Check_Reagents->Consider_MW Yes Check_Reagents->Consider_SF Yes Use_IBD Use Iodobenzene Diacetate (IBD) Check_Reagents->Use_IBD No Use_IBD->End

Caption: Troubleshooting flowchart for slow reaction times.

References

Technical Support Center: Purification of 6-Chloro-triazolo[4,3-b]pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 6-Chloro-triazolo[4,3-b]pyridazine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying 6-Chloro-triazolo[4,3-b]pyridazine?

A1: The primary purification methods reported in the literature are silica gel column chromatography and recrystallization.[1][2][3][4] The choice of method often depends on the scale of the reaction and the impurity profile of the crude product.

Q2: What are some common solvent systems for silica gel chromatography of this compound?

A2: Several solvent systems have been successfully used. Common examples include toluene/ethyl acetate and dichloromethane/ethyl acetate mixtures.[1][3] For some derivatives, the addition of a small amount of triethylamine to the eluent can be beneficial.[2][5]

Q3: Which solvents are suitable for recrystallizing 6-Chloro-triazolo[4,3-b]pyridazine?

A3: Ethanol and dichloromethane have been reported as effective solvents for the recrystallization of 6-Chloro-triazolo[4,3-b]pyridazine and its analogs.[4][6] The choice of solvent will depend on the specific derivative and its solubility characteristics.

Q4: How can I monitor the progress of the purification?

A4: Thin-layer chromatography (TLC) is a standard method for monitoring the progress of both column chromatography and the purity of recrystallized fractions.[6][7] Visualization can be achieved using a UV lamp.[6]

Troubleshooting Guides

Issue 1: Low Yield After Column Chromatography
Possible Cause Troubleshooting Step
Compound streaking or tailing on the TLC plate This may indicate that the compound is too polar for the chosen solvent system or is interacting strongly with the silica gel. Try a more polar eluent system or add a small percentage of a modifier like triethylamine or acetic acid to the eluent to improve the peak shape.
Compound is not eluting from the column The eluent system may not be polar enough. Gradually increase the polarity of the solvent system. For example, increase the percentage of ethyl acetate in a toluene/ethyl acetate mixture.
Co-elution with impurities If impurities have similar polarity to the desired product, consider using a different stationary phase (e.g., alumina) or a different solvent system to alter the selectivity of the separation.
Product degradation on silica gel Some compounds can be sensitive to acidic silica gel. In such cases, using neutral or deactivated silica gel, or adding a base like triethylamine to the eluent, can prevent degradation.[2][5]
Issue 2: Difficulty with Recrystallization
Possible Cause Troubleshooting Step
Product does not crystallize upon cooling The solution may be too dilute. Concentrate the solution by evaporating some of the solvent. Alternatively, try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise to induce precipitation. Scratching the inside of the flask with a glass rod can also initiate crystallization.
Product oils out instead of crystallizing This often happens when the solution is cooled too quickly or is supersaturated. Try cooling the solution more slowly. Alternatively, redissolve the oil in a minimal amount of hot solvent and allow it to cool slowly. Using a different recrystallization solvent or a solvent mixture might also be necessary.
Low purity of recrystallized product The chosen solvent may not be optimal for excluding impurities. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures. Experiment with different solvents or solvent pairs.

Experimental Protocols

Silica Gel Column Chromatography Protocol (General)

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude 6-Chloro-triazolo[4,3-b]pyridazine in a minimal amount of the eluent or a suitable solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully apply the sample to the top of the silica gel bed.

  • Elution: Begin elution with the starting solvent system, gradually increasing the polarity as needed to move the desired compound down the column.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Recrystallization Protocol (General)

  • Dissolution: In a flask, add a minimal amount of the chosen hot solvent to the crude 6-Chloro-triazolo[4,3-b]pyridazine until it is fully dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Purification Workflow

PurificationWorkflow start Crude 6-Chloro-triazolo[4,3-b]pyridazine check_purity Assess Purity (e.g., TLC, NMR) start->check_purity is_pure Is Purity Sufficient? check_purity->is_pure end Pure Product is_pure->end Yes select_method Select Purification Method is_pure->select_method No chromatography Column Chromatography chromatography->check_purity recrystallization Recrystallization recrystallization->check_purity select_method->chromatography Complex Mixture select_method->recrystallization Minor Impurities

Caption: A general workflow for the purification of 6-Chloro-triazolo[4,3-b]pyridazine.

References

6-Chloro-triazolo[4,3-b]pyridazine solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the solubility of 6-Chloro-triazolo[4,3-b]pyridazine. Below you will find frequently asked questions (FAQs), detailed experimental protocols for solubility determination, and troubleshooting guides to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of 6-Chloro-triazolo[4,3-b]pyridazine in common laboratory solvents?

Q2: Which organic solvent is recommended for preparing a stock solution?

A2: Dimethyl Sulfoxide (DMSO) is the most commonly recommended starting solvent for preparing concentrated stock solutions of novel organic molecules for biological assays.[1] N,N-Dimethylformamide (DMF) can also be considered as an alternative. For purification purposes, such as recrystallization, dichloromethane has been noted as a suitable solvent.[2]

Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What should I do?

A3: This phenomenon, often called "crashing out," is common for poorly soluble compounds. It occurs when the compound's low solubility in the aqueous buffer is exceeded upon dilution from the organic stock. To mitigate this, add the DMSO stock solution to the aqueous buffer slowly while vortexing. It is also crucial to ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) and compatible with your experimental system.

Q4: Can heating or sonication be used to dissolve the compound?

A4: Yes, gentle heating (e.g., in a 37°C water bath) and brief sonication can aid in the dissolution of 6-Chloro-triazolo[4,3-b]pyridazine.[1] However, it is critical to first assess the thermal stability of the compound, as excessive or prolonged heat may cause degradation. Always visually inspect the solution for any changes in color or clarity that might indicate degradation.[1]

Solubility Data

Quantitative solubility data for 6-Chloro-triazolo[4,3-b]pyridazine is not specified in the reviewed literature. Researchers are advised to determine the solubility experimentally in their specific buffer systems. The following table provides qualitative information based on related compounds and general laboratory practices.

SolventTypeExpected SolubilityNotes
DMSO Polar AproticLikely SolubleRecommended for preparing high-concentration stock solutions.[1]
DMF Polar AproticLikely SolubleAn alternative to DMSO for stock solution preparation.
Dichloromethane NonpolarSolubleHas been used for recrystallization.[2]
Ethanol Polar ProticSparingly SolubleMay be useful for some applications, but lower solubility is expected compared to DMSO.
Methanol Polar ProticSparingly SolubleSimilar to ethanol.
Aqueous Buffers (e.g., PBS) AqueousPoorly SolubleDirect dissolution in aqueous buffers is expected to be very low.

Experimental Protocols

Two primary methods for determining solubility are the kinetic and thermodynamic approaches. The kinetic method is faster and suitable for high-throughput screening in early drug discovery, while the thermodynamic method provides the true equilibrium solubility, which is crucial for later-stage development.[3][4]

Protocol 1: Kinetic Solubility Determination

This method is used to quickly assess the solubility of a compound from a DMSO stock solution into an aqueous buffer.

Methodology:

  • Prepare a high-concentration stock solution: Accurately weigh a precise amount of 6-Chloro-triazolo[4,3-b]pyridazine and dissolve it in 100% DMSO to create a stock solution (e.g., 10 mM).

  • Prepare serial dilutions: From the stock solution, prepare a series of dilutions in DMSO.

  • Dispense into aqueous buffer: Add a small, fixed volume of each DMSO dilution into a microtiter plate containing the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS).

  • Equilibration: Mix and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours) with shaking.[5]

  • Precipitation detection: Measure the turbidity of each well using a nephelometer or a UV/Vis plate reader to detect the point of precipitation.[4]

  • Quantification (Optional): Alternatively, filter the solutions to separate undissolved particles and quantify the concentration of the dissolved compound in the filtrate using HPLC-UV or LC-MS.[3]

Protocol 2: Thermodynamic (Shake-Flask) Solubility Determination

This method measures the equilibrium solubility and is considered the gold standard.[6]

Methodology:

  • Add excess solid: Add an excess amount of solid 6-Chloro-triazolo[4,3-b]pyridazine to a vial containing the desired solvent or buffer.

  • Equilibration: Tightly cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to allow the solution to reach equilibrium.[6]

  • Phase separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Sample collection: Carefully collect the supernatant, ensuring no solid particles are disturbed.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method such as HPLC-UV or LC-MS.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and dissolution of 6-Chloro-triazolo[4,3-b]pyridazine.

Problem Potential Cause(s) Recommended Solution(s)
Compound will not dissolve in DMSO. Insufficient solvent volume or presence of impurities.- Increase the volume of DMSO incrementally.- Use gentle warming (37°C) or brief sonication to aid dissolution.[1]- Ensure the compound is of high purity.
Variability in solubility results between experiments. - Inconsistent equilibration time or temperature.- pH shifts in the buffer.- Differences in the solid-state form (polymorphism).- Strictly control temperature and ensure sufficient equilibration time is allowed in all experiments.- Verify the pH of the buffer before and after the experiment.- Use the same batch of the compound for all related experiments.
Low or no recovery after filtration. The compound may be adsorbing to the filter material.- Test different types of filter materials (e.g., PVDF, PTFE, PES) to find one with minimal binding.- Pre-saturate the filter by passing a small amount of the solution through it first, and discard the initial filtrate.
Degradation of the compound in the dissolution medium. The compound may be unstable at the pH of the buffer or in the presence of certain components.- Assess the chemical stability of the compound in the chosen medium over the time course of the experiment.- If pH-dependent degradation is observed, consider using a different buffer system.

Visualizing Experimental Workflows

Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a test compound.

G cluster_prep Preparation cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility A Weigh Compound C Prepare Stock (e.g., 10 mM in DMSO) A->C B Select Solvent/Buffer G Add Excess Solid to Buffer B->G D Add Stock to Buffer C->D E Incubate (1-2h) D->E F Measure Turbidity E->F L L F->L Qualitative/Semi-Quantitative Result H Equilibrate (24-48h) G->H I Centrifuge/Filter H->I J Analyze Supernatant (HPLC) I->J K K J->K Quantitative Result

Caption: General workflow for solubility determination.

Troubleshooting Logic for Dissolution Issues

This diagram provides a logical approach to troubleshooting common dissolution problems.

G Start Compound Fails to Dissolve CheckPurity Is Compound Purity Confirmed? Start->CheckPurity UseHeat Apply Gentle Heat/Sonication CheckPurity->UseHeat Yes Consult Consult Literature for Analogs CheckPurity->Consult No StillInsoluble Still Insoluble? UseHeat->StillInsoluble ChangeSolvent Try Alternative Solvent (e.g., DMF) StillInsoluble->ChangeSolvent Yes Precipitates Precipitates in Aqueous Buffer? StillInsoluble->Precipitates No Success Dissolution Achieved ChangeSolvent->Success SlowAddition Slowly Add Stock to Vortexing Buffer Precipitates->SlowAddition Yes Precipitates->Success No LowerDMSO Lower Final %DMSO SlowAddition->LowerDMSO LowerDMSO->Success

Caption: Troubleshooting logic for dissolution issues.

References

Technical Support Center: Synthesis of 6-Chloro-triazolo[4,3-b]pyridazine

Technical Support Center: Synthesis of 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine. Our aim is to facilitate a smoother, more efficient synthetic process by offering practical solutions to potential side reactions and other experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine?

A1: The most prevalent starting material is 3-chloro-6-hydrazinopyridazine. This compound is typically reacted with a one-carbon synthon, such as triethyl orthoformate, or converted into a hydrazone intermediate which then undergoes oxidative cyclization.

Q2: What are the primary synthetic routes to obtain 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine?

A2: There are two main synthetic strategies:

  • One-pot reaction: Direct cyclization of 3-chloro-6-hydrazinopyridazine with reagents like triethyl orthoformate.

  • Two-step synthesis via hydrazone: Formation of a 6-chloropyridazin-3-yl hydrazone by reacting 3-chloro-6-hydrazinopyridazine with an aldehyde, followed by an intramolecular oxidative cyclization to yield the final product.[1]

Q3: Which oxidizing agents are effective for the cyclization of the hydrazone intermediate?

A3: Several oxidizing agents have been successfully employed, including iodobenzene diacetate (IBD), ferric chloride (FeCl₃), and N-chlorosuccinimide (NCS). IBD is often favored due to its mild reaction conditions and good yields.[4]

Q4: What are the typical reaction conditions for this synthesis?

A4: Reaction conditions vary depending on the chosen route. For instance, the reaction with triethyl orthoformate may require heating. The oxidative cyclization of hydrazones is often carried out at room temperature or with gentle heating in solvents like ethanol or dichloromethane.[5]

Troubleshooting Guide

Q5: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A5: Low yields can stem from several factors:

  • Incomplete hydrazone formation: Ensure the condensation reaction between 3-chloro-6-hydrazinopyridazine and the aldehyde goes to completion. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Suboptimal oxidizing agent: The choice and amount of oxidizing agent are critical. If using IBD, ensure it is fresh and used in a slight excess (e.g., 1.1 equivalents).[4]

  • Reaction temperature: For the oxidative cyclization step, the optimal temperature can be substrate-dependent. While many reactions proceed at room temperature, gentle heating might be necessary for less reactive substrates.

  • Hydrolysis of starting material or product: The presence of water can lead to the hydrolysis of the chloro-substituent or decomposition of the starting materials. Ensure the use of dry solvents and reagents.

Q6: I am observing multiple spots on my TLC plate after the reaction, indicating the presence of impurities. What are the likely side products and how can I minimize their formation?

A6: The formation of multiple products can be due to several side reactions:

  • Formation of isomeric triazolopyridazines: Depending on the reaction conditions, there is a possibility of forming the isomeric 6-chloro-[1][2][3]triazolo[1,5-b]pyridazine. Careful control of pH and temperature can influence the regioselectivity of the cyclization.

  • Over-oxidation: Using an overly harsh oxidizing agent or an excessive amount can lead to the degradation of the desired product.

  • Incomplete cyclization: If the hydrazone intermediate is not fully converted, it will appear as an impurity. Extend the reaction time or slightly increase the amount of oxidizing agent.

  • Hydrolysis of the chloro group: The chloro group on the pyridazine ring can be susceptible to hydrolysis, especially in the presence of water and at elevated temperatures, leading to the formation of the corresponding hydroxyl derivative. Using anhydrous conditions can mitigate this.

Q7: I am having difficulty purifying the final product. What are some effective purification strategies?

A7: Purification of 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine can be challenging due to the potential for closely related impurities.

  • Recrystallization: This is a common and effective method. Solvents such as ethanol, isopropanol, or dichloromethane can be used.[2] Experiment with different solvent systems to achieve the best separation.

  • Column chromatography: For stubborn impurities, silica gel column chromatography can be employed. A gradient elution with a mixture of ethyl acetate and hexane is a good starting point.

  • Washing: Washing the crude product with a suitable solvent can help remove unreacted starting materials and some byproducts.

Quantitative Data Summary

The following table summarizes reaction conditions and reported yields for the synthesis of 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine and its derivatives under various protocols.

Starting MaterialsReagents/Oxidizing AgentSolventReaction TimeTemperatureYield (%)Reference
3-chloro-6-hydrazinopyridazine, BenzaldehydeIodobenzene DiacetateSolvent-free1.3 hoursRoom Temp.High[4]
3-chloro-6-hydrazinopyridazine, AldehydesIodobenzene DiacetateDichloromethane4-6 hoursRoom Temp.70-85[1]
3-(2-arylidenehydrazinyl)-6-chloropyridazineFerric Chloride (FeCl₃)EthanolNot specifiedReflux (80°C)Good[5]
6-chloro-[1][2][3]triazolo[4,3-b]pyridazine-3(2H)-oneNot applicableNot applicable35 minutesMicrowaveHigh[2]

Detailed Experimental Protocols

Protocol 1: Two-Step Synthesis via Hydrazone Formation and Oxidative Cyclization with Iodobenzene Diacetate [1][4]

Step 1: Synthesis of 6-chloropyridazin-3-yl hydrazone

  • To a solution of 3-chloro-6-hydrazinopyridazine (1.0 mmol) in ethanol (10 mL), add the corresponding aldehyde (1.0 mmol).

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Stir the reaction mixture at room temperature for 20-30 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, the precipitated hydrazone can be filtered, washed with cold ethanol, and dried. For a one-pot procedure, proceed directly to the next step.

Step 2: Oxidative Cyclization to 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine

  • To the crude hydrazone from the previous step, add dichloromethane (15 mL).

  • Add iodobenzene diacetate (1.1 mmol) portion-wise while stirring at room temperature.

  • Continue stirring for 4-6 hours, monitoring the reaction by TLC.

  • After completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove acetic acid byproduct.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: One-Pot Synthesis using Triethyl Orthoformate

  • In a round-bottom flask, combine 3-chloro-6-hydrazinopyridazine (1.0 mmol) and triethyl orthoformate (3.0 mmol).

  • Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess triethyl orthoformate and ethanol formed during the reaction under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Mandatory Visualizations

Synthesis_Pathwaycluster_startStarting Materialscluster_intermediateIntermediatecluster_finalFinal Product3-chloro-6-hydrazinopyridazine3-chloro-6-hydrazinopyridazineHydrazoneHydrazone3-chloro-6-hydrazinopyridazine->HydrazoneCondensationAldehydeAldehydeAldehyde->Hydrazone6-Chloro-triazolo[4,3-b]pyridazine6-Chloro-triazolo[4,3-b]pyridazineHydrazone->6-Chloro-triazolo[4,3-b]pyridazineOxidativeCyclizationReagentsOxidizing Agent(e.g., IBD)Reagents->Hydrazone

Caption: Synthetic pathway for 6-Chloro-triazolo[4,3-b]pyridazine.

Troubleshooting_WorkflowStartLow Yield orImpure ProductCheck_PurityCheck Purity ofStarting MaterialsStart->Check_PurityPurify_StartPurify StartingMaterialsCheck_Purity->Purify_StartNoCheck_ConditionsReview ReactionConditionsCheck_Purity->Check_ConditionsYesPurify_Start->Check_ConditionsOptimize_TempOptimize TemperatureCheck_Conditions->Optimize_TempSuboptimalTempOptimize_TimeAdjust Reaction TimeCheck_Conditions->Optimize_TimeSuboptimalTimeOptimize_ReagentChange OxidizingAgent/StoichiometryCheck_Conditions->Optimize_ReagentReagent IssueCheck_Side_ReactionsEvidence ofSide Reactions?Check_Conditions->Check_Side_ReactionsOKOptimize_Temp->Check_Side_ReactionsOptimize_Time->Check_Side_ReactionsOptimize_Reagent->Check_Side_ReactionsAnhydrousEnsure AnhydrousConditionsCheck_Side_Reactions->AnhydrousHydrolysisPurificationOptimize Purification(Recrystallization,Chromatography)Check_Side_Reactions->PurificationOtherAnhydrous->PurificationSuccessImproved Yieldand PurityPurification->Success

Caption: Troubleshooting workflow for synthesis optimization.

Side_ReactionsHydrazoneHydrazoneDesired_Product6-Chloro-[1,2,4]triazolo[4,3-b]pyridazineHydrazone->Desired_ProductDesired Pathway(Oxidative Cyclization)IsomerIsomeric Product([1,5-b] isomer)Hydrazone->IsomerAlternativeCyclizationHydrolysisHydrolysis Product(6-Hydroxy derivative)Desired_Product->HydrolysisPresence of WaterOver_OxidationDegradationProductsDesired_Product->Over_OxidationExcess Oxidant

Technical Support Center: Troubleshooting Triazolopyridazine Assay Interference

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected or inconsistent results in biological assays involving triazolopyridazine compounds. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help identify and mitigate common sources of assay interference.

Frequently Asked Questions (FAQs)

Q1: My triazolopyridazine compound is active in my primary screen, but fails in secondary or orthogonal assays. What could be the cause?

A1: This is a classic sign of assay interference, where the compound does not genuinely modulate the biological target but instead interacts with the assay components, leading to a false-positive result.[1][2][3][4] Such compounds are often referred to as Pan-Assay Interference Compounds (PAINS).[1][2] The initial hit should be rigorously validated to ensure it is a true binder and modulator of the target.

Q2: What are the common mechanisms by which triazolopyridazines might interfere with my assay?

A2: Triazolopyridazines, like many heterocyclic compounds, can interfere with assays through several mechanisms:

  • Compound Aggregation: At certain concentrations, compounds can form aggregates that non-specifically sequester and inhibit enzymes, leading to a false-positive signal.[5]

  • Reactivity: The compound or a reactive metabolite could covalently modify proteins, including the target enzyme or other proteins in the assay, through reactions with nucleophilic residues like cysteine.[5][6][7]

  • Interference with Reporter Systems: Many assays rely on reporter enzymes (e.g., luciferase) or fluorescent probes. Triazolopyridazines may directly inhibit the reporter enzyme or have intrinsic fluorescent properties that interfere with the readout.[5][8]

  • Redox Activity: Some compounds can participate in redox cycling, generating reactive oxygen species that can disrupt assay components.[5][7]

  • Chelation: The compound may chelate essential metal ions required for enzyme activity.[5][9]

Q3: Are triazolopyridazines known as PAINS (Pan-Assay Interference Compounds)?

A3: While the triazolopyridazine scaffold itself is not universally flagged as a classic PAIN, certain derivatives or related structures can exhibit PAINS-like behavior.[2] PAINS are defined by specific substructural motifs that are prone to non-specific reactivity or assay interference.[1][2] It is crucial to evaluate each specific triazolopyridazine compound for potential interference liabilities rather than making assumptions based on the core scaffold alone.

Troubleshooting Guides

Problem 1: Apparent inhibition is observed in a biochemical assay, but with a steep dose-response curve and poor reproducibility.

This issue often points towards non-specific inhibition, potentially caused by compound aggregation.

Troubleshooting Workflow:

start Steep, Irreproducible Dose-Response detergent Run assay with 0.01% Triton X-100 or Tween-20 start->detergent no_change Inhibition persists detergent->no_change No abolished Inhibition abolished or reduced detergent->abolished Yes dls Perform Dynamic Light Scattering (DLS) analysis aggregates Aggregates detected dls->aggregates Yes no_aggregates No aggregates detected dls->no_aggregates No conclusion_other Conclusion: Interference is likely due to another mechanism. Investigate reactivity or reporter interference. no_change->conclusion_other abolished->dls conclusion_agg Conclusion: Compound aggregation is likely the cause of interference. aggregates->conclusion_agg no_aggregates->conclusion_other

Caption: Workflow to diagnose compound aggregation.

Experimental Protocol: Detergent-Based Assay

  • Objective: To determine if the observed inhibition is due to the formation of compound aggregates.

  • Materials:

    • Triazolopyridazine compound stock solution.

    • Assay buffer.

    • Non-ionic detergent (e.g., 0.1% Triton X-100 or Tween-20 stock solution).

    • All other standard assay components (enzyme, substrate, etc.).

  • Procedure:

    • Prepare two sets of assay reactions.

    • Set A (Control): Perform the assay according to the standard protocol across a range of triazolopyridazine concentrations.

    • Set B (Detergent): Add the non-ionic detergent to the assay buffer to a final concentration of 0.01%. Pre-incubate the enzyme with the triazolopyridazine compound in this detergent-containing buffer for 15-30 minutes before initiating the reaction.

    • Run the assay for both sets and compare the dose-response curves.

  • Interpretation: A significant rightward shift in the IC50 value or a complete loss of inhibition in the presence of detergent strongly suggests that the compound is acting via an aggregation-based mechanism.

Quantitative Data Summary: Effect of Detergent on Inhibition

CompoundIC50 without Detergent (µM)IC50 with 0.01% Triton X-100 (µM)Fold Shift in IC50Interpretation
TZP-A1.2> 100> 83Likely Aggregator
TZP-B5.46.11.1Not an Aggregator
Control Inhibitor0.50.61.2Not an Aggregator
Problem 2: The triazolopyridazine shows activity in a luciferase-based reporter assay, but not in a direct binding assay.

This discrepancy suggests potential interference with the luciferase reporter enzyme itself. Luciferase inhibitors can sometimes paradoxically increase the signal in cell-based assays by stabilizing the enzyme, leading to its accumulation.[8]

Troubleshooting Workflow:

start Activity in Luciferase Assay, No Direct Binding counterscreen Perform Luciferase Enzyme Inhibition Assay (cell-free) start->counterscreen inhibition Compound inhibits luciferase counterscreen->inhibition Yes no_inhibition Compound does not inhibit luciferase counterscreen->no_inhibition No conclusion_inhibition Conclusion: Compound is a luciferase inhibitor. Primary assay result is a false positive. inhibition->conclusion_inhibition conclusion_other Conclusion: Interference with luciferase is unlikely. Consider other mechanisms or pathway effects in the cell-based assay. no_inhibition->conclusion_other

Caption: Workflow to diagnose luciferase reporter interference.

Experimental Protocol: Cell-Free Luciferase Inhibition Assay

  • Objective: To directly test if the triazolopyridazine compound inhibits the activity of the luciferase enzyme.

  • Materials:

    • Recombinant luciferase enzyme (the same type used in the primary assay).

    • Luciferin substrate and ATP.

    • Assay buffer.

    • Triazolopyridazine compound.

    • Known luciferase inhibitor (positive control).

  • Procedure:

    • In a microplate, add the recombinant luciferase enzyme to the assay buffer.

    • Add the triazolopyridazine compound across a range of concentrations. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

    • Incubate for 15-30 minutes at room temperature.

    • Initiate the reaction by adding the luciferin substrate/ATP solution.

    • Immediately measure luminescence using a plate reader.

  • Interpretation: A dose-dependent decrease in the luminescent signal indicates direct inhibition of the luciferase enzyme. If the compound inhibits luciferase, the results from the primary reporter assay are likely false positives.[5][8]

Problem 3: The inhibitory effect of the triazolopyridazine is time-dependent and irreversible.

This behavior may indicate that the compound is a reactive electrophile that forms a covalent bond with the target protein. This can be common for compounds that are flagged as PAINS.[5][6]

Troubleshooting Workflow:

start Time-Dependent, Irreversible Inhibition dtt Run assay with a high concentration of DTT (e.g., 1-5 mM) start->dtt no_change Inhibition persists dtt->no_change No abolished Inhibition abolished or reduced dtt->abolished Yes washout Perform a washout experiment activity_restored Activity restored washout->activity_restored Yes activity_not_restored Activity not restored washout->activity_not_restored No no_change->washout conclusion_reactive Conclusion: Compound is likely a thiol-reactive electrophile causing interference. abolished->conclusion_reactive activity_restored->conclusion_reactive Re-evaluate conclusion_other Conclusion: Covalent modification is likely. Confirm with mass spectrometry. activity_not_restored->conclusion_other

Caption: Workflow to diagnose covalent/reactive compound interference.

Experimental Protocol: Thiol Scavenging Assay

  • Objective: To determine if the compound's activity is due to non-specific reactivity with protein thiols.

  • Materials:

    • Triazolopyridazine compound.

    • Assay buffer.

    • Dithiothreitol (DTT) or other thiol-containing scavenger.

    • All other standard assay components.

  • Procedure:

    • Run the assay with and without a high concentration of DTT (e.g., 1-5 mM) in the buffer.[7]

    • Pre-incubate the compound with the DTT-containing buffer before adding the enzyme.

    • Compare the IC50 values obtained in the presence and absence of DTT.

  • Interpretation: A significant reduction in inhibitory potency in the presence of DTT suggests the compound is a thiol-reactive electrophile.[7] Such compounds are often promiscuous and should be deprioritized.

Validating True Hits: The Role of Biophysical Methods

If your triazolopyridazine compound passes initial troubleshooting checks, it is still essential to confirm a direct, specific interaction with the target protein using label-free biophysical methods.[10][11][12] These techniques are less susceptible to the interference artifacts that plague many biochemical and cell-based assays.[11]

Recommended Biophysical Validation Techniques

TechniqueInformation ProvidedKey Advantage
Surface Plasmon Resonance (SPR) Binding kinetics (kon, koff), affinity (KD), and stoichiometry.[10][11][13]Real-time, label-free detection of binding. Can help identify non-specific binding behavior.[11]
Isothermal Titration Calorimetry (ITC) Binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).[13]Provides a complete thermodynamic profile of the interaction in solution.
Thermal Shift Assay (TSA / DSF) Measures changes in protein melting temperature (Tm) upon ligand binding.[11][13]Higher throughput method to confirm direct binding.
Nuclear Magnetic Resonance (NMR) Provides structural information on the binding site and can detect weak interactions.[13]Gold standard for confirming direct binding and mapping the interaction site.

By systematically applying these troubleshooting strategies and validation techniques, researchers can confidently distinguish true, optimizable hits from assay artifacts, saving significant time and resources in the drug discovery process.

References

Technical Support Center: Scaling Up 6-Chloro-triazolo[4,3-b]pyridazine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the production of 6-Chloro-triazolo[4,3-b]pyridazine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and scale-up of 6-Chloro-triazolo[4,3-b]pyridazine.

Issue 1: Low Yield of 6-Chloro-triazolo[4,3-b]pyridazine

  • Question: We are experiencing lower than expected yields (below 70%) during the cyclization step. What are the potential causes and solutions?

  • Answer: Low yields can stem from several factors when scaling up. Consider the following:

    • Incomplete Reaction: The reaction between 3-chloro-6-hydrazinopyridazine and the cyclizing agent may be incomplete. Ensure adequate reaction time and maintain a consistent reflux temperature. On a larger scale, localized temperature differences within the reactor can occur. Improved agitation and reactor heating systems are crucial. One reported synthesis achieved a 71% yield by refluxing in isopropanol for 3 hours.[1]

    • Side Reactions: The formation of byproducts can reduce the yield of the desired product. The purity of the starting materials is critical. Ensure the 3-chloro-6-hydrazinopyridazine is of high purity before use.

    • Product Precipitation: The product precipitates out of the solution upon cooling.[1] If cooling is too rapid or non-uniform in a large vessel, impurities can be trapped within the precipitate. A controlled cooling ramp is recommended for large batches.

    • Transfer Losses: During filtration and washing of the precipitate on a larger scale, mechanical losses can be significant. Optimize transfer processes and ensure efficient washing of the filter cake to recover the maximum amount of product.

Issue 2: Product Purity Issues

  • Question: Our final product shows impurities in the NMR and HPLC analyses. What are the common impurities and how can we remove them?

  • Answer: Impurities can arise from unreacted starting materials, byproducts, or degradation.

    • Unreacted Starting Materials: The presence of 3-chloro-6-hydrazinopyridazine is a common impurity if the reaction is incomplete. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure full consumption of the starting material.[2]

    • Byproducts: Alternative cyclization pathways or side reactions can lead to isomeric or related impurities.

    • Purification: Recrystallization is an effective method for purifying 6-Chloro-triazolo[4,3-b]pyridazine.[1] Dichloromethane has been successfully used for recrystallization to obtain a white solid.[1] For large-scale production, consider a multi-step purification process, potentially involving a solvent wash followed by recrystallization. The choice of recrystallization solvent is critical and may need to be optimized for scale.

Issue 3: Difficulties with Filtration of the Precipitate

  • Question: On a larger scale, the filtration of the precipitated product is slow and difficult. How can we improve the filtration process?

  • Answer: The particle size and morphology of the precipitate influence its filtration characteristics.

    • Controlled Precipitation: As mentioned, a controlled cooling rate can lead to the formation of larger, more easily filterable crystals. Crash cooling should be avoided.

    • Filter Type: For large quantities, the choice of filtration equipment is important. A Nutsche filter dryer can be an efficient choice for filtering, washing, and drying the product in a single unit, minimizing handling and potential contamination.

    • Agitation during Precipitation: Gentle agitation during the cooling and precipitation phase can influence crystal growth and prevent the formation of fine particles that can clog the filter.

Frequently Asked Questions (FAQs)

  • Question: What is a typical synthesis route for 6-Chloro-triazolo[4,3-b]pyridazine?

  • Answer: A common and effective method involves the reaction of 3-chloro-6-hydrazinopyridazine with a suitable one-carbon cyclizing agent. For example, a reaction in isopropanol at reflux has been reported to produce the desired product.[1] Another approach describes the intramolecular oxidative cyclization of 6-chloropyridazin-3-yl hydrazones.[3]

  • Question: What are the key reaction parameters to monitor during scale-up?

  • Answer: Critical parameters to monitor include:

    • Temperature: Maintain a consistent reflux temperature.

    • Reaction Time: Ensure sufficient time for the reaction to go to completion.

    • Agitation: Proper mixing is essential for maintaining uniform temperature and concentration throughout the reactor.

    • Purity of Starting Materials: Use high-purity 3-chloro-6-hydrazinopyridazine to minimize side reactions.

  • Question: What are the recommended analytical techniques for quality control?

  • Answer: To ensure the quality of the final product, the following analytical techniques are recommended:

    • Nuclear Magnetic Resonance (NMR): For structural confirmation and identification of impurities.[2][4]

    • High-Performance Liquid Chromatography (HPLC): For assessing purity and quantifying impurities.

    • Mass Spectrometry (MS): For confirming the molecular weight of the product.[3]

    • Infrared (IR) Spectroscopy: To identify functional groups.[2]

Data Presentation

Table 1: Summary of a Lab-Scale Synthesis of 6-Chloro-triazolo[4,3-b]pyridazine

ParameterValueReference
Starting Material3-chloro-6-hydrazinopyridazine[1]
ReagentCompound (CAS: 243116-57-6)[1]
SolventIsopropanol[1]
Reaction TemperatureReflux[1]
Reaction Time3 hours[1]
Yield71%[1]
Purification MethodRecrystallization from Dichloromethane[1]

Experimental Protocols

Synthesis of 6-Chloro-triazolo[4,3-b]pyridazine

This protocol is based on a reported lab-scale synthesis and includes considerations for scaling up.

Materials:

  • 3-chloro-6-hydrazinopyridazine

  • Triethyl orthoformate (or another suitable one-carbon source)

  • Isopropanol

  • Dichloromethane (for recrystallization)

Procedure:

  • Reaction Setup: In a reactor suitable for the intended scale, charge 3-chloro-6-hydrazinopyridazine and isopropanol. Begin agitation.

  • Reagent Addition: Slowly add triethyl orthoformate to the stirred suspension. For larger batches, the addition rate should be controlled to manage any potential exotherm.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for approximately 3 hours.[1] Monitor the reaction progress by TLC.

  • Precipitation: Once the reaction is complete, cool the mixture to room temperature. A controlled cooling profile is recommended to ensure good crystal formation. The product will precipitate as a solid.[1]

  • Filtration: Collect the precipitate by filtration. Wash the filter cake with a small amount of cold isopropanol to remove residual impurities.

  • Purification: Recrystallize the crude product from dichloromethane to obtain pure 6-Chloro-triazolo[4,3-b]pyridazine as a white solid.[1]

  • Drying: Dry the purified product under vacuum.

Scale-Up Considerations:

  • Heat Transfer: Ensure the reactor has adequate heat transfer capabilities to maintain a stable reflux temperature for larger volumes.

  • Agitation: The agitator design and speed should be sufficient to keep the solids suspended and maintain a homogenous mixture.

  • Material Handling: Implement safe and efficient procedures for charging solids and handling large volumes of solvents.

  • Process Safety: Conduct a thorough safety assessment before scaling up, considering the flammability of solvents and any potential hazards of the reaction.

Visualizations

experimental_workflow start Start charge_reactants Charge Reactor: - 3-chloro-6-hydrazinopyridazine - Isopropanol start->charge_reactants add_reagent Add Triethyl Orthoformate charge_reactants->add_reagent reflux Heat to Reflux (approx. 3 hours) add_reagent->reflux monitor Monitor Reaction (TLC) reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Complete precipitate Product Precipitation cool->precipitate filter Filtration and Washing precipitate->filter recrystallize Recrystallization (Dichloromethane) filter->recrystallize dry Dry Product recrystallize->dry end Final Product dry->end

Caption: Experimental workflow for the synthesis of 6-Chloro-triazolo[4,3-b]pyridazine.

troubleshooting_low_yield problem Low Yield cause1 Incomplete Reaction problem->cause1 cause2 Side Reactions problem->cause2 cause3 Poor Precipitation problem->cause3 cause4 Transfer Losses problem->cause4 solution1a Increase Reaction Time cause1->solution1a solution1b Ensure Uniform Reflux Temp. cause1->solution1b solution2a Use High Purity Starting Materials cause2->solution2a solution3a Controlled Cooling Rate cause3->solution3a solution4a Optimize Filtration and Transfer cause4->solution4a

Caption: Troubleshooting logic for addressing low product yield.

References

reaction condition modifications for 6-Chloro-triazolo[4,3-b]pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 6-Chloro-triazolo[4,3-b]pyridazine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 6-Chloro-triazolo[4,3-b]pyridazine, offering potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Degradation of starting materials or product: Prolonged exposure to high temperatures or harsh acidic/basic conditions. 3. Poor quality of reagents: Impure starting materials (e.g., 3-chloro-6-hydrazinopyridazine) or reagents. 4. Inefficient cyclization: Suboptimal catalyst or solvent for the ring-closure step.1. Monitor reaction progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials and formation of the product.[1] 2. Optimize reaction temperature: Gradually increase the temperature and monitor for product formation versus impurity generation. Microwave-assisted synthesis can significantly reduce reaction times from days to minutes.[2] 3. Ensure reagent purity: Use freshly purified starting materials. Recrystallize or purify commercial reagents if necessary. 4. Screen catalysts and solvents: Evaluate different catalysts (e.g., mineral acids, Lewis acids) and solvents to find the optimal conditions for cyclization.
Formation of Side Products/Impurities 1. Incomplete cyclization: The intermediate hydrazone may persist in the final product.[3] 2. Dimerization or polymerization: Especially under harsh reaction conditions. 3. Formation of regioisomers: Possible if using unsymmetrical starting materials. 4. Oxidation of intermediates: The hydrazino group is susceptible to oxidation.1. Adjust reaction time and temperature: Ensure complete conversion of the intermediate. 2. Control reaction conditions: Use milder conditions and ensure an inert atmosphere if necessary. 3. Purification: Utilize column chromatography or recrystallization to separate the desired product from impurities.[4][5] 4. Use of antioxidants: In some cases, the addition of a small amount of an antioxidant may be beneficial.
Product Isolation Difficulties 1. Product is highly soluble in the reaction solvent. 2. Formation of an emulsion during workup. 3. Product precipitates as an oil instead of a solid. 1. Solvent selection: Choose a solvent in which the product has low solubility at room temperature or below for efficient precipitation. 2. Workup modification: Add brine to the aqueous layer to break emulsions. 3. Recrystallization: Use a suitable solvent system for recrystallization to obtain a crystalline solid.[4]
Reaction Stalls or is Sluggish 1. Low reaction temperature. 2. Catalyst deactivation. 3. Poor solubility of starting materials. 1. Increase temperature: Gradually increase the reaction temperature while monitoring for side product formation. 2. Add fresh catalyst: If catalyst deactivation is suspected, add a fresh portion of the catalyst. 3. Solvent screening: Test different solvents or solvent mixtures to improve the solubility of reactants.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of 6-Chloro-triazolo[4,3-b]pyridazine?

A1: The most frequently used starting materials are 3,6-dichloropyridazine and 3-chloro-6-hydrazinopyridazine. The synthesis often proceeds by first reacting 3,6-dichloropyridazine with hydrazine to form 3-chloro-6-hydrazinopyridazine, which is then cyclized to the desired triazolo[4,3-b]pyridazine ring system.[1]

Q2: What reaction conditions can be modified to improve the yield and reduce reaction time?

A2: Several parameters can be optimized:

  • Temperature: Increasing the temperature can accelerate the reaction, but excessive heat may lead to degradation.

  • Solvent: The choice of solvent can significantly impact reaction rate and yield. Alcohols like isopropanol or ethanol are commonly used.[4] Solvent-free conditions have also been reported to be effective.[1]

  • Catalyst: While some methods are catalyst-free, others may benefit from acidic or basic catalysts to promote cyclization.

  • Microwave Irradiation: This technique has been shown to dramatically reduce reaction times, in some cases from several hours or days to just minutes.[2]

Q3: What are the typical purification methods for 6-Chloro-triazolo[4,3-b]pyridazine?

A3: Common purification techniques include:

  • Recrystallization: This is a widely used method to obtain a high-purity crystalline product. Dichloromethane is a reported solvent for recrystallization.[4]

  • Column Chromatography: Silica gel chromatography can be employed to separate the product from impurities and unreacted starting materials.[5]

Q4: Are there any known side reactions to be aware of?

A4: A potential side reaction is the formation of the isomeric 6-chloro-[6][7][8]triazolo[1,5-b]pyridazine, although the [4,3-b] isomer is generally the major product under most conditions. Incomplete cyclization can also leave the hydrazone intermediate as an impurity.

Experimental Protocols

Method 1: Synthesis from 3-chloro-6-hydrazinopyridazine

This method involves the reaction of 3-chloro-6-hydrazinopyridazine with a suitable cyclizing agent.

Protocol:

  • A mixture of 3-chloro-6-hydrazinopyridazine (1.0 g, 7.0 mmol) and a suitable cyclizing agent (e.g., triethyl orthoformate) is prepared in a suitable solvent such as isopropanol (10 mL).

  • The reaction mixture is heated to reflux for 3 hours.[4]

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The resulting precipitate is collected by filtration.

  • The crude product is then recrystallized from a suitable solvent like dichloromethane to afford pure 6-Chloro-[6][7][8]triazolo[4,3-b]pyridazine.[4]

Method 2: Solvent-Free Synthesis

This environmentally friendly method avoids the use of hazardous solvents.

Protocol:

  • 3,6-dichloropyridazine is first refluxed with hydrazine hydrate in tert-butyl alcohol to furnish 6-chloro-3-hydrazinopyridazine.[1]

  • The resulting 6-chloro-3-hydrazinopyridazine is then homogenized with an aldehyde.

  • An oxidizing agent, such as iodobenzene diacetate (IBD), is added to the mixture.[1]

  • The reaction mixture is ground in a mortar and pestle at room temperature.[1]

  • The reaction is monitored by TLC until completion.

Data Summary

The following table summarizes quantitative data from various synthetic approaches to provide a basis for comparison.

MethodStarting MaterialReagentsSolventTemperature (°C)TimeYield (%)Reference
Conventional Heating3-chloro-6-hydrazinopyridazineCompound (CAS: 243116-57-6)IsopropanolReflux3 h71[4]
Microwave-Assisted6-chloro-[6][7][8]triazolo[4,3-b]pyridazine-3(2H)-one intermediateN/AN/AN/A35 minN/A[2]
Solvent-Free3,6-dichloropyridazineHydrazine hydrate, Benzaldehyde, IBDNoneRoom Temp~1.5 hN/A[1]
Thermal Ring Transformation3,6-dichloropyridazine5-(3-methylphenyl)tetrazole, PyridineTolueneReflux5 hN/A[5]

Visualizations

experimental_workflow cluster_step1 Step 1: Hydrazine Reaction cluster_step2 Step 2: Cyclization cluster_purification Step 3: Purification start 3,6-dichloropyridazine intermediate 3-chloro-6-hydrazinopyridazine start->intermediate Reflux in t-BuOH reagent1 Hydrazine Hydrate reagent1->intermediate product 6-Chloro-triazolo[4,3-b]pyridazine intermediate->product Reflux in Isopropanol cyclizing_agent Cyclizing Agent (e.g., Triethyl Orthoformate) cyclizing_agent->product purification Recrystallization or Column Chromatography product->purification final_product Pure Product purification->final_product

Caption: General experimental workflow for the synthesis of 6-Chloro-triazolo[4,3-b]pyridazine.

troubleshooting_logic start Low Yield Issue check_completion Is the reaction complete? (TLC) start->check_completion incomplete_reaction Incomplete Reaction check_completion->incomplete_reaction No check_reagents Are reagents pure? check_completion->check_reagents Yes increase_time_temp Increase Reaction Time or Temperature incomplete_reaction->increase_time_temp solution Yield Improved increase_time_temp->solution purify_reagents Purify Starting Materials check_reagents->purify_reagents No optimize_conditions Optimize Catalyst/Solvent check_reagents->optimize_conditions Yes purify_reagents->solution optimize_conditions->solution

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

Validation & Comparative

A Comparative Analysis: 6-Chloro-triazolo[4,3-b]pyridazine Derivatives Emerge as Potent Alternatives to Doxorubicin in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of cancer therapeutics, the search for novel agents with improved efficacy and reduced toxicity remains a paramount challenge. This guide presents a comparative analysis of a promising class of compounds, 6-Chloro-triazolo[4,3-b]pyridazine derivatives, against the well-established chemotherapeutic agent, doxorubicin. This report, intended for researchers, scientists, and drug development professionals, synthesizes experimental data to highlight the potential of these derivatives as viable alternatives, showcasing distinct mechanisms of action and potent cytotoxic effects against various cancer cell lines.

Doxorubicin, a cornerstone of chemotherapy for decades, is known for its potent anticancer activity, primarily through DNA intercalation and the generation of reactive oxygen species. However, its clinical utility is often hampered by severe side effects, most notably cardiotoxicity. The 6-Chloro-triazolo[4,3-b]pyridazine derivatives, in contrast, exhibit different mechanisms of action, including tubulin polymerization inhibition and dual inhibition of c-Met and Pim-1 kinases, suggesting a potentially more favorable safety profile.

Quantitative Comparison of Cytotoxic Activity

Recent studies have provided direct quantitative comparisons of the cytotoxic effects of 6-Chloro-triazolo[4,3-b]pyridazine derivatives and doxorubicin. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Doxorubicin SB-ALL (Acute Lymphoblastic Leukemia)0.167[1]
NALM-6 (Acute Lymphoblastic Leukemia)Not Reported[1]
Derivative 4f SB-ALL~1.64 - 5.66[1]
NALM-6~1.14 - 3.7[1]
Derivative 4j SB-ALL~1.64 - 5.66[1]
NALM-6~1.14 - 3.7[1]
Derivative 4q SB-ALL~1.64 - 5.66[1]
NALM-6~1.14 - 3.7[1]

While doxorubicin demonstrates high potency, particularly against the SB-ALL cell line, the 6-chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazine derivatives 4f, 4j, and 4q also exhibit significant cytotoxic activity in the low micromolar range against both SB-ALL and NALM-6 leukemia cell lines.[1] It is noteworthy that another study highlighted a triazole-containing hybrid (compound 5e) which displayed a higher mean growth inhibition percentage (76.78%) compared to doxorubicin (65.79%) across a panel of cancer cell lines, indicating a broad spectrum of activity.

Distinct Mechanisms of Action: A Shift in Therapeutic Strategy

The divergence in the mechanisms of action between doxorubicin and the 6-Chloro-triazolo[4,3-b]pyridazine derivatives represents a significant step towards more targeted cancer therapies.

Doxorubicin's Mechanism of Action:

Doxorubicin primarily exerts its cytotoxic effects through two main pathways:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, thereby inhibiting DNA replication and transcription.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of free radicals that cause damage to cellular components, including lipids, proteins, and DNA. This is a major contributor to its cardiotoxic side effects.

6-Chloro-triazolo[4,3-b]pyridazine Derivatives' Mechanisms of Action:

These derivatives have been shown to target different cellular processes, leading to cancer cell death through pathways that are distinct from doxorubicin.

  • Tubulin Polymerization Inhibition: Certain derivatives act as potent inhibitors of tubulin polymerization. By disrupting the dynamics of microtubules, which are essential for cell division, these compounds cause cell cycle arrest, primarily in the G2/M phase, and subsequently induce apoptosis.[2][4]

  • Dual c-Met and Pim-1 Kinase Inhibition: Other derivatives have been identified as dual inhibitors of c-Met and Pim-1 kinases. These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and migration. Their inhibition can lead to the downregulation of downstream pathways such as the PI3K/AKT/mTOR pathway, ultimately resulting in apoptosis.

Visualizing the Pathways

To better illustrate the distinct mechanisms, the following diagrams, generated using the DOT language, depict the signaling pathways affected by these compounds.

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS Generation Apoptosis Apoptosis DNA->Apoptosis Replication/Transcription Inhibition CellularDamage Cellular Damage (Lipids, Proteins, DNA) ROS->CellularDamage CellularDamage->Apoptosis Triazolo_Tubulin_Pathway Triazolo_Derivative Triazolopyridazine Derivative Tubulin Tubulin Triazolo_Derivative->Tubulin Inhibition of Polymerization Microtubule Microtubule Dynamics Triazolo_Derivative->Microtubule Disruption Tubulin->Microtubule MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubule->CellCycleArrest Dysfunctional Spindle Apoptosis Apoptosis CellCycleArrest->Apoptosis Triazolo_Kinase_Pathway Triazolo_Derivative Triazolopyridazine Derivative cMet_Pim1 c-Met / Pim-1 Kinases Triazolo_Derivative->cMet_Pim1 Inhibition PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Triazolo_Derivative->PI3K_AKT_mTOR Downregulation cMet_Pim1->PI3K_AKT_mTOR Activation Proliferation Cell Proliferation & Survival PI3K_AKT_mTOR->Proliferation Promotion Apoptosis Apoptosis PI3K_AKT_mTOR->Apoptosis Inhibition of Pro-survival Signals MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis CellSeeding 1. Seed cells in 96-well plate CompoundPrep 2. Prepare serial dilutions of test compounds Incubation 3. Treat cells and incubate (e.g., 48-72h) CompoundPrep->Incubation AddMTT 4. Add MTT reagent Incubation->AddMTT IncubateMTT 5. Incubate (2-4h) AddMTT->IncubateMTT Solubilize 6. Solubilize formazan crystals (e.g., with DMSO) IncubateMTT->Solubilize Readout 7. Measure absorbance (e.g., 570 nm) Solubilize->Readout Calculation 8. Calculate % viability and IC50 values Readout->Calculation Apoptosis_Workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis CellTreatment 1. Treat cells with test compounds Harvesting 2. Harvest and wash cells CellTreatment->Harvesting Resuspend 3. Resuspend in Annexin V binding buffer Harvesting->Resuspend AddStains 4. Add Annexin V-FITC and Propidium Iodide Resuspend->AddStains IncubateStain 5. Incubate in the dark AddStains->IncubateStain FlowCytometry 6. Analyze by flow cytometry IncubateStain->FlowCytometry

References

A Comparative Analysis of 6-Chloro-triazolo[4,3-b]pyridazine Analogs Against Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Efficacy and Mechanisms of Novel Kinase Inhibitors

In the landscape of targeted cancer therapy, the quest for potent and selective kinase inhibitors is paramount. The 6-Chloro-triazolo[4,3-b]pyridazine scaffold has emerged as a promising pharmacophore for the development of novel anti-cancer agents. This guide provides a comprehensive comparison of the performance of 6-Chloro-triazolo[4,3-b]pyridazine analogs against other established kinase inhibitors, with a focus on their activity against c-Met, Pim-1, and VEGFR-2 kinases. The information presented is supported by quantitative experimental data, detailed methodologies, and visual representations of key cellular pathways to aid in research and drug development endeavors.

Comparative Inhibitory Potency: A Data-Driven Overview

The inhibitory activity of 6-Chloro-triazolo[4,3-b]pyridazine analogs has been rigorously evaluated against several key oncogenic kinases. The following tables summarize the half-maximal inhibitory concentrations (IC50) of representative analogs in comparison to well-established kinase inhibitors. Lower IC50 values are indicative of higher potency.

c-Met Kinase Inhibition

The c-Met receptor tyrosine kinase is a critical driver of tumor growth, metastasis, and angiogenesis. The data below compares the efficacy of a 6-Chloro-triazolo[4,3-b]pyridazine analog against the known c-Met inhibitor, Foretinib.

CompoundTarget KinaseIC50 (µM)
Compound 4g (6-Chloro-triazolo[4,3-b]pyridazine analog)c-Met0.163 ± 0.01[1]
Foretinibc-Met0.0004[2]
Pim-1 Kinase Inhibition

Pim-1 is a serine/threonine kinase implicated in cell survival and proliferation across various cancers. Here, a 6-Chloro-triazolo[4,3-b]pyridazine analog is compared with the broad-spectrum kinase inhibitor, Staurosporine.

CompoundTarget KinaseIC50 (µM)
Compound 4g (6-Chloro-triazolo[4,3-b]pyridazine analog)Pim-10.283 ± 0.01[1]
StaurosporinePim-10.0167[3]
VEGFR-2 Kinase Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a crucial process for tumor growth and metastasis. While specific data for 6-Chloro-triazolo[4,3-b]pyridazine analogs against VEGFR-2 is limited, data for a structurally related triazolo[4,3-a]pyrazine derivative is presented alongside the established VEGFR-2 inhibitor, Sunitinib, for a broader perspective on the potential of this class of compounds.

CompoundTarget KinaseIC50 (µM)
Compound 17l (triazolo[4,3-a]pyrazine derivative)VEGFR-22.6[4][5]
SunitinibVEGFR-20.080[6][7]

Cellular Antiproliferative Activity

Beyond enzymatic inhibition, the ultimate measure of an anti-cancer agent's potential is its ability to inhibit the growth of cancer cells. The following table presents the cytotoxic effects of a 6-Chloro-triazolo[4,3-b]pyridazine analog on various human cancer cell lines.

CompoundCell LineCancer TypeMean Growth Inhibition (%)
Compound 4g MCF-7Breast Cancer55.84[1]
Compound 4a MCF-7Breast Cancer29.08[1]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and the methodologies used to evaluate these inhibitors, the following diagrams illustrate the key signaling pathways and experimental workflows.

c_Met_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Motility mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation Inhibitor 6-Chloro-triazolo[4,3-b]pyridazine Analog (e.g., Compound 4g) Inhibitor->cMet Inhibits Pim_1_Signaling_Pathway Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK STAT STAT JAK->STAT Pim1 Pim-1 Kinase STAT->Pim1 Upregulates Transcription BAD BAD Pim1->BAD Phosphorylates & Inhibits CellCycle Cell Cycle Progression Pim1->CellCycle Apoptosis Apoptosis BAD->Apoptosis Inhibitor 6-Chloro-triazolo[4,3-b]pyridazine Analog (e.g., Compound 4g) Inhibitor->Pim1 Inhibits VEGFR_2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Endothelial Endothelial Cell Proliferation, Migration, Survival (Angiogenesis) PKC->Endothelial AKT AKT PI3K->AKT AKT->Endothelial Inhibitor Triazolo[4,3-b]pyridazine Analog Inhibitor->VEGFR2 Inhibits Experimental_Workflow Start Start: Synthesized 6-Chloro-triazolo[4,3-b]pyridazine Analogs KinaseAssay In Vitro Kinase Assay (e.g., ADP-Glo) Start->KinaseAssay CellCulture Cancer Cell Line Culture (e.g., MCF-7) Start->CellCulture IC50_Enzyme Determine Enzymatic IC50 KinaseAssay->IC50_Enzyme MTT_Assay Cell Viability Assay (MTT) CellCulture->MTT_Assay ApoptosisAssay Apoptosis Assay (Annexin V / PI) CellCulture->ApoptosisAssay IC50_Cell Determine Cytotoxic IC50 MTT_Assay->IC50_Cell Mechanism Elucidate Mechanism of Cell Death ApoptosisAssay->Mechanism

References

A Comparative Guide to the Kinase Inhibitory Activity of 6-Chloro-triazolo[4,3-b]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-chloro-triazolo[4,3-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of novel kinase inhibitors for oncology. Derivatives of this heterocyclic system have demonstrated potent and selective activity against a range of therapeutically relevant kinases. This guide provides an objective comparison of the biological activity of notable 6-chloro-triazolo[4,3-b]pyridazine derivatives against established kinase inhibitors, supported by experimental data and detailed protocols.

Quantitative Comparison of Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activity (IC50) of various 6-chloro-triazolo[4,3-b]pyridazine derivatives and their alternatives against key oncogenic kinases. Lower IC50 values indicate greater potency.

CompoundTarget Kinase(s)IC50 (nM)Cell Lines / Assay ConditionsReference
Repotrectinib (TPX-0005) ROS10.07In vitro kinase assay[1]
ALK (WT)1.01In vitro kinase assay[1][2]
TRKA0.83In vitro kinase assay[1]
TRKB0.05In vitro kinase assay[1]
TRKC0.1In vitro kinase assay[1]
Derivative 4q (3,6-diaryl derivative) Tubulin8 - 14SGC-7901, A549, HT-1080 cell lines[3]
Derivative 4g (c-Met/Pim-1 inhibitor) c-Met163Enzyme inhibition assay[4][5]
Pim-1283Enzyme inhibition assay[4][5]
Crizotinib (Alternative) ALK, c-Met, ROS1Not specified in provided abstractsA multi-targeted tyrosine kinase inhibitor[6][7]
Entrectinib (Alternative) TRKA/B/C, ROS1, ALK0.1 - 1.7In vitro kinase assays[8]
Doxorubicin (Control) Topoisomerase II167 (against SB-ALL)Cytotoxicity assay[9]

Signaling Pathway of Targeted Kinases

The diagram below illustrates the general signaling pathway initiated by receptor tyrosine kinases (RTKs) like ALK, ROS1, and TRK, which are primary targets for many 6-chloro-triazolo[4,3-b]pyridazine derivatives. Aberrant activation of these kinases leads to the downstream activation of pro-survival and proliferative pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.

RTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (ALK, ROS1, TRK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription

Caption: Receptor Tyrosine Kinase (RTK) Signaling Pathway.

Experimental Protocols

A generalized protocol for evaluating the in vitro cytotoxic activity of the synthesized compounds is described below. Specific details may vary between studies.

In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Human cancer cell lines (e.g., NALM-6, SB-ALL, MCF-7) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds, including 6-chloro-triazolo[4,3-b]pyridazine derivatives and reference drugs, are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these compounds for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.

Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel 6-chloro-triazolo[4,3-b]pyridazine derivatives.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., 6-chloropyridazin-3-yl hydrazones) cyclization Intramolecular Oxidative Cyclization start->cyclization purification Purification & Characterization (NMR, Mass Spec, Elemental Analysis) cyclization->purification compounds Synthesized Triazolo[4,3-b]pyridazines purification->compounds screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) compounds->screening mechanism Mechanism of Action Studies (e.g., Kinase Assays, Apoptosis Assays) screening->mechanism lead Lead Compound Identification mechanism->lead

Caption: Synthesis and Evaluation Workflow.

Conclusion

Derivatives of 6-chloro-triazolo[4,3-b]pyridazine represent a promising class of kinase inhibitors with potent anticancer activity. Compounds like Repotrectinib demonstrate exceptional potency against key oncogenic drivers like ROS1 and ALK.[1][2] Further chemical modifications on the triazolo[4,3-b]pyridazine scaffold have led to the discovery of compounds with dual inhibitory activity against targets such as c-Met and Pim-1, as well as potent antitubulin agents.[3][4][5] The versatility of this core structure, combined with the detailed understanding of its structure-activity relationships, provides a solid foundation for the future development of novel and effective cancer therapeutics. Continued research in this area is warranted to optimize the pharmacological properties of these compounds and translate their preclinical potential into clinical benefits.

References

A Comparative Analysis of Triazolopyridazine Isomers: Unraveling Structure-Activity Relationships for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the triazolopyridazine scaffold represents a privileged heterocyclic system with a remarkable breadth of biological activities. The isomeric forms of this scaffold, primarily the[1][2][3]triazolo[4,3-b]pyridazine and[1][2][3]triazolo[1,5-a]pyridine cores, have been extensively explored as potent inhibitors of various protein kinases and other therapeutic targets. This guide provides a comparative study of these isomers, summarizing their performance against key biological targets, detailing relevant experimental protocols, and visualizing the underlying signaling pathways and experimental workflows.

This comparative analysis aims to elucidate the structure-activity relationships (SAR) that govern the potency and selectivity of triazolopyridazine isomers. By presenting quantitative data, detailed methodologies, and clear visual diagrams, this guide serves as a valuable resource for the rational design of next-generation therapeutics based on this versatile scaffold.

Comparative Biological Activity of Triazolopyridazine Isomers

The biological activity of triazolopyridazine derivatives is highly dependent on the isomeric form of the core and the nature of the substituents. Researchers have successfully targeted a range of proteins by modifying these features. Below is a summary of the inhibitory activities of representative triazolopyridazine isomers against prominent cancer-related kinases, c-Met and Pim-1, as well as the epigenetic reader protein BRD4.

Compound IDIsomer CoreTargetIC50 (µM)Cell LineReference
Compound 4g [1][2][3]triazolo[4,3-b]pyridazinec-Met0.163 ± 0.01-[4]
Pim-10.283 ± 0.01-[4]
MCF-7-MCF-7[4]
Compound 12e [1][2][3]triazolo[4,3-b]pyridazinec-Met0.090-[5]
A5491.06 ± 0.16A549[5]
MCF-71.23 ± 0.18MCF-7[5]
Compound 8l [1][2][3]triazolo[4,3-b]pyridazine-1.5MV4-11[6]
AZD5153 [1][2][3]triazolo[4,3-b]pyridazineBRD4--[7]

Signaling Pathways and Experimental Overviews

To understand the mechanism of action of these inhibitors, it is crucial to visualize their place within cellular signaling cascades and the general workflow for their evaluation.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binding & Dimerization PI3K PI3K cMet->PI3K Activation RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Migration mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation Inhibitor Triazolopyridazine Inhibitor (e.g., 4g) Inhibitor->cMet

Figure 1: Simplified c-Met signaling pathway and the inhibitory action of a triazolopyridazine compound.

The evaluation of these compounds typically follows a standardized workflow, from initial biochemical assays to cellular and in vivo studies.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_invivo In Vivo Evaluation cluster_optimization Lead Optimization Synthesis Synthesis of Triazolopyridazine Isomers Biochemical_Assay Biochemical Assay (e.g., Kinase Assay) Synthesis->Biochemical_Assay Cell_Viability Cell-Based Assay (e.g., MTT Assay) Biochemical_Assay->Cell_Viability SAR Structure-Activity Relationship (SAR) Analysis Cell_Viability->SAR PK_Studies Pharmacokinetic Studies SAR->PK_Studies Lead_Opt Lead Optimization SAR->Lead_Opt Efficacy_Models In Vivo Efficacy (Xenograft Models) PK_Studies->Efficacy_Models Efficacy_Models->Lead_Opt Lead_Opt->Synthesis

Figure 2: General experimental workflow for the development of triazolopyridazine-based inhibitors.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to comparative studies. Below are methodologies for key assays used in the characterization of triazolopyridazine isomers.

Synthesis of[1][2][3]triazolo[4,3-b]pyridazine Derivatives

A general method for the synthesis of 3,6-disubstituted-[1][2][3]triazolo[4,3-b]pyridazines involves the cyclization of a hydrazinylpyridazine intermediate. The following is a representative procedure:

  • Preparation of 3-hydrazinyl-6-phenylpyridazine: A mixture of 3-chloro-6-phenylpyridazine and hydrazine hydrate in an appropriate solvent (e.g., ethanol) is refluxed for several hours. After cooling, the resulting precipitate is filtered, washed, and dried to yield the hydrazinyl intermediate.

  • Cyclization: The 3-hydrazinyl-6-phenylpyridazine is then reacted with a suitable aromatic aldehyde in a solvent like ethanol with a catalytic amount of acid (e.g., acetic acid). The mixture is refluxed, and upon completion, the product is isolated by filtration and purified by recrystallization.[7]

c-Met Kinase Inhibition Assay

The inhibitory activity against c-Met kinase is often determined using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.

  • Reagent Preparation: Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), a solution of recombinant c-Met kinase, the substrate (e.g., Poly(Glu,Tyr) 4:1), and ATP. Serial dilutions of the test compounds are prepared in DMSO.

  • Kinase Reaction: In a 96-well plate, add the test compound, c-Met kinase, and the substrate. Initiate the reaction by adding ATP. The plate is then incubated at 30°C for a specified time (e.g., 60 minutes).

  • Signal Detection: After incubation, the ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert the generated ADP to ATP and produce a luminescent signal.

  • Data Analysis: The luminescence is measured using a plate reader. The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.[8][9]

BRD4 Inhibition Assay (AlphaScreen)

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a common method to assess BRD4 inhibition.

  • Reagent Preparation: Prepare an assay buffer, GST-tagged BRD4(BD1) protein, a biotinylated acetylated histone H4 peptide, and serial dilutions of the test compound.

  • Binding Reaction: In a microplate, the test compound is incubated with the BRD4 protein and the biotinylated histone peptide to allow for binding.

  • Detection: Glutathione acceptor beads are added, which bind to the GST-tagged BRD4. Subsequently, streptavidin-conjugated donor beads are added, which bind to the biotinylated histone peptide. In the absence of an inhibitor, the beads are brought into proximity, generating a chemiluminescent signal upon laser excitation.

  • Data Analysis: The signal is read on an AlphaScreen-capable plate reader. The IC50 values are determined by measuring the decrease in signal in the presence of the inhibitor.[10]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the triazolopyridazine isomers for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated) cells, and IC50 values are calculated.[2][3][11]

This guide provides a foundational understanding of the comparative aspects of triazolopyridazine isomers. The presented data and protocols, sourced from various studies, highlight the importance of the isomeric scaffold and substituent patterns in determining biological activity. This information can aid researchers in the design and development of novel and potent therapeutic agents.

References

efficacy of 6-Chloro-triazolo[4,3-b]pyridazine vs combretastatin A-4

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Anticancer Efficacy of Combretastatin A-4 and Novel 6-Chloro-triazolo[4,3-b]pyridazine Derivatives

Introduction

In the landscape of anticancer drug discovery, targeting microtubule dynamics remains a cornerstone of chemotherapy. Combretastatin A-4 (CA-4), a natural product isolated from the African bush willow Combretum caffrum, is a potent inhibitor of tubulin polymerization that exhibits significant cytotoxic and vascular-disrupting activities in tumors.[1] Its clinical development, however, has been hampered by poor water solubility and a propensity for the active cis-isomer to convert to the less active trans-isomer.[2] This has spurred the development of analogues and prodrugs, such as Combretastatin A-4 Phosphate (CA4P), to improve its pharmaceutical properties.[3][4]

In the quest for novel anticancer agents with improved profiles, the 6-Chloro-triazolo[4,3-b]pyridazine scaffold has emerged as a versatile heterocyclic building block for the synthesis of bioactive molecules.[5] While 6-Chloro-triazolo[4,3-b]pyridazine itself is not a direct therapeutic agent, its derivatives have been explored as potential anticancer compounds, with some specifically designed as rigid analogues of Combretastatin A-4.[6] This guide provides a comparative analysis of the efficacy of the established microtubule inhibitor, Combretastatin A-4, and several promising anticancer derivatives of the 6-Chloro-triazolo[4,3-b]pyridazine scaffold, based on available preclinical data.

Mechanism of Action

Combretastatin A-4: The primary mechanism of action for Combretastatin A-4 is the inhibition of tubulin polymerization by binding to the colchicine-binding site on the β-tubulin subunit.[1] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. In addition to its direct cytotoxic effects on cancer cells, CA-4 is a potent vascular disrupting agent (VDA). It selectively targets the immature tumor vasculature, causing endothelial cell shape changes, increased vascular permeability, and ultimately, a rapid shutdown of tumor blood flow, leading to extensive ischemic necrosis within the tumor core.[3][7]

6-Chloro-triazolo[4,3-b]pyridazine Derivatives: The anticancer activity of the compared derivatives of 6-Chloro-triazolo[4,3-b]pyridazine is also primarily attributed to the inhibition of tubulin polymerization. For instance, the 3,6-diaryl-[1][3][8]triazolo[4,3-b]pyridazines were designed as vinylogous CA-4 analogues, where the triazolo[4,3-b]pyridazine scaffold serves as a rigid linker to maintain the desired conformation for binding to the colchicine site on tubulin.[6] Other derivatives have been shown to induce apoptosis through the activation of caspases 3/7.[9] Some more complex derivatives of the triazolo[4,3-b]pyridazine scaffold have also been developed as dual c-Met/Pim-1 kinase inhibitors.[10][11]

cluster_CA4 Combretastatin A-4 Pathway CA-4 CA-4 Tubulin Tubulin CA-4->Tubulin Binds to Colchicine Site Microtubule_Depolymerization Microtubule Depolymerization Tubulin->Microtubule_Depolymerization G2/M_Arrest G2/M Phase Arrest Microtubule_Depolymerization->G2/M_Arrest Vascular_Disruption Vascular Disruption Microtubule_Depolymerization->Vascular_Disruption Apoptosis Apoptosis G2/M_Arrest->Apoptosis

Caption: Simplified signaling pathway of Combretastatin A-4.

Comparative Efficacy: In Vitro Cytotoxicity

The following tables summarize the in vitro cytotoxic activity of Combretastatin A-4 and various derivatives of 6-Chloro-triazolo[4,3-b]pyridazine against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Table 1: IC50 Values (μM) of 3,6-Diaryl-[1][3][8]triazolo[4,3-b]pyridazine Derivatives vs. Combretastatin A-4 [6]

CompoundSGC-7901 (Gastric)A549 (Lung)HT-1080 (Fibrosarcoma)
Combretastatin A-4 0.0090.0120.011
Derivative 4q 0.0140.0080.012

Derivative 4q is a 3,6-diaryl-[1][3][8]triazolo[4,3-b]pyridazine with a 3-amino-4-methoxyphenyl moiety as the B-ring.

Table 2: IC50 Values (μM) of 6-Chloro-3-substituted-[1][3][8]triazolo[4,3-b]pyridazine Derivatives vs. Doxorubicin [9]

CompoundSB-ALL (Leukemia)NALM-6 (Leukemia)MCF-7 (Breast)
Doxorubicin 0.167--
Derivative 4f 1.641.14>50
Derivative 4j 5.663.70>50
Derivative 4q 2.111.34>50

Note: Direct comparison with Combretastatin A-4 was not available in this study; Doxorubicin is a standard chemotherapeutic agent.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., Combretastatin A-4 or the triazolo[4,3-b]pyridazine derivatives) and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After incubation, the MTT reagent is added to each well. Live cells with active mitochondrial dehydrogenases convert the water-soluble MTT to an insoluble purple formazan.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The percentage of cell growth inhibition is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

cluster_workflow MTT Assay Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Compound_Addition Add compounds at various concentrations Cell_Seeding->Compound_Addition Incubation Incubate for 48 hours Compound_Addition->Incubation MTT_Addition Add MTT solution Incubation->MTT_Addition Formazan_Formation Incubate for formazan formation MTT_Addition->Formazan_Formation Solubilization Add solubilizing agent Formazan_Formation->Solubilization Absorbance_Measurement Measure absorbance Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 values Absorbance_Measurement->IC50_Calculation End End IC50_Calculation->End

References

Off-Target Effects of 6-Chloro-triazolo[4,3-b]pyridazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-Chloro-triazolo[4,3-b]pyridazine scaffold is a key pharmacophore in the development of novel therapeutics, particularly in oncology. While derivatives have shown promise as potent inhibitors of kinases such as c-Met and Pim-1, a thorough understanding of their off-target effects is crucial for advancing safe and effective drug candidates. This guide provides a comparative analysis of the known off-target effects of this class of compounds, supported by available experimental data and detailed methodologies.

Summary of Off-Target Activities

Currently, publicly available data on the off-target effects of 6-Chloro-triazolo[4,3-b]pyridazine derivatives is limited. The primary off-target concern investigated for many kinase inhibitors is the inhibition of the hERG (human Ether-a-go-go-Related Gene) potassium channel, which can lead to cardiotoxicity.

Compound Class/DerivativeOff-TargetAssay TypeResultConcentration
Triazolo[4,3-b]pyridazine tricyclehERGNot specifiedNo significant inhibition20 μM[1]
Triazolo[4,3-b]pyridazine (SLU-2633 analog)hERGPatch-clampInhibition observed10 μM

Note: The data presented is for the broader class of triazolo[4,3-b]pyridazine derivatives, as specific off-target screening data for 6-chloro substituted derivatives is not widely available in the public domain.

Key Off-Target Considerations

hERG Channel Inhibition

Inhibition of the hERG channel is a critical off-target effect that can prolong the QT interval of the heartbeat, leading to a potentially fatal arrhythmia known as Torsades de Pointes.

One study on triazolo[4,3-b]pyridazine-based tricycles, developed as PIM kinase inhibitors, reported that an optimized and highly selective compound did not show significant hERG inhibition at a concentration of 20 μM[1]. This suggests that with careful chemical modification, the triazolo[4,3-b]pyridazine scaffold can be engineered to avoid this liability.

In contrast, a different study focused on anti-Cryptosporidium agents with a triazolo[4,3-b]pyridazine core noted that their lead compound and its analog did exhibit inhibition of the hERG ion channel at a concentration of 10 μM.

The conflicting results highlight the importance of specific substitutions on the triazolo[4,3-b]pyridazine core in determining off-target effects. For 6-Chloro-triazolo[4,3-b]pyridazine derivatives, hERG liability should be assessed on a case-by-case basis.

Experimental Protocols

A detailed understanding of the methodologies used to assess off-target effects is essential for interpreting the data and designing further studies.

hERG Inhibition Assay (Manual Whole-Cell Patch Clamp)

This is the gold-standard method for assessing a compound's effect on hERG channel function.

Objective: To measure the inhibitory effect of a test compound on the hERG potassium current in a mammalian cell line stably expressing the hERG channel.

Methodology:

  • Cell Culture: A mammalian cell line (e.g., HEK293 or CHO) stably transfected with the hERG gene is cultured under standard conditions.

  • Electrophysiology:

    • Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

    • Cells are bathed in an extracellular solution, and a glass micropipette filled with an intracellular solution is used to form a high-resistance seal with the cell membrane.

    • The membrane is then ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of the ionic currents.

  • Voltage Protocol: A specific voltage-clamp protocol is applied to elicit hERG currents. A typical protocol involves a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG.

  • Compound Application: The test compound is applied at various concentrations to the bath solution.

  • Data Analysis: The effect of the compound on the hERG current (typically the tail current) is measured, and the concentration-response data is fitted to a suitable equation (e.g., the Hill equation) to determine the IC50 value.

cluster_workflow hERG Patch-Clamp Workflow A HEK293 cells expressing hERG B Whole-cell patch-clamp A->B C Apply voltage protocol B->C D Record baseline hERG current C->D E Apply test compound D->E F Record hERG current with compound E->F G Data analysis (IC50 determination) F->G

hERG Patch-Clamp Experimental Workflow
Kinase Selectivity Profiling (Radiometric Assay)

This type of assay is used to determine the selectivity of a compound against a broad panel of kinases.

Objective: To quantify the inhibitory activity of a test compound against a panel of purified protein kinases.

Methodology:

  • Reaction Mixture: The test compound, a specific kinase, a substrate (protein or peptide), and ATP (radiolabeled with ³²P or ³³P) are combined in a reaction buffer.

  • Incubation: The reaction is incubated at a controlled temperature to allow the kinase to phosphorylate the substrate.

  • Termination: The reaction is stopped, typically by adding a solution that denatures the kinase.

  • Separation: The phosphorylated substrate is separated from the unreacted radiolabeled ATP. This can be achieved through various methods, such as binding the substrate to a filter membrane.

  • Detection: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter or a phosphorimager.

  • Data Analysis: The percentage of kinase activity remaining in the presence of the test compound is calculated relative to a control reaction without the compound. IC50 values are determined from the concentration-response curves.

cluster_pathway Kinase Inhibition Radiometric Assay Compound Test Compound Kinase Kinase Compound->Kinase Inhibition PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation Substrate Substrate Substrate->PhosphoSubstrate ATP [γ-³²P]ATP ADP ADP ATP->ADP

Radiometric Kinase Assay Principle

Logical Relationships in Off-Target Assessment

The assessment of off-target effects follows a logical progression from broad screening to more detailed mechanistic studies.

A Initial Compound Series B Broad Off-Target Panel Screening (e.g., Kinase Panel, Safety Pharmacology Panel) A->B C Hit Identification (Significant off-target activity detected) B->C D No Significant Hits B->D E Lead Optimization to Mitigate Off-Target Activity C->E F Detailed Mechanistic Studies (e.g., hERG patch-clamp) C->F G Candidate Selection D->G E->G F->G

Decision Tree for Off-Target Assessment

Conclusion

The available data on the off-target effects of 6-Chloro-triazolo[4,3-b]pyridazine derivatives is currently sparse. The potential for hERG channel inhibition appears to be dependent on the specific substitutions on the core scaffold, indicating that this liability can likely be engineered out through medicinal chemistry efforts. To build a comprehensive safety profile for any lead compound from this class, it is imperative to conduct broad off-target screening, including a comprehensive kinase panel and a standard safety pharmacology panel that includes assays for hERG and other critical targets. The methodologies and logical framework presented in this guide provide a roadmap for these essential drug development activities.

References

Comparative Analysis of 6-Chloro-triazolo[4,3-b]pyridazine Analogs: A Guide to Cross-Reactivity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-chloro-triazolo[4,3-b]pyridazine scaffold is a privileged structure in medicinal chemistry, serving as a core component for a variety of kinase inhibitors and other therapeutic agents. Understanding the cross-reactivity profile of analogs derived from this scaffold is crucial for developing selective and safe drug candidates. This guide provides a comparative analysis of the performance of various 6-chloro-triazolo[4,3-b]pyridazine analogs, supported by experimental data from published studies.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the inhibitory activity of selected 6-chloro-triazolo[4,3-b]pyridazine analogs against their intended targets and key off-targets, providing insights into their selectivity profiles.

Table 1: Dual c-Met/Pim-1 Inhibitory Activity of Triazolo[4,3-b]pyridazine Analogs

CompoundTargetIC50 (µM)Mean Growth Inhibition % (GI%) at 10 µM (NCI-60)Reference
4a c-Met>1029.08[1]
Pim-1>10[1]
4g c-Met0.163 ± 0.0155.84[1]
Pim-10.283 ± 0.01[1]

Table 2: Cytotoxic Activity of 6-Chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazines

CompoundCell LineIC50 (µM)Reference
4f SB-ALL~1.64 - 5.66[2][4]
NALM-6~1.14 - 3.7[2][4]
4j SB-ALL~1.64 - 5.66[2][4]
NALM-6~1.14 - 3.7[2][4]
4q SB-ALL~1.64 - 5.66[2][4]
NALM-6~1.14 - 3.7[2][4]
Doxorubicin SB-ALL0.167[2][4]

Table 3: Selectivity Profile of Triazolo[4,3-b]pyridazine-based PIM Kinase Inhibitors

| Compound | PIM-1 Inhibition | PIM-3 Inhibition | hERG Inhibition at 20 µM | Antiproliferative Activity | Reference | |---|---|---|---|---| | 42 | Selective | Selective | Not Significant | Demonstrated |[5] |

Table 4: Tankyrase Inhibitory Activity of 6,8-disubstituted Triazolo[4,3-b]pyridazines

CompoundTargetInhibition at 1 µMReference
12 TNKS-1Full Inhibition[6]
TNKS-282%[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Kinase Inhibition Assays (c-Met/Pim-1)

The inhibitory activity of the synthesized compounds against c-Met and Pim-1 kinases was determined using a standard kinase assay. The assay measures the ability of the compounds to inhibit the phosphorylation of a substrate by the respective kinase. The IC50 values, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, were calculated from the dose-response curves.[1]

In Vitro Antiproliferative Assay (NCI-60)

The antiproliferative activity of the triazolo[4,3-b]pyridazine derivatives was evaluated by the National Cancer Institute (NCI) using their 60-human tumor cell line panel. A single dose of 10 µM of each compound was tested against the 60 cell lines, and the percentage of growth inhibition (GI%) was determined.[1]

In Vitro Cytotoxicity Assay (ALL and MCF-7 Cell Lines)

The in vitro cytotoxic activities of the 6-chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazines were assessed against Acute Lymphoblastic Leukemia (ALL) cell lines (SB-ALL and NALM-6) and a human breast adenocarcinoma cell line (MCF-7). The IC50 values were determined to quantify the cytotoxic potency of the compounds.[2][4]

Apoptosis Assay

To investigate the mechanism of cell death induced by the compounds, an apoptosis assay was performed. NALM-6 cells were treated with the compounds for 48 hours. The induction of apoptosis was evaluated by measuring the activation of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[2][4]

Cell-Based PIM Inhibition Assay

The ability of compounds to inhibit PIM kinase activity within a cellular context was assessed by measuring the phosphorylation of the BAD protein, a known substrate of PIM kinases.[5]

hERG Inhibition Assay

To assess the potential for cardiac toxicity, a critical aspect of cross-reactivity, selected compounds were tested for their ability to inhibit the human Ether-a-go-go-Related Gene (hERG) channel at a concentration of 20 µM.[5]

Visualizations

Signaling Pathways and Experimental Workflows

G Simplified c-Met and Pim-1 Signaling Pathways HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K PIM1 Pim-1 Kinase BAD BAD PIM1->BAD Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation, Angiogenesis, Metastasis mTOR->Proliferation Inhibits Apoptosis Apoptosis Apoptosis BAD->Apoptosis Compound4g Compound 4g (Triazolo[4,3-b]pyridazine) Compound4g->cMet Inhibits Compound4g->PIM1 Inhibits

Caption: Dual inhibition of c-Met and Pim-1 signaling by a triazolo[4,3-b]pyridazine analog.

G General Workflow for Cytotoxicity and Apoptosis Assays Start Start: Cancer Cell Lines (e.g., NALM-6) Treatment Treat with Triazolo[4,3-b]pyridazine Analogs Start->Treatment Incubation Incubate (e.g., 48 hours) Treatment->Incubation Cytotoxicity Measure Cytotoxicity (IC50 Determination) Incubation->Cytotoxicity Apoptosis Measure Apoptosis (Caspase 3/7 Activation) Incubation->Apoptosis DataAnalysis Data Analysis and Comparison Cytotoxicity->DataAnalysis Apoptosis->DataAnalysis

Caption: Workflow for evaluating the cytotoxic and apoptotic effects of test compounds.

References

Benchmarking 6-Chloro-triazolo[4,3-b]pyridazine Derivatives Against Known Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer performance of derivatives of the 6-Chloro-triazolo[4,3-b]pyridazine scaffold against established anticancer agents, doxorubicin and combretastatin A-4. The focus of this guide is to present a comprehensive overview of the cytotoxic potential and mechanistic insights of these compounds, supported by experimental data from peer-reviewed studies. While direct anticancer activity data for the parent compound, 6-Chloro-triazolo[4,3-b]pyridazine, is limited in publicly available research, its derivatives have demonstrated significant potential, making this scaffold a promising starting point for novel drug discovery.

Comparative Anticancer Activity

The in vitro cytotoxic activity of 6-Chloro-triazolo[4,3-b]pyridazine derivatives has been evaluated against a panel of human cancer cell lines. For a direct comparison, their half-maximal inhibitory concentrations (IC50) are presented alongside those of doxorubicin and combretastatin A-4, two widely recognized anticancer drugs with distinct mechanisms of action.

Compound/DerivativeTarget Cell LineIC50 (µM)Reference
6-Chloro-triazolo[4,3-b]pyridazine Derivative (4q) NALM-6 (Acute Lymphoblastic Leukemia)~1.14-3.7[1]
SB-ALL (Acute Lymphoblastic Leukemia)~1.64-5.66[1]
6-Chloro-triazolo[4,3-b]pyridazine Derivative (4g) MCF-7 (Breast Adenocarcinoma)Induces S phase arrest[2]
3,6-Diaryl-[3][4]triazolo[4,3-b]pyridazine (Derivative 4q) A549 (Lung Adenocarcinoma)0.008[5]
HT-1080 (Fibrosarcoma)0.012[5]
Doxorubicin NALM-6 (Acute Lymphoblastic Leukemia)0.167[1]
MCF-7 (Breast Adenocarcinoma)0.4 - 9.908
A549 (Lung Adenocarcinoma)0.0178 - >20[6][7]
HT-1080 (Fibrosarcoma)Not readily available
Combretastatin A-4 (CA-4) A549 (Lung Adenocarcinoma)0.015[8]
HT-1080 (Fibrosarcoma)0.0022[8]
MCF-7 (Breast Adenocarcinoma)Varies (micromolar range)[9]

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, passage number, and assay duration. The data presented here is for comparative purposes.

Mechanisms of Action: A Glimpse into Cellular Disruption

Derivatives of 6-Chloro-triazolo[4,3-b]pyridazine have been shown to exert their anticancer effects through multiple mechanisms, primarily by targeting key cellular processes involved in cell division and survival signaling.

Inhibition of Tubulin Polymerization

Certain 3,6-diaryl derivatives of the triazolo[4,3-b]pyridazine scaffold have been identified as potent inhibitors of tubulin polymerization.[5] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential for mitotic spindle assembly. This interference leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.

Tubulin_Polymerization_Inhibition cluster_0 Microtubule Dynamics cluster_1 Drug Action Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Tubulin_Dimers->G2M_Arrest Leads to Microtubules->Tubulin_Dimers Depolymerization Triazolo_Pyridazine 6-Chloro-triazolo[4,3-b]pyridazine Derivative Colchicine_Site Colchicine Binding Site on β-Tubulin Triazolo_Pyridazine->Colchicine_Site Binds to Colchicine_Site->Tubulin_Dimers Prevents incorporation Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Inhibition of tubulin polymerization by a 6-Chloro-triazolo[4,3-b]pyridazine derivative.

Dual Inhibition of c-Met and Pim-1 Kinases

Other derivatives have been identified as dual inhibitors of the c-Met and Pim-1 kinases.[2] Both c-Met (a receptor tyrosine kinase) and Pim-1 (a serine/threonine kinase) are proto-oncogenes that, when overexpressed or mutated, play crucial roles in tumor growth, proliferation, survival, and metastasis. The simultaneous inhibition of these two kinases can lead to a synergistic anticancer effect. This dual inhibition has been shown to impact downstream signaling pathways, including the PI3K/AKT/mTOR pathway, ultimately leading to apoptosis.[2]

cMet_Pim1_Inhibition cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet PI3K PI3K cMet->PI3K Pim1 Pim-1 Kinase AKT AKT Pim1->AKT Activates Triazolo_Pyridazine 6-Chloro-triazolo[4,3-b]pyridazine Derivative Triazolo_Pyridazine->cMet Inhibits Triazolo_Pyridazine->Pim1 Inhibits PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibits Experimental_Workflow Start Start: Compound Synthesis (6-Chloro-triazolo[4,3-b]pyridazine derivative) Cell_Culture Cancer Cell Line Culture (e.g., MCF-7, A549, etc.) Start->Cell_Culture MTT_Assay Cytotoxicity Screening (MTT Assay) Cell_Culture->MTT_Assay Determine_IC50 Determine IC50 Value MTT_Assay->Determine_IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Determine_IC50->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Determine_IC50->Cell_Cycle_Assay Mechanism_Study Mechanism of Action Studies (e.g., Tubulin Polymerization, Kinase Inhibition) Apoptosis_Assay->Mechanism_Study Cell_Cycle_Assay->Mechanism_Study Data_Analysis Data Analysis & Interpretation Mechanism_Study->Data_Analysis Conclusion Conclusion on Anticancer Potential Data_Analysis->Conclusion

References

Safety Operating Guide

Proper Disposal of 6-Chloro-triazolo[4,3-b]pyridazine: A Guide for Laboratory Professionals

Proper Disposal of 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine: A Guide for Laboratory Professionals

For immediate reference, treat 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine as a hazardous chemical waste. Proper disposal requires adherence to stringent safety protocols to ensure personnel safety and environmental compliance. This guide provides essential procedural steps for the safe handling and disposal of this compound in a laboratory setting.

Due to the limited availability of specific disposal data for 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine, the following procedures are based on best practices for the disposal of halogenated heterocyclic and chlorinated organic compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and a licensed chemical waste disposal contractor for final disposal.

Key Disposal and Safety Parameters

A summary of the crucial information for the safe handling and disposal of 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine is provided in the table below.

ParameterGuidelineCitation
Waste Classification Hazardous Chemical Waste. To be segregated as halogenated organic waste.[4][5][6][7]
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat are mandatory. Work should be conducted in a well-ventilated area or a chemical fume hood.[1]
Waste Container Use a designated, leak-proof, and clearly labeled hazardous waste container made of a compatible material. The label must include "Hazardous Waste" and the full chemical name: "6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine".[4][6][8]
Container Handling Do not overfill the container; leave at least 10% headspace for expansion. Keep the container tightly sealed when not in use.[4][5][9]
Spill Management In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the contaminated absorbent and dispose of it as hazardous waste.[1]
Recommended Disposal Method High-temperature incineration is the preferred method for the complete destruction of chlorinated organic compounds.[2][10]
Regulatory Compliance All disposal activities must comply with local, state, and federal environmental regulations.[1]

Disposal Workflow

The following diagram outlines the step-by-step decision-making process and actions required for the proper disposal of 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine.

Gcluster_prepPreparationcluster_collectionWaste Collectioncluster_disposalFinal Disposalcluster_spillSpill ResponsestartStart: Generation of6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine WasteppeDon Appropriate PPE:- Chemical-resistant gloves- Safety goggles- Lab coatstart->ppe1. Safety FirstcontainerSelect a Designated and LabeledHalogenated Organic Waste Containerppe->container2. Prepare ContainertransferCarefully Transfer Waste into Containercontainer->transfer3. Collect WastesealSecurely Seal the Containertransfer->seal4. SecurestoreStore in a Designated, Well-Ventilated,and Secure Areaseal->store5. Store Safelycontact_ehsContact Institutional EHS Officefor Waste Pickup Requeststore->contact_ehs6. Initiate Disposaldisposal_contractorArrange for Pickup by aLicensed Chemical Waste Disposal Contractorcontact_ehs->disposal_contractor7. Professional HandoverincinerationRecommended Final Disposal:High-Temperature Incinerationdisposal_contractor->incinerationspillSpill OccursabsorbAbsorb with Inert Material(e.g., Vermiculite, Sand)spill->absorbContaincollect_spillCollect Contaminated Materialinto a Labeled Hazardous Waste Containerabsorb->collect_spillPackagecollect_spill->storeStore with other waste

Disposal Workflow for 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine

Experimental Protocols

Currently, there are no standardized and publicly available experimental protocols for the chemical neutralization or deactivation of 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine at a laboratory scale. The high stability of the heterocyclic rings and the presence of a halogen atom necessitate specialized treatment methods. Therefore, attempting to neutralize this compound in the lab without a validated protocol is strongly discouraged due to the potential for hazardous reactions and incomplete degradation. The most appropriate and safest course of action is to package the waste securely and transfer it to a facility equipped for high-temperature incineration.[2][10]

Decontamination Procedures

All non-disposable laboratory equipment, such as glassware and spatulas, that has come into contact with 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine must be thoroughly decontaminated.[1] A recommended procedure is to rinse the equipment with a suitable organic solvent (e.g., ethanol or acetone) to dissolve the residue. The solvent rinse should be collected and disposed of as halogenated organic waste.[11] Following the solvent rinse, the equipment should be washed with soap and water. All disposable materials used during the cleaning process, such as wipes and gloves, must also be disposed of as hazardous waste.[1]

Personal protective equipment for handling 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine to ensure a safe laboratory environment. Adherence to these protocols is essential to minimize risks and ensure regulatory compliance.

Hazard Summary & Key Data

6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine is a heterocyclic organic compound that requires careful handling due to its potential health hazards.[4] It is classified as harmful if swallowed, in contact with skin, or inhaled, and can cause significant skin and eye irritation.[2] Furthermore, it may lead to allergic skin reactions and respiratory irritation.[2]

PropertyValueSource
Molecular Formula C₅H₃ClN₄PubChem
Molecular Weight 154.56 g/mol PubChem
CAS Number 28593-24-0PubChem
GHS Hazard Statements H302, H312, H315, H317, H319, H332, H335PubChem
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the final and critical barrier against exposure. The following PPE is mandatory when handling 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine:

PPE CategoryItemStandard
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)Inspect gloves before use and dispose of them properly after handling.[5]
Eye & Face Protection Safety goggles with side shields or a full-face shieldEssential to protect against splashes.[6][7]
Skin & Body Protection Laboratory coat or chemical-resistant coverallsShould be worn to prevent skin contact.
Respiratory Protection NIOSH-approved respiratorUse a particle respirator for handling the solid form to avoid dust inhalation.[5] For operations that may generate vapors or aerosols, a chemical cartridge respirator may be necessary.
Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Ventilation: All handling of 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine, including weighing and transfers, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Designated Area: Designate a specific area for handling this compound to prevent cross-contamination.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

2. Handling the Compound:

  • Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.[5]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

  • Glove Removal: Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[5]

3. Spill Management:

  • Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, sealed container for hazardous waste disposal. Clean the spill area with an appropriate solvent and then soap and water.

  • Major Spills: In the event of a large spill, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.

Emergency First Aid Procedures
Exposure RouteFirst Aid Measures
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[1][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5]
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.[1][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Disposal Plan

As a chlorinated organic compound, 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine must be disposed of as hazardous waste.

1. Waste Segregation and Collection:

  • Waste Container: Collect all waste containing this compound in a designated, properly labeled, and sealed container for "Halogenated Organic Waste".[2][5]

  • Compatibility: Do not mix with incompatible waste streams such as strong acids, bases, or oxidizing agents.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine".

2. Storage and Disposal:

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Disposal Request: When the container is nearly full, contact your institution's EHS department to arrange for proper disposal. Do not dispose of this chemical down the drain.[3]

Visualized Workflow: Handling and Disposal

Workflow for Safe Handling and Disposal of 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Cleanup cluster_disposal 4. Waste Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in Fume Hood prep_ppe->prep_fume_hood prep_emergency Verify Emergency Equipment Access prep_fume_hood->prep_emergency handling_weigh Weigh Compound Carefully prep_emergency->handling_weigh Proceed to Handling handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer cleanup_decontaminate Decontaminate Glassware & Surfaces handling_transfer->cleanup_decontaminate After Experiment cleanup_ppe Doff PPE Correctly cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disposal_collect Collect Waste in Labeled 'Halogenated Organic Waste' Container cleanup_wash->disposal_collect Initiate Disposal disposal_seal Seal Container disposal_collect->disposal_seal disposal_store Store in Designated Area disposal_seal->disposal_store disposal_request Request EHS Pickup disposal_store->disposal_request

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.